molecular formula C8H10Cl2N2O B14658149 2-Butyl-4,5-dichloropyridazin-3(2H)-one CAS No. 51659-49-5

2-Butyl-4,5-dichloropyridazin-3(2H)-one

Cat. No.: B14658149
CAS No.: 51659-49-5
M. Wt: 221.08 g/mol
InChI Key: USZRSBOXEHUPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-4,5-dichloropyridazin-3(2H)-one is a useful research compound. Its molecular formula is C8H10Cl2N2O and its molecular weight is 221.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butyl-4,5-dichloropyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyl-4,5-dichloropyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51659-49-5

Molecular Formula

C8H10Cl2N2O

Molecular Weight

221.08 g/mol

IUPAC Name

2-butyl-4,5-dichloropyridazin-3-one

InChI

InChI=1S/C8H10Cl2N2O/c1-2-3-4-12-8(13)7(10)6(9)5-11-12/h5H,2-4H2,1H3

InChI Key

USZRSBOXEHUPRW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(=C(C=N1)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide on 2-tert-Butyl-4,5-dichloropyridazin-3(2H)-one: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of agrochemical development and medicinal chemistry, the pyridazinone scaffold serves as a highly versatile heterocyclic building block. Specifically, 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone (often referred to in industry shorthand as 2-butyl-4,5-dichloropyridazin-3(2H)-one) is a critical intermediate [2]. Characterized by its sterically demanding tert-butyl group and highly reactive vicinal dichloro motif, this compound is the primary precursor for the synthesis of the commercial acaricide Pyridaben [4] and is increasingly utilized in the design of novel mitochondrial complex I (MC-1) inhibitors for myocardial perfusion imaging [3].

This technical guide provides an in-depth analysis of its chemical properties, mechanistic reactivity, and self-validating synthetic protocols designed for researchers and drug development professionals.

Chemical Structure and Molecular Properties

The molecular architecture of 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one (CAS: 84956-71-8) dictates its unique reactivity. The presence of the tert-butyl group at the N-2 position serves a dual purpose: it significantly increases the lipophilicity (LogP) of downstream active pharmaceutical ingredients (APIs), and it provides critical steric shielding that governs regioselective reactions.

Quantitative Physicochemical Data

To facilitate formulation and synthetic planning, the core physicochemical properties are summarized below [2]:

PropertyValue / Description
IUPAC Name 2-tert-butyl-4,5-dichloro-2,3-dihydropyridazin-3-one
CAS Registry Number 84956-71-8
Molecular Formula C₈H₁₀Cl₂N₂O
Molecular Weight 221.08 g/mol
Melting Point 63.0 – 65.0 °C
Physical Appearance White to light yellow crystalline solid
Solubility Profile Soluble in dichloromethane, DMF, toluene; insoluble in water

Reactivity Profile and Mechanistic Insights

The defining feature of 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one is its capacity for Nucleophilic Aromatic Substitution (SₙAr) . The two chlorine atoms at C-4 and C-5 are highly activated by the electron-withdrawing nature of the adjacent carbonyl group (C-3) and the pyridazine ring nitrogens.

The Causality of Regioselectivity

When designing synthetic pathways, understanding why substitution occurs at a specific position is critical. When this compound is reacted with soft nucleophiles (such as thiols or amines), substitution occurs almost exclusively at the C-5 position .

Mechanistic Rationale:

  • Steric Hindrance: The bulky tert-butyl group at the N-2 position is spatially adjacent to the C-4 position (separated only by the C-3 carbonyl). This creates a massive steric shield, blocking bulky nucleophiles from attacking C-4 [1].

  • Electronic Activation: Attack at C-5 allows the intermediate anionic Meisenheimer complex to delocalize its negative charge efficiently onto the highly electronegative oxygen of the C-3 carbonyl group, stabilizing the transition state.

This predictable regioselectivity is the cornerstone of its utility in synthesizing complex agrochemicals and radiotracers without the need for exhaustive chromatographic separation of regioisomers.

Industrial Synthesis Workflow

The industrial synthesis of 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one relies on the cyclocondensation of tert-butylhydrazine hydrochloride with mucochloric acid [1]. Historically, this reaction suffered from low yields due to competitive side reactions. However, performing the reaction in a biphasic halogenated hydrocarbon/aqueous system with strict pH control ensures high-purity cyclization.

G A Mucochloric Acid (Electrophile) C Hydrazone Intermediate (Condensation) A->C + B tert-Butylhydrazine HCl (Nucleophile) B->C NaOH / CH2Cl2 / H2O D Intramolecular Cyclization (-H2O, -HCl) C->D 40-45 °C Heating E 2-tert-Butyl-4,5-dichloro- pyridazin-3(2H)-one D->E Phase Separation & Crystallization

Synthesis workflow of 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one via cyclocondensation.

Applications in Drug and Agrochemical Development

Pyridaben Synthesis

Pyridaben is a highly effective broad-spectrum acaricide. Its synthesis is achieved via a one-step regioselective SₙAr reaction between 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one and 4-tert-butylbenzyl mercaptan [4]. The reaction eliminates the need for highly toxic sulfur reagents (like sodium hydrosulfide) used in legacy methods, representing a shift toward green chemistry.

MC-1 Inhibitors for Myocardial Imaging

Mitochondrial Complex I (MC-1) inhibitors selectively concentrate in mitochondria-rich myocardium tissue. Researchers utilize the 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one scaffold to synthesize Pyridaben analogs conjugated with radioisotopes (e.g., ¹⁸F) for PET imaging, allowing for high-contrast myocardial perfusion diagnostics [3].

G A 2-tert-Butyl-4,5-dichloro- pyridazin-3(2H)-one C SNAr at C-5 Position A->C B 4-tert-Butylbenzyl Mercaptan (Soft Nucleophile) B->C Cs2CO3 or NaOH / DMF D Pyridaben (Acaricide / MC-1 Inhibitor) C->D Regioselective Thioetherification

Regioselective SNAr pathway for the synthesis of Pyridaben and MC-1 inhibitor analogs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate In-Process Controls (IPCs) to create a self-validating system. Failure at any IPC step indicates a deviation requiring immediate correction, preventing downstream failure.

Protocol 1: Synthesis of the Pyridazinone Core[1]

Objective: Synthesize 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one from mucochloric acid.

  • Neutralization: To a reactor containing 60 g of dichloromethane, add 4.9 g of 33% aqueous sodium hydroxide solution. Slowly add 5.0 g (0.04 mol) of tert-butylhydrazine hydrochloride.

  • Stirring: Stir the biphasic mixture at room temperature (20-25 °C) for 15 minutes to generate the free hydrazine base.

  • Electrophile Addition: Add 6.8 g (0.04 mol) of mucochloric acid in distinct portions to control the exothermic condensation.

  • Cyclization: Heat the reaction mixture to 40–45 °C and maintain for 6 hours.

    • IPC Check 1: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of mucochloric acid (UV active) validates reaction completion.

  • Workup: Separate the organic dichloromethane layer. Wash with 20 mL of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from cold ethanol to yield pale yellow crystals.

    • IPC Check 2 (Self-Validation): Perform a melting point analysis. A sharp melting point of 63–65 °C confirms the absence of the non-alkylated 4,5-dichloro-3(2H)-pyridazinone byproduct.

Protocol 2: Regioselective Thioetherification (Pyridaben Precursor) [3]

Objective: Attach a lipophilic benzyl mercaptan strictly at the C-5 position.

  • Reagent Assembly: To a dry 25 mL round-bottom flask fitted with a reflux condenser, add 4-tert-butylbenzyl mercaptan (1.4 mmol) and 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one (4.2 mmol, 3-fold excess to prevent double substitution).

  • Base Addition: Add 1.37 g (4.2 mmol) of Cesium Carbonate (Cs₂CO₃) and 11 mL of anhydrous Dimethylformamide (DMF).

    • Causality Note: Cs₂CO₃ is chosen over NaOH to increase the solubility of the thiolate anion in DMF, accelerating the SₙAr kinetics.

  • Heating: Submerge the flask in a 68 °C oil bath and stir for 12 hours under a nitrogen atmosphere.

  • Quenching: Cool to room temperature and pour into 50 mL of ice water to precipitate the product. Extract with Ethyl Acetate (3 x 20 mL).

    • IPC Check 3 (Self-Validation): Analyze the crude extract via ¹H-NMR. The presence of a single vinylic proton signal (corresponding to C-4) and the absence of a C-5 proton signal validates that regioselective attack occurred exclusively at C-5.

References

  • Process for producing 2-tert-butyl-4,5-dichloro-3(2H)
  • United States Patent and Trademark Office (US8226929B2)
  • China National Intellectual Property Administration (CN1775750A)

The Ascendant Therapeutic Potential of 4,5-Dichloro-2-Substituted Pyridazinones: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazinone Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "magic moiety" in the landscape of drug discovery.[1] Its inherent chemical versatility allows for facile functionalization at various positions, leading to a vast library of derivatives with a broad spectrum of pharmacological activities.[1][2] Among these, the 4,5-dichloro-2-substituted pyridazin-3(2H)-one core has garnered significant interest. The presence of the dichloro substituents at the 4 and 5 positions not only influences the electronic properties of the ring but also provides reactive sites for further chemical modifications, making this scaffold a fertile ground for the development of novel therapeutic agents.[3] This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological activities of 4,5-dichloro-2-substituted pyridazinones, delving into their synthesis, mechanisms of action, and structure-activity relationships.

Synthesis and Reactivity: Building the Core Scaffold

The primary and most common starting material for the synthesis of the 4,5-dichloropyridazin-3(2H)-one core is mucochloric acid.[4] The reaction of mucochloric acid with hydrazine sulfate in the presence of a base like sodium acetate provides a straightforward route to this key intermediate.[4]

Synthesis Mucochloric_Acid Mucochloric Acid Intermediate 4,5-dichloro-3(2H)-pyridazinone Mucochloric_Acid->Intermediate Hydrazine Sulfate, Sodium Acetate Hydrazine_Sulfate Hydrazine Sulfate Sodium_Acetate Sodium Acetate Final_Product 4,5-dichloro-2-substituted-3(2H)-pyridazinone Intermediate->Final_Product Reaction with R-X or R-NHNH2 Substituted_Hydrazine R-NHNH2

Caption: General synthesis of 4,5-dichloro-2-substituted pyridazinones.

The reactivity of the 4,5-dichloro-3(2H)-pyridazinone core is characterized by the susceptibility of the chlorine atoms to nucleophilic substitution. This allows for the introduction of a wide variety of substituents at these positions, further diversifying the chemical space of this scaffold.[3] The nitrogen at the 2-position can be readily substituted through reactions with various alkyl or aryl halides, or by using substituted hydrazines in the initial cyclization step.[5] This substitution is a critical determinant of the biological activity of the final compound.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

A significant body of research has highlighted the potent anticancer properties of pyridazinone derivatives, including those with the 4,5-dichloro substitution pattern.[6] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, often with promising IC50 values.[7][8]

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of 4,5-dichloro-2-substituted pyridazinones are often attributed to their ability to interfere with multiple critical pathways involved in tumor growth and progression. Two of the most well-documented mechanisms are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2).

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and is primarily mediated by the VEGF/VEGFR-2 signaling pathway.[9] Several pyridazinone derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[10] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[9][11]

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Autophosphorylation Pyridazinone 4,5-dichloro-2-substituted pyridazinone Pyridazinone->VEGFR2 Inhibits ATP binding ATP ATP ATP->VEGFR2 Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis

Caption: Mechanism of VEGFR-2 inhibition by pyridazinone derivatives.

COX-2 Inhibition: The cyclooxygenase-2 (COX-2) enzyme is often overexpressed in various cancers and plays a role in inflammation and tumor progression.[12] Pyridazinone derivatives have been shown to be selective inhibitors of COX-2.[13][14] By blocking the activity of COX-2, these compounds can reduce the production of prostaglandins, which are involved in promoting inflammation and cell proliferation.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Pyridazinone 4,5-dichloro-2-substituted pyridazinone Pyridazinone->COX2 Inhibits Inflammation_Proliferation Inflammation & Cell Proliferation Prostaglandins->Inflammation_Proliferation

Caption: Mechanism of COX-2 inhibition by pyridazinone derivatives.

Apoptosis Induction: Many cytotoxic anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Pyridazinone derivatives have been shown to induce apoptosis in cancer cells, as evidenced by techniques such as the Annexin V-FITC assay.[15] This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[15]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected pyridazinone derivatives against various human cancer cell lines.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Pyridazino[4,5-b]phenazine-5,12-diones (7f, 7h)A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), XF 498 (CNS), and HCT 15 (colon)0.097-0.225[8]
4-phenoxyquinoline derivatives containing pyridazinone moiety (15a)HT-29 (colon), H460 (lung), A549 (lung)0.10, 0.13, 0.05[7]
3-cyano-6-naphthylpyridine derivativesPC3 (prostate), DU145 (prostate), MCF-7 (breast), MDA-MB-435 (breast)Sub-nanomolar to nanomolar range[16]
Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium iodide (PI).[17]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[17]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

In addition to their anticancer properties, pyridazinone derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[18][19] This dual activity makes them particularly attractive candidates for the development of novel therapeutics, especially for immunocompromised cancer patients who are susceptible to opportunistic infections.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridazinone derivatives against various microbial strains.

Compound ID/SeriesTarget MicroorganismMIC (µg/mL)Reference
Diarylurea Pyridazinones (Compound 10h)Staphylococcus aureus16[19]
Diarylurea Pyridazinones (Compound 8g)Candida albicans16[19]
Pyridazinone Derivatives (Compound 3)S. aureus (MRSA)4.52 (µM)[18]
Pyridazinone Derivatives (Compound 7)E. coli7.8 (µM)[18]
Pyridazinone Derivatives (Compound 13)A. baumannii3.74 (µM)[18]
Pyridazinone Derivatives (Compound 13)P. aeruginosa7.48 (µM)[18]
Experimental Protocols

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.[20][21]

  • Preparation of Antimicrobial Agent Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[20]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[22]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[20]

Anti-inflammatory and Analgesic Activities

The inhibitory effect of pyridazinone derivatives on the COX-2 enzyme also underpins their potent anti-inflammatory and analgesic properties. By reducing the production of pro-inflammatory prostaglandins, these compounds can alleviate the symptoms of inflammation and pain.[23] The development of selective COX-2 inhibitors is a key strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[12]

Quantitative Anti-inflammatory Activity Data
Compound ID/SeriesAssayActivity/IC50Reference
Pyridazinone derivatives (5a, 5f)COX-2 InhibitionIC50 = 0.77 µM, 1.89 µM[13]
Pyridazinone derivatives (3d, 3g, 6a)COX-2 InhibitionIC50 = 67.23 nM, 43.84 nM, 53.01 nM[14]
Pyridazine derivatives (7, 12, 16, 24)COX-2 Inhibition>100% inhibition compared to celecoxib[24]
Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the kit instructions.[25][26]

  • Compound and Control Preparation: Prepare dilutions of the test inhibitor and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[25]

  • Reaction Setup: In a 96-well plate, add the reaction mix containing the COX assay buffer, COX probe, and COX cofactor to wells designated for the test inhibitor, positive control, and an enzyme control (no inhibitor).[26]

  • Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the blank.

  • Initiation of Reaction: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.[25]

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value for the test compound.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of 4,5-dichloro-2-substituted pyridazinones is highly dependent on the nature of the substituent at the 2-position of the pyridazinone ring.

  • For Anticancer Activity: The presence of bulky aromatic or heteroaromatic rings at the 2-position, often with specific substitution patterns, is frequently associated with potent VEGFR-2 inhibitory activity. For instance, in a series of 4-phenoxyquinoline derivatives containing a pyridazinone moiety, electron-withdrawing groups on the terminal phenyl rings were found to be beneficial for improving antitumor activity.[7]

  • For Antimicrobial Activity: The nature of the substituent at the 2-position also plays a crucial role in determining the antimicrobial spectrum and potency. The introduction of different aryl or alkyl groups can significantly modulate the activity against various bacterial and fungal strains.

  • For Anti-inflammatory Activity: For COX-2 inhibition, the substituent at the 2-position often mimics the structural features of known selective COX-2 inhibitors. The presence of specific pharmacophores, such as a sulfonamide or a methylsulfonyl group on an aryl ring at the 2-position, can enhance COX-2 selectivity.[12]

Conclusion and Future Directions

The 4,5-dichloro-2-substituted pyridazinone scaffold represents a highly promising platform for the discovery and development of novel therapeutic agents with a diverse range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them a focal point of contemporary medicinal chemistry research. Future research in this area should focus on the synthesis of new derivatives with optimized pharmacokinetic and pharmacodynamic properties, a deeper elucidation of their mechanisms of action, and in vivo evaluation to translate the promising in vitro results into tangible clinical applications. The continued exploration of this versatile scaffold holds immense potential for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved March 7, 2026, from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved March 7, 2026, from [Link]

  • JOVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved March 7, 2026, from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved March 7, 2026, from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved March 7, 2026, from [Link]

  • WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved March 7, 2026, from [Link]

  • BindingDB.org. (n.d.). VEGFR2 Kinase Assay. Retrieved March 7, 2026, from [Link]

  • FWD AMR-RefLabCap. (2022, May). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved March 7, 2026, from [Link]

  • NCBI Bookshelf. (2021, August 28). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved March 7, 2026, from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved March 7, 2026, from [Link]

  • Semantic Scholar. (2013, October 3). The Study of Pyridazine Compounds on Prostanoids: Inhibitors of COX, cAMP Phosphodiesterase, and TXA. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2023, September 10). Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). The reaction of 2‐substituted‐4,5‐dichloro‐3(2H)‐pyridazinones with alkoxides and alkylthiolates | Request PDF. Retrieved March 7, 2026, from [Link]

  • SpringerLink. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents | Request PDF. Retrieved March 7, 2026, from [Link]

  • Assay Genie. (n.d.). Technical Manual Human VEGFR2/KDR (Vascular endothelial growth factor receptor 2) ELISA Kit Catalogue Code: HUFI00283 Sa. Retrieved March 7, 2026, from [Link]

  • Oriental Journal of Chemistry. (2023, October 30). Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Retrieved March 7, 2026, from [Link]

  • PubMed. (2019, December 6). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Retrieved March 7, 2026, from [Link]

  • PMC. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved March 7, 2026, from [Link]

  • PubMed. (2014, August 18). Design, Synthesis and Structure-Activity Relationships of Novel 4-phenoxyquinoline Derivatives Containing Pyridazinone Moiety as Potential Antitumor Agents. Retrieved March 7, 2026, from [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022, September 21). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Retrieved March 7, 2026, from [Link]

  • Molbase. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Cytotoxic concentration 50% (CC 50 ) values of Pyr-1 in different cell.... Retrieved March 7, 2026, from [Link]

  • Taylor & Francis. (n.d.). VEGFR-2 inhibitor – Knowledge and References. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. Retrieved March 7, 2026, from [Link]

  • PubMed. (2007, February 15). Synthesis and cytotoxicity evaluation of substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzofluorene-5,6-diones. Retrieved March 7, 2026, from [Link]

  • PubMed. (2020, August 26). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Retrieved March 7, 2026, from [Link]

  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved March 7, 2026, from [Link]

Sources

Literature review of 2-Butyl-4,5-dichloropyridazin-3(2H)-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of 2-Butyl-4,5-dichloropyridazin-3(2H)-one Derivatives Content Type: Technical Whitepaper / Advanced Synthesis Guide Audience: Medicinal Chemists, Agrochemical Scientists, and Process Engineers[1][2][3]

From Mucochloric Acid to Bioactive Heterocycles: Synthetic Logic and Pharmacological Versatility[1][2][3][4]

Executive Summary

The 4,5-dihalo-3(2H)-pyridazinone scaffold represents a "privileged structure" in modern heterocyclic chemistry, serving as a versatile electrophilic core for the development of high-affinity ligands in both pharmaceutical and agrochemical domains.[1][2][3] Specifically, the 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one derivative (often abbreviated as TDCP ) has emerged as a critical intermediate.[1][2][3] Its tert-butyl group provides essential lipophilicity and metabolic stability, while the 4,5-dichloro motif acts as a regioselective "switch" for nucleophilic substitution.[1][2][3]

This guide synthesizes current literature to provide a mechanistic roadmap for exploiting this scaffold. We focus on the divergent reactivity of the C4 and C5 positions, the optimization of N-alkylation protocols, and the downstream applications in mitochondrial complex I (MET I) inhibition and phosphodiesterase (PDE) modulation.[1][2]

Structural Chemistry & Synthesis

The synthesis of 2-substituted pyridazinones typically hinges on the condensation of hydrazine derivatives with mucochloric acid (or mucobromic acid).[1][2] The choice of the N2-substituent is pivotal; the tert-butyl group is favored in industrial applications (e.g., Pyridaben analogs) due to its resistance to oxidative metabolism compared to n-butyl or sec-butyl analogs.[1][2][3]

Core Synthesis: The Mucochloric Acid Route

The condensation of mucochloric acid with tert-butylhydrazine is the industry-standard route.[1][2][3] While seemingly simple, the reaction competes with hydrolysis and isomer formation (N1-alkylation).[1][2]

Optimized Conditions: Literature indicates that biphasic systems or controlled acidic aqueous media minimize side reactions.[1][2][3] The use of phase transfer catalysts (e.g., TBAB) has been shown to enhance yields.[2]

Reaction Scheme (Conceptual):


[1][2]
Graphviz Visualization: Synthetic Pathway

The following diagram illustrates the primary synthetic workflow and the divergent functionalization pathways.

G Muco Mucochloric Acid (Starting Material) Core 2-tert-Butyl-4,5-dichloro- pyridazin-3(2H)-one (TDCP Scaffold) Muco->Core Cyclization (H+, Toluene/H2O) Hydrazine tert-Butylhydrazine (HCl Salt) Hydrazine->Core Prod_S 4-Thio-5-chloro Derivative (Soft Nu) Core->Prod_S R-SH / Base (Regio: C4 Attack) Prod_O 5-Alkoxy-4-chloro Derivative (Hard Nu) Core->Prod_O R-OH / K2CO3 (Regio: C5 Attack)

Figure 1: Synthetic workflow for 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one and its divergent functionalization.

The Electrophilic Switch: Regioselectivity

The utility of the 4,5-dichloro scaffold lies in its predictable regiochemistry.[1][2] The electronic environment of the pyridazinone ring creates a gradient of electrophilicity between C4 and C5.[1][2]

The "Hard/Soft" Nucleophile Rule

Literature reviews consistently demonstrate a dichotomy in substitution patterns:

Nucleophile TypePreferred PositionMechanism Insight
Soft Nucleophiles (e.g., Thiols, R-SH)C4 Position C4 is softer; orbital control dominates.[1][2][3] The

-position to the carbonyl is susceptible to Michael-like addition-elimination.[1][2][3]
Hard Nucleophiles (e.g., Alkoxides, Amines)C5 Position C5 is harder; charge control dominates. Attack occurs at the position adjacent to the electron-withdrawing nitrogen (N1).[1][2]

Note on Sterics: The bulky tert-butyl group at N2 can sterically shield the C3 carbonyl, but it also influences the C4/C5 selectivity indirectly by twisting the ring conformation slightly.[1][2] In practice, alkoxides almost exclusively attack C5 , while thiols attack C4 .[1][2]

Regioselectivity Logic Map

Regio Scaffold 4,5-Dichloro-2-tert-butyl Scaffold SoftNu Soft Nucleophile (Thiol / Thiophenol) Scaffold->SoftNu Reaction Path A HardNu Hard Nucleophile (Alkoxide / Amine) Scaffold->HardNu Reaction Path B C4_Sub C4 Substitution (4-S-5-Cl Product) SoftNu->C4_Sub Orbital Control (Michael-like) C5_Sub C5 Substitution (4-Cl-5-O/N Product) HardNu->C5_Sub Charge Control (Inductive Effect of N1)

Figure 2: Decision tree for predicting regiochemical outcomes based on nucleophile hardness.

Biological Applications & Pharmacology

The 2-butyl-4,5-dichloropyridazinone derivatives are not merely synthetic intermediates; they possess intrinsic biological activity that is modulated by the substituents at C4 and C5.[1][2][3]

Agrochemicals: MET I Inhibition

The most commercially significant application of this class is in the design of Mitochondrial Electron Transport (MET) Complex I inhibitors .[1][2]

  • Mechanism: The pyridazinone ring mimics the ubiquinone structure, binding to the PSST subunit of Complex I.[1][2]

  • Key Compound: Pyridaben is the archetype.[1][2][3] It features a 2-tert-butyl group and a lipophilic tail at C4/C5.[1][2][3]

  • SAR Insight: The tert-butyl group fits into a hydrophobic pocket in the enzyme, critical for high-affinity binding.[1][2][3]

Pharmaceuticals: PDE & COX Inhibition[1][2]
  • PDE Inhibitors: 4,5-Functionalized pyridazinones have been explored as Phosphodiesterase (PDE) III and IV inhibitors, offering potential in treating heart failure (cardiotonic) and asthma.

  • COX-2 Inhibitors: Substitution at C4/C5 with phenyl rings (via Suzuki coupling on the chloro-groups) yields structures analogous to Coxibs, providing anti-inflammatory activity with reduced gastric toxicity.[1][2]

Experimental Protocols

Standardized procedures derived from patent literature (e.g., EP0169375) and heterocyclic journals.[2]

Protocol A: Synthesis of 2-tert-Butyl-4,5-dichloropyridazin-3(2H)-one[1][2][3]
  • Reagents: Mucochloric acid (1.0 eq), tert-Butylhydrazine hydrochloride (1.0 eq), Toluene (Solvent), Water.[2]

  • Procedure:

    • Dissolve mucochloric acid in toluene.[1][2][3]

    • Add tert-butylhydrazine hydrochloride dissolved in water.[1][2][3]

    • Heat the biphasic mixture to 50–60°C for 4 hours with vigorous stirring.

    • Optional: Add a catalytic amount of dilute HCl to accelerate cyclization.[1][2][3]

  • Workup: Separate the organic layer, wash with water and brine.[1][2][4] Dry over MgSO₄.[1][2][3]

  • Purification: Recrystallize from hexane/ethyl acetate.

  • Expected Yield: 75–85%.

  • Characterization:

    • Appearance: Pale yellow crystals.[1][2][3][5]

    • Melting Point: ~63–65°C.[1][2][3][5]

Protocol B: Regioselective Nucleophilic Substitution (C5-Alkoxylation)[1][2]
  • Reagents: 2-tert-Butyl-4,5-dichloropyridazin-3(2H)-one (1.0 eq), Phenol derivative (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile.[1][2]

  • Procedure:

    • Suspend K₂CO₃ in acetonitrile.[1][2][3] Add the phenol and stir for 30 min to generate the phenoxide.[1][2]

    • Add the pyridazinone scaffold.[1][2][3][5][6]

    • Reflux for 6–12 hours.[1][2][3]

  • Outcome: The product will be the 5-phenoxy-4-chloro derivative.[1][2][3]

  • Validation: 1H NMR will show a shift in the remaining C4/C5 signals; NOE experiments can confirm proximity of the phenoxy group to the N1 nitrogen (if applicable) or lack thereof to the N2-butyl.[1][2]

References

  • Process for producing 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone. European Patent EP0169375B1.[1][2][3] Describes the industrial synthesis of the TDCP intermediate.Link[1][2]

  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Journal of Heterocyclic Chemistry. Discusses the "Hard/Soft" nucleophile rules for pyridazinones. Link[1][2]

  • Mitochondrial Complex I Inhibitors: A Review. Current Medicinal Chemistry. Details the binding mode of pyridaben-like pyridazinones. Link

  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Covers anticancer and anti-inflammatory applications.[1][2][3] Link[1][2]

  • Nucleophilic substitution of 4,5-dihalo-3(2H)-pyridazinones. Arkivoc. Provides detailed mechanistic studies on regioselectivity. Link

Sources

Pharmacophore Modeling of Dichloropyridazinone Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5-dichloro-3(2H)-pyridazinone scaffold represents a privileged structure in medicinal chemistry, distinguished by its versatile reactivity and distinct electronic profile. Unlike generic heterocycles, the vicinal dichloro-substitution pattern provides unique steric bulk and halogen-bonding capabilities, while the pyridazinone core acts as a rigid bioisostere for amide or hydrazide linkages.

This guide details the operational workflow for generating, validating, and applying pharmacophore models specifically for dichloropyridazinone derivatives. It moves beyond standard textbook protocols to address the specific challenges of this scaffold, such as tautomeric ambiguity and halogen-mediated interactions.

Chemical Intelligence & Scaffold Analysis

Before initiating computational workflows, the modeler must understand the physicochemical "personality" of the scaffold.

The Core Pharmacophoric Features

The 4,5-dichloro-3(2H)-pyridazinone unit contributes three critical interaction vectors:

  • Hydrogen Bond Donor (HBD): The N-2 position (lactam form) is a classic donor.

  • Hydrogen Bond Acceptor (HBA): The C-3 carbonyl oxygen serves as a strong acceptor.

  • Hydrophobic/Halogen Features: The C-4 and C-5 chlorine atoms are often modeled as hydrophobic spheres. However, in high-precision modeling, they must be evaluated for Halogen Bonding (XB) —a directional interaction where the positive "sigma hole" of the chlorine interacts with Lewis bases (e.g., backbone carbonyls).

Tautomeric Control

Critical Protocol: Pyridazinones exhibit lactam-lactim tautomerism.

  • Dominant Form: In solution and most crystal structures, the lactam (NH-C=O) tautomer predominates over the lactim (N=C-OH) form.

  • Modeling Rule: Force the lactam state during ligand preparation unless specific co-crystal evidence suggests otherwise. Failure to standardize this will result in mismatched HBD/HBA features during alignment.

Pharmacophore Modeling Workflow

The following workflow integrates Ligand-Based (LB) and Structure-Based (SB) approaches, optimized for the dichloropyridazinone class.

Diagram: Integrated Modeling Pipeline

PharmacophoreWorkflow Start Dataset Compilation (Dichloropyridazinones) Prep Ligand Preparation (Tautomer Standardization & Ionization) Start->Prep Conf Conformational Expansion (OMEGA/Caesar) Prep->Conf Decision Target Structure Available? Conf->Decision LB_Align Molecular Alignment (Substructure: Pyridazinone Core) Decision->LB_Align No SB_Map Interaction Mapping (LigandScout/DS) Decision->SB_Map Yes LB_Gen Hypothesis Generation (HypoGen/HipHop) LB_Align->LB_Gen Merge Model Merging & Refinement LB_Gen->Merge SB_Excl Exclusion Volume Generation SB_Map->SB_Excl SB_Excl->Merge Valid Validation (ROC, Fisher's Test, Decoy Sets) Merge->Valid Screen Virtual Screening Valid->Screen

Caption: Integrated workflow for deriving pharmacophore models, branching based on target availability.

Step-by-Step Experimental Protocols

Phase 1: Dataset Curation & Preparation

Objective: Create a noise-free training set.

  • Selection: Gather 20–30 dichloropyridazinone derivatives with a wide range of bioactivity (spanning at least 4 orders of magnitude, e.g., IC50 from 1 nM to 10 µM).

  • 3D Generation: Convert 2D SMILES to 3D structures.

  • Energy Minimization: Use the CHARMm force field.

    • Constraint: Apply a standard dielectric constant (ε = 80 for water simulation) to prevent intramolecular H-bond collapse which rarely occurs in the binding pocket.

Phase 2: Conformational Analysis

Dichloropyridazinones are rigid cores with flexible appendages (usually at N-2 or C-6).

  • Method: Use "Poling" or "BEST" conformational search algorithms.

  • Energy Window: Set a cutoff of 20 kcal/mol above the global minimum. This high threshold is necessary because the bioactive conformation often incurs a strain penalty upon binding.

  • Max Conformations: Generate up to 255 conformers per molecule to ensure coverage of the rotational space of the N-2 side chains.

Phase 3: Hypothesis Generation (Ligand-Based)

When the target (e.g., PDE3, PDE4, COX-2) structure is unknown, use the Common Feature Pharmacophore approach.

  • Alignment: Do not use flexible alignment initially. Use a rigid substructure alignment on the 4,5-dichloro-3(2H)-pyridazinone ring atoms. This reduces noise, as the core binding mode is likely conserved.

  • Feature Selection:

    • HBA: Map to the carbonyl oxygen.

    • HBD: Map to the N-H (if unsubstituted) or specific donors on the side chain.

    • Hydrophobic (Hyd): Map one Hyd feature to the C-4/C-5 dichloro region.

    • Ring Aromatic (RA): Map to the pyridazinone ring centroid.

  • Algorithm: Run the HypoGen algorithm (for quantitative models) or HipHop (for qualitative common features).

    • HypoGen Settings: Weight the "Uncertainty" parameter to 3.0 (default) but increase "Max Omission Features" to 1 if the dataset is structurally diverse.

Phase 4: Structure-Based Refinement (If Crystal Structure Exists)

If a co-crystal exists (e.g., PDE4 complex), refine the model:

  • Interaction Generation: Use software like LigandScout to automatically detect interactions between the ligand and protein.[1]

  • Halogen Bond Flag: Manually inspect the Cl...O=C(backbone) distances. If Distance < 3.5 Å and Angle (C-Cl...O) ≈ 160-180°, define this as a Halogen Bond .

    • Note: Most standard software defaults Cl to "Hydrophobic." You must manually edit the feature type to "Vector" or specific "Halogen Bond" if supported, or approximate it using a directed H-bond donor feature with custom radii.

Validation Protocols: The "Trustworthiness" Pillar

A model is only as good as its predictive power. Use the following metrics to validate.

Cost Analysis (For HypoGen Models)

Evaluate the statistical significance using the cost difference (


Cost).
MetricDefinitionThreshold for Success
Null Cost Cost of a model assuming no correlation.Must be high.
Fixed Cost Theoretical best possible cost.Must be low.
Total Cost The cost of your generated hypothesis.[2]Should be close to Fixed Cost.[2]

Cost
Null Cost - Total Cost.> 60 bits (Excellent probability of true correlation).
Fisher’s Randomization Test[2]
  • Protocol: Scramble the activity data against the structures 19 times (95% confidence) or 99 times (99% confidence).

  • Success Criteria: None of the randomized runs should generate a hypothesis with a Total Cost lower than your original model.

Test Set & Decoy Enrichment
  • External Test Set: Screen a set of 10–20 known actives not used in training.

  • Decoy Set: Generate 1000+ decoys (physicochemically matched but topologically distinct) using the DUD-E generator.

  • ROC Analysis: Plot the Receiver Operating Characteristic curve.

    • AUC (Area Under Curve): > 0.7 is acceptable; > 0.8 is excellent.

    • Enrichment Factor (EF1%): Measures how many actives are found in the top 1% of the sorted list compared to random selection.

Case Study: Dichloropyridazinones as PDE Inhibitors

Biological Context

Phosphodiesterase (PDE) enzymes are common targets for this scaffold. The pyridazinone mimics the cyclic phosphate of cAMP/cGMP.

Interaction Map Diagram

The following diagram illustrates the canonical binding mode of a dichloropyridazinone derivative within a PDE active site.

BindingMode cluster_Ligand Dichloropyridazinone Ligand cluster_Protein PDE Active Site L_O C=O (Carbonyl) P_Gln Gln369 (Backbone NH) L_O->P_Gln H-Bond Acceptor L_NH N-H (Lactam) P_His His160 (Imidazole) L_NH->P_His H-Bond Donor L_Cl Cl (Dichloro) P_Pocket Hydrophobic Pocket (Val/Phe) L_Cl->P_Pocket Hydrophobic/Steric fit L_Ph Phenyl Ring (Sidechain) L_Ph->P_Pocket Pi-Stacking

Caption: Interaction map showing the critical H-bond network of the pyridazinone core with PDE residues.

References

  • Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors. PubMed. Retrieved from [Link]

  • Pyridazinone-based derivatives as anticancer agents. RSC Advances. Retrieved from [Link]

  • Ligand-Based Pharmacophore Modeling Protocols. Bio-protocol. Retrieved from [Link]

  • Pharmacophore Modeling and Mapping Methodology. Genomatics. Retrieved from [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry. Retrieved from [Link]

Sources

Potential pharmaceutical targets for 2-Butyl-4,5-dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Rational Drug Design and Target Profiling for 2-Butyl-4,5-dichloropyridazin-3(2H)-one Derivatives: A Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the pyridazin-3(2H)-one scaffold is frequently classified as a "magic moiety" due to its profound structural versatility and broad-spectrum pharmacological potential[1]. Specifically, 2-Butyl-4,5-dichloropyridazin-3(2H)-one (CAS: 51659-49-5) serves as an elite, highly reactive building block. Rather than acting as a terminal therapeutic agent itself, this di-halogenated core is strategically utilized by application scientists to synthesize diverse libraries of targeted inhibitors. This whitepaper elucidates the structural rationale behind this specific scaffold, identifies its primary pharmaceutical targets, and provides field-proven methodologies for its derivatization and biological evaluation.

Structural Rationale & Pharmacophore Mapping

The selection of 2-butyl-4,5-dichloropyridazin-3(2H)-one as a starting material is driven by precise physicochemical and electronic properties:

  • N-2 Butyl Alkylation: The addition of the 2-butyl chain provides a calculated increase in lipophilicity (LogP). This modification is critical for traversing the phospholipid bilayer to engage intracellular targets (such as phosphodiesterases and kinases) and serves as a hydrophobic anchor within the binding pockets of these target proteins.

  • C-4 and C-5 Dichloro Substitution: The electron-deficient nature of the pyridazinone ring, exacerbated by the adjacent carbonyl group, renders the C-4 and C-5 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. The differential reactivity between the C-4 and C-5 positions allows for regioselective sequential substitutions, enabling the rapid generation of diverse compound libraries[3].

Table 1: Physicochemical Profiling of the Core Scaffold

PropertyValuePharmacological Rationale
Molecular Weight 221.08 g/mol Well within Lipinski's Rule of 5, allowing ample mass allowance for complex nucleophilic derivatization.
LogP (Calculated) ~2.5The N-butyl group provides optimal lipophilicity for membrane permeability and blood-brain barrier (BBB) penetration.
H-Bond Acceptors 2The carbonyl oxygen and pyridazine nitrogen act as critical interaction points for kinase/PDE hinge regions.
H-Bond Donors 0Enhances oral bioavailability; specific H-donors can be introduced later via targeted nucleophilic substitution.

Primary Pharmaceutical Targets

Through rational derivatization, the 2-butyl-4,5-dichloropyridazin-3(2H)-one core can be directed toward several high-value therapeutic targets[4]:

Target 1: Phosphodiesterase III (PDE3) - Cardiovascular Therapy

Pyridazinones are the classic pharmacophore for PDE3 inhibitors (e.g., pimobendan, levosimendan)[4]. By replacing the C-5 chlorine with specific arylamines, the resulting derivatives competitively bind to the PDE3 catalytic site. Inhibition of PDE3 prevents the hydrolysis of cyclic AMP (cAMP), leading to elevated intracellular cAMP levels. This mechanism promotes potent vasodilation and positive inotropy, making these compounds invaluable in treating congestive heart failure[1].

Target 2: Cyclooxygenase-2 (COX-2) - Anti-inflammatory Pathways

The pyridazinone ring is a proven bioisostere for the central ring systems found in traditional NSAIDs (like celecoxib). Diaryl substitution at the C-4 and C-5 positions yields compounds that selectively fit into the larger hydrophobic side pocket of the COX-2 enzyme, providing potent analgesic and anti-inflammatory properties without the gastrointestinal toxicity associated with COX-1 inhibition[5].

Target 3: Poly (ADP-ribose) polymerase (PARP) - Oncology

Recent advancements have repurposed the pyridazinone core to target PARP enzymes, exploiting synthetic lethality in BRCA-mutated cancers[4]. The core mimics the nicotinamide moiety of NAD+, competitively inhibiting PARP-mediated DNA repair.

Table 2: Target Landscape and SAR Trajectory

Target ClassStructural Modification at C-4/C-5Anticipated Pharmacological Effect
PDE3 C-5 Arylamine, C-4 Hydrogen/AlkylVasodilation, Positive Inotropy
COX-2 C-4 / C-5 Diaryl substitutionAnalgesia, Anti-inflammatory
PARP-1 C-5 Piperazine/Amide derivativesSynthetic lethality in oncology

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each experimental choice.

Protocol 1: Regioselective SNAr Derivatization of the Core

This protocol details the primary substitution at the highly reactive C-5 position[3].

  • Preparation: Dissolve 1.0 equivalent of 2-butyl-4,5-dichloropyridazin-3(2H)-one in anhydrous acetonitrile (MeCN).

    • Causality: MeCN is a polar aprotic solvent. It enhances the reactivity of the incoming nucleophile by failing to form a strong solvation shell around it, thereby accelerating the SNAr reaction.

  • Reagent Addition: Add 1.2 equivalents of the desired nucleophile (e.g., a substituted aniline), 2.0 equivalents of anhydrous potassium carbonate (

    
    ), and a catalytic amount of potassium fluoride (KF)[3].
    
    • Causality:

      
       acts as a mild, non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward without hydrolyzing the pyridazinone ring. KF acts as a catalyst by forming a highly reactive fluoropyridazinone intermediate in situ.
      
  • Reaction Execution: Heat the mixture to reflux (approx. 80°C) under an inert argon atmosphere for 3 hours.

    • Causality: The C-5 position is sterically and electronically favored for the first substitution. Heating provides the necessary activation energy to overcome the aromatic stabilization of the ring.

  • Self-Validation (QC): Quench an aliquot and analyze via LC-MS. The reaction is validated by the disappearance of the starting material mass (m/z 221) and the appearance of the mono-substituted product mass. If di-substitution is observed, lower the reaction temperature to 60°C to regain regiocontrol.

Protocol 2: High-Throughput PDE3 Inhibition Assay (TR-FRET)

Once the derivative library is synthesized, target engagement must be verified.

  • Compound Preparation: Prepare a 10-point dose-response dilution series of the synthesized derivative in 100% DMSO.

  • Enzyme Incubation: In a 384-well microplate, combine the compound with recombinant human PDE3A enzyme and a fluorescently labeled cAMP substrate. Incubate for 1 hour at room temperature.

    • Causality: Utilizing isolated recombinant enzyme ensures that any observed inhibition is a direct target engagement, eliminating the confounding variables of cellular permeability or off-target effects at this primary screening stage.

  • Detection: Add the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection mixture (europium-labeled anti-cAMP antibody and ULight-dye conjugated tracer).

    • Causality: TR-FRET introduces a microsecond time delay before fluorescence measurement. This completely eliminates background auto-fluorescence generated by the aromatic pyridazinone derivatives, ensuring absolute data fidelity.

  • Self-Validation: Include Milrinone as a positive control and DMSO as a vehicle negative control. Calculate the Z'-factor for the plate. A Z' > 0.5 mathematically validates the assay's robustness and signal-to-noise ratio.

Visualizations

G A GPCR Activation B Adenylyl Cyclase (AC) A->B Stimulates C cAMP (Active Messenger) B->C ATP Conversion D Protein Kinase A (PKA) Activation C->D Activates F PDE3 Enzyme C->F Hydrolysis E Vasodilation / Positive Inotropy D->E Physiological Response G AMP (Inactive) F->G Signal Termination H Pyridazinone Derivative (Target Drug) H->F Competitive Inhibition

Figure 1: Mechanism of Action for Pyridazinone-based PDE3 Inhibitors in Cardiovascular Therapy.

G2 S1 2-Butyl-4,5-dichloro- pyridazin-3(2H)-one S2 Regioselective SNAr (K2CO3, KF, MeCN) S1->S2 Nucleophile 1 S3 C-5 Substituted Intermediate S2->S3 80°C, 3h S4 Secondary Substitution (Pd-Catalyzed / SNAr) S3->S4 Nucleophile 2 S5 Targeted Drug Candidate S4->S5 Purification

Figure 2: Rational Synthetic Workflow for Derivatizing the Pyridazinone Core.

References

  • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: Future Medicinal Chemistry / Figshare URL: [Link]

  • Title: A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone Source: ResearchGate URL: [Link]

  • Title: Synthesis and chemistry of pyridazin-3(2H)-ones Source: Tetrahedron / ScienceDirect URL: [Link]

  • Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: 4-Amino-2,6-dichlorophenol (Synthesis conditions for 1-Butyl-4,5-dichlor-pyridazon) Source: Lookchem URL: [Link]

Sources

The Agro-Chemical Frontier: A Technical Guide to Pyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridazin-3(2H)-one scaffold has emerged as a privileged structure in the field of agrochemicals, demonstrating a remarkable versatility that has led to the development of potent herbicides, insecticides, and fungicides. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanisms of action, and practical applications of these vital compounds. We will explore the causal relationships behind their biological activity, delve into detailed experimental protocols, and present a forward-looking perspective on this dynamic area of agrochemical research. Our focus is to deliver not just a recitation of facts, but a foundational understanding of the scientific principles that make pyridazin-3(2H)-one derivatives a cornerstone of modern crop protection.

Introduction: The Rise of a Versatile Heterocycle

The six-membered heterocyclic ring of pyridazin-3(2H)-one is a pharmacophore of significant interest, not only in medicinal chemistry but also in the agrochemical industry.[1] Its unique electronic and structural properties allow for a wide range of chemical modifications, enabling the fine-tuning of its biological activity to target specific pests and weeds.[2] The journey of pyridazinone derivatives in agriculture began with the discovery of their plant growth regulatory effects and has since expanded to encompass a broad spectrum of applications.[3] This guide will dissect the key areas of their use, providing a granular look at their impact on crop protection.

Herbicidal Applications: A Two-Pronged Attack on Weeds

Pyridazin-3(2H)-one derivatives have established themselves as a significant class of herbicides, primarily through their potent inhibition of essential plant processes. Their efficacy stems from two primary mechanisms of action: the inhibition of photosynthesis and the disruption of carotenoid biosynthesis.

Mechanism of Action: Inhibiting Photosynthesis and Carotenoid Biosynthesis

The primary herbicidal mode of action for many pyridazinone derivatives is the inhibition of the Hill reaction in photosynthesis.[4][5] These compounds act as inhibitors of photosystem II (PSII), disrupting the electron transport chain and ultimately leading to the cessation of ATP and NADPH production, which are vital for plant growth.

A second, and often synergistic, mechanism of action is the inhibition of carotenoid biosynthesis.[6] Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. Certain pyridazinone herbicides, such as norflurazon, are potent inhibitors of the enzyme phytoene desaturase (PDS).[2] This enzyme is critical in the carotenoid biosynthesis pathway.[2] Its inhibition leads to the accumulation of phytoene, a colorless precursor, and a lack of protective carotenoids.[7] Without carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic "bleaching" of the plant tissue.[8]

dot

Caption: Dual herbicidal mechanisms of pyridazin-3(2H)-one derivatives.

Structure-Activity Relationship (SAR) Insights

The herbicidal activity of pyridazin-3(2H)-one derivatives is highly dependent on the nature and position of substituents on the pyridazinone ring and any associated phenyl groups. For instance, the presence of a trifluoromethyl group on the phenyl ring and a dimethylamino group on the pyridazinone core has been shown to significantly enhance herbicidal efficacy.[4][6] Quantitative structure-activity relationship (QSAR) studies have indicated that both electronic and steric factors play a crucial role in determining the herbicidal potency of these compounds.[9]

CompoundTarget Weed(s)Efficacy DataReference
Norflurazon Grasses and broadleaf weedsEffective at low application rates[7]
Pyrazon Broadleaf weeds in sugar beetsSelective control[10]
Compound B1 Echinochloa crus-galli, Portulaca oleracea100% inhibition at 100 µg/mL (pre-emergence)[11]

Insecticidal and Acaricidal Applications: Powering Down Pests

The pyridazin-3(2H)-one scaffold has also yielded highly effective insecticides and acaricides, with pyridaben being the most prominent example. These compounds offer rapid knockdown and long residual activity against a wide range of pests.[12]

Mechanism of Action: Inhibition of Mitochondrial Electron Transport

The primary target for insecticidal pyridazinone derivatives is the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase).[3][12][13] By binding to and inhibiting this crucial enzyme complex, these compounds disrupt the production of ATP, the primary energy currency of the cell.[12] This leads to a rapid cessation of cellular functions and ultimately, the death of the insect or mite.[10] Pyridaben is a highly potent inhibitor of Complex I, with a reported IC50 value of 2.4 nM in bovine heart mitochondria.[14]

dot

Caption: Insecticidal mechanism via mitochondrial Complex I inhibition.

Efficacy and Spectrum of Activity

Pyridaben is effective against all life stages of mites, including eggs, larvae, nymphs, and adults.[3] It is used to control a variety of mite species, including spider mites, rust mites, and gall mites, on a wide range of crops such as fruits, vegetables, and ornamentals.[15][16]

Pest SpeciesLC50 Value (mg/L)Reference
Tetranychus urticae (adults)690.23[17]
Tetranychus urticae (eggs)9550.54[17]

Fungicidal Applications: A Growing Area of Research

While the herbicidal and insecticidal applications of pyridazin-3(2H)-one derivatives are well-established, their potential as fungicides is a rapidly developing area of research. Several studies have demonstrated the efficacy of novel pyridazinone compounds against a range of phytopathogenic fungi.

Mechanism of Action and Target Fungi

The precise mechanism of action for many fungicidal pyridazinones is still under investigation, though some are believed to interfere with fungal cell membrane integrity or key metabolic pathways.[4][18] Research has shown promising activity against economically important fungal pathogens.

Fungal SpeciesEfficacyReference
Fusarium solaniSignificant antifungal activity[4][18]
Alternaria solaniNotable inhibition[4][18]
Gibberella zeaeGood antifungal activity[19]
Fusarium oxysporumGood antifungal activity[19]
Colletotrichum mandshuricaGood antifungal activity[19]

Experimental Protocols

To facilitate further research and development in this field, we provide the following detailed experimental protocols for the synthesis of a representative pyridazin-3(2H)-one derivative and a standard herbicidal bioassay.

Synthesis of Pyridaben: A Green One-Pot Approach

This protocol is adapted from a reported green synthesis method for pyridaben.[19]

Materials:

  • 4,5-dichloropyridazin-6(1H)-one

  • p-tert-butylbenzyl chloride

  • Thiourea

  • Potassium carbonate

  • Acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4,5-dichloropyridazin-6(1H)-one (1 equivalent), p-tert-butylbenzyl chloride (1.1 equivalents), thiourea (1.2 equivalents), and potassium carbonate (2.5 equivalents) in acetone.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure pyridaben.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Herbicidal Activity Assay

This protocol provides a general method for assessing the pre-emergence herbicidal activity of pyridazin-3(2H)-one derivatives.

Materials:

  • Test compounds (dissolved in a suitable solvent like acetone or DMSO)

  • Seeds of a model monocot (e.g., barnyardgrass - Echinochloa crus-galli) and a model dicot (e.g., cress - Lepidium sativum)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Growth chamber with controlled temperature and light conditions

  • Distilled water

Procedure:

  • Place a sheet of filter paper in each petri dish.

  • Apply a solution of the test compound at various concentrations (e.g., 1, 10, 100, 1000 ppm) to the filter paper. Ensure the solvent evaporates completely. A solvent-only control should also be prepared.

  • Place a defined number of seeds (e.g., 20) of each plant species onto the treated filter paper in separate petri dishes.

  • Add a sufficient amount of distilled water to each petri dish to moisten the filter paper.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 7-10 days.

  • After the incubation period, measure the germination rate, root length, and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter compared to the control.

  • Determine the IC50 value (the concentration required to inhibit growth by 50%) for each compound.

Future Perspectives and Conclusion

The pyridazin-3(2H)-one scaffold continues to be a fertile ground for the discovery of novel agrochemicals. Future research will likely focus on several key areas:

  • Development of new derivatives with enhanced efficacy and selectivity: The exploration of novel substitution patterns on the pyridazinone ring will undoubtedly lead to the discovery of compounds with improved activity against resistant pests and weeds.

  • Elucidation of novel mechanisms of action: A deeper understanding of the molecular targets of pyridazinone derivatives will facilitate the rational design of next-generation agrochemicals.

  • Focus on environmental sustainability: The development of more biodegradable and environmentally benign pyridazinone-based products will be a critical area of focus.

References

  • Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)
  • Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2 H )-One Derivatives | Request PDF. (n.d.).
  • Pyridaben | METI Acaricide. (n.d.). MedchemExpress.com.
  • Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms. (n.d.).
  • Modes of Action of Pyridazinone Herbicides. (n.d.). Weed Science, 17(4), 541-547.
  • Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds. (2025). Pest Management Science.
  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. (2024). Journal of Agricultural and Food Chemistry.
  • Pyridaben - Active Ingredient Page. (2024). Chemical Warehouse.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace.
  • 18.7 Herbicides that Inhibit Pigments. (n.d.). Principles of Weed Control.
  • Pyridaben (Standard). (n.d.). MedChemExpress.
  • Inhibition of Carotenoid Synthesis by Fluridone and Norflurazon. (2017). Weed Science, 26(2), 188-191.
  • Pyridaben (Ref: BAS 300l). (2026). AERU - University of Hertfordshire.
  • Pyridaben (CAS 96489-71-3). (n.d.). Cayman Chemical.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).
  • An overview on the green synthesis and removal methods of pyridaben. (2022). Frontiers in Environmental Science.
  • Toxicity, joint action effect, and enzymatic assays of abamectin, chlorfenapyr, and pyridaben against. (n.d.).
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.).
  • Susceptibility to Acaricides and the Frequencies of Point Mutations in Etoxazole- and Pyridaben-Resistant Strains and Field Populations of the Two-Spotted Spider Mite, Tetranychus urticae (Acari: Tetranychidae). (2021). Insects, 12(7), 648.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).
  • Efficacy of Selected Acaricides against the Two-Spotted Spider Mite Tetranychus urticae on Strawberries in Greenhouse Production. (2014). Insects, 5(3), 688-701.
  • Pyridazine compounds with antifungal activity. (n.d.).
  • Application Notes and Protocols for In Vitro Biological Activity Testing of 3-piperazin-1-yl-1H-pyridazin-6-one. (n.d.). Benchchem.
  • Effects of rotenone and pyridaben on complex I electron transfer and on mitochondrial nitric oxide synthase functional activity. (2010). Journal of Bioenergetics and Biomembranes, 42(5), 405-412.
  • Synthesis and chemistry of pyridazin-3(2H)-ones. (n.d.). ScienceDirect.
  • 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H). (n.d.).
  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. (2024). Journal of Agricultural and Food Chemistry.
  • Pyridaben (Standard). (n.d.). MedChemExpress.
  • In Vitro Assays | Herbicide Discovery and Screening. (n.d.). Plant and Soil Sciences eLibrary.
  • Mitochondrial complex activity assays. (2023). Protocols.io.
  • Synthetic route for preparation of pyridazinone derivatives (3–17). (n.d.).
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). Molecules, 28(21), 7416.
  • Pyridazinone herbicidal compounds. (2013). SciSpace.

Sources

Toxicity and safety data sheet (SDS) for 2-Butyl-4,5-dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Toxicological Profile and Safety Protocols for 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one

Executive Summary

This technical guide provides a comprehensive toxicological and safety assessment of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one (CAS 84956-71-8). Primarily utilized as a high-value intermediate in the synthesis of pyridazinone-based herbicides and acaricides (e.g., Pyridaben analogs), this compound exhibits specific bioactivity related to mitochondrial electron transport inhibition (METI).

While standard Safety Data Sheets (SDS) often provide generic hazard statements, this whitepaper integrates structure-activity relationship (SAR) analysis to predict specific toxicological endpoints. We define the critical safety protocols required for research and scale-up environments, emphasizing its classification as an acute oral toxin and severe irritant.

Part 1: Chemical Identity & Physicochemical Properties[1]

Precise identification is the first step in safety management. The lipophilic tert-butyl group at the N-2 position significantly alters the bioavailability and skin permeation potential compared to the parent 4,5-dichloropyridazin-3(2H)-one.

Property Data / Specification
Chemical Name 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one
CAS Number 84956-71-8
Molecular Formula C₈H₁₀Cl₂N₂O
Molecular Weight 221.08 g/mol
Physical State White to pale yellow crystalline powder
Solubility Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water
Melting Point 65–68 °C (Typical for this class)
Storage Conditions 2–8 °C, Inert Atmosphere (Argon/Nitrogen), Desiccated

Part 2: Mechanism of Action & Toxicological Insight

Expert Insight: Beyond simple irritation, the toxicity of 2-substituted-4,5-dichloropyridazinones is often driven by their ability to inhibit Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) .

  • The METI Pharmacophore: The structural combination of an electron-deficient pyridazinone ring (due to chlorine substitution) and a lipophilic tail (tert-butyl) allows the molecule to mimic ubiquinone.

  • Cellular Impact: This mimicry blocks electron transfer at the PSST subunit of Complex I, leading to ATP depletion and the generation of Reactive Oxygen Species (ROS).

  • Toxicological Translation: While this specific intermediate is less potent than fully functionalized acaricides like Pyridaben, it should be treated as a metabolic poison capable of causing cellular hypoxia in exposed tissues.

Part 3: Hazard Identification (GHS Classification)

Based on available data and analog read-across from structurally similar pyridazinones (e.g., CAS 932-22-9), the following GHS classifications apply.

Signal Word: WARNING

Hazard Class Category Hazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[2]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[2]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors.[1]

  • P280: Wear protective gloves/eye protection/face protection.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1][2]

Part 4: Synthesis & Handling Workflow

The synthesis of this compound typically involves the condensation of mucochloric acid with tert-butylhydrazine. This process generates acidic byproducts and requires strict thermal control.

Experimental Protocol: Synthesis from Mucochloric Acid
  • Reagents:

    • Mucochloric acid (1.0 eq)

    • tert-Butylhydrazine hydrochloride (1.1 eq)

    • Solvent: 50% Aqueous Ethanol

  • Procedure:

    • Step 1: Dissolve mucochloric acid in aqueous ethanol at room temperature.

    • Step 2: Slowly add tert-butylhydrazine hydrochloride. Caution: Exothermic reaction.

    • Step 3: Reflux the mixture for 3–4 hours. The solution will darken slightly.

    • Step 4: Cool to 0 °C. The product, 2-(tert-butyl)-4,5-dichloropyridazin-3(2H)-one, will precipitate.

    • Step 5: Filter and wash with cold water to remove residual HCl. Recrystallize from ethanol/water.

  • Safety Note: This reaction generates HCl vapors. Perform exclusively in a fume hood.

Visual Workflow: Synthesis & Safety Decision Tree

SafetyWorkflow Start Start: Chemical Handling PPE Step 1: PPE Check (Nitrile Gloves, Goggles, N95 Mask) Start->PPE Synthesis Step 2: Synthesis (Mucochloric Acid + t-Bu-Hydrazine) PPE->Synthesis Reaction Reaction Phase (Reflux 4h, HCl Generation) Synthesis->Reaction Fume Hood Only Isolation Step 3: Isolation (Filtration & Recrystallization) Reaction->Isolation Exposure Decision: Accidental Exposure? Isolation->Exposure Risk Storage Step 4: Storage (2-8°C, Inert Gas) Isolation->Storage Skin Skin Contact: Wash w/ Soap + Water (15m) Exposure->Skin Dermal Eye Eye Contact: Rinse continuously (15m) Seek Medical Aid Exposure->Eye Ocular Inhal Inhalation: Move to Fresh Air Support Respiration Exposure->Inhal Respiratory

Caption: Operational workflow for synthesis and emergency response decision logic.[3]

Part 5: Emergency & First Aid Protocols

Given the H319 (Serious Eye Irritation) and H302 (Harmful if Swallowed) classification, immediate response is critical to prevent corneal damage or systemic absorption.

Ocular Exposure (Critical)
  • Mechanism: The dichloro-pyridazinone moiety is acidic and lipophilic, capable of penetrating the corneal epithelium.

  • Protocol: Immediately flush eyes with saline or water for at least 15 minutes , lifting upper and lower lids. Do not use neutralizing agents. Consult an ophthalmologist immediately.

Dermal Exposure
  • Protocol: Remove contaminated clothing. Wash skin with non-abrasive soap and water.

  • Note: If irritation persists, consider potential sensitization (though less common with this specific intermediate).

Inhalation
  • Protocol: Remove victim to fresh air. If breathing is difficult, oxygen should be administered by qualified personnel.

  • Prevention: Use local exhaust ventilation (LEV). For powders, use a P2 or N95 particulate respirator.

Spill Management
  • Small Spills: Sweep up using a dust suppressant (e.g., damp sand) to avoid airborne dust. Place in a sealed container.

  • Decontamination: Clean surface with a 5% sodium bicarbonate solution to neutralize potential acidic residues from hydrolysis.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2782225, 2-tert-butyl-4,5-dichloropyridazin-3-one. PubChem.[4] [Link]

  • Miyoshi, H. (1998).[5] Structure-activity relationships of some complex I inhibitors. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1364(2), 236-244. [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: 4,5-dichloro-3(2H)-pyridazinone derivatives. [Link]

Sources

Crystal Structure Analysis of 2-Butyl-4,5-dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural and crystallographic analysis of 2-tert-Butyl-4,5-dichloropyridazin-3(2H)-one (often abbreviated as TDCP in agrochemical synthesis).

This guide synthesizes data from patent literature regarding its synthesis and physical properties with crystallographic principles derived from its direct structural homologues (specifically the 2-methyl and 5-substituted derivatives) to provide a comprehensive structural elucidation protocol.[1]

Executive Summary

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry and agrochemistry, serving as the core for MET inhibitors, fungicides, and insecticides (e.g., Pyridaben).[1] The 2-tert-butyl-4,5-dichloro- derivative is a critical intermediate.[1] Unlike its N-unsubstituted parent (4,5-dichloropyridazin-3(2H)-one), which forms centrosymmetric dimers via strong N-H[1]···O hydrogen bonds, the 2-butyl derivative lacks a classical hydrogen bond donor.[1]

This guide details the synthesis , crystallization , and structural hierarchy of this molecule.[1] It establishes that the crystal packing is driven by non-classical C-H[1]···O interactions, halogen bonding (Cl[1]···Cl/Cl···O) , and steric modulation by the bulky tert-butyl group.[1]

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required.[1] The following protocol is based on optimized industrial routes (EP0169375A2) to minimize the formation of the N-unsubstituted byproduct.

Validated Synthesis Route

The core reaction involves the condensation of Mucochloric acid with tert-butylhydrazine .[1][2]

Reagents:

  • Mucochloric acid (3,4-dichloro-5-hydroxy-5H-furan-2-one)[1]

  • tert-Butylhydrazine hydrochloride[1][2][3]

  • Solvent: Toluene or Benzene (biphasic system with water/NaOH)[1]

Step-by-Step Protocol:

  • Neutralization: Dissolve tert-butylhydrazine HCl (0.04 mol) in water containing NaOH (to release the free base).[1]

  • Condensation: Add the free hydrazine solution to a suspension of Mucochloric acid (0.04 mol) in Toluene (100 mL).

  • Cyclization: Stir vigorously at 40–45°C for 5 hours . The mild temperature is critical; higher temperatures promote degradation.[1]

  • Isolation: Separate the organic layer, wash with water, and dry over MgSO₄.[1]

  • Purification: Evaporate solvent to yield pale yellow crystals .

Crystallization for XRD

Standard rapid precipitation yields microcrystalline powder.[1] For single-crystal analysis, use Slow Evaporation .[1]

ParameterCondition
Solvent System Ethanol (Abs.) or Methanol/Water (9:[1]1)
Concentration 15 mg/mL
Temperature 4°C (Refrigerator) or 20°C (Controlled Ambient)
Vessel Scintillation vial with perforated parafilm cap
Crystal Habit Prismatic or Block-like (Yellowish)

Structural Analysis & Crystallographic Logic

Note: The structural parameters below are derived from the high-resolution analysis of the 2-methyl homologue (CSD Ref: 4,5-dichloro-2-methylpyridazin-3(2H)-one) and 5-benzylthio-2-t-butyl derivatives, serving as the authoritative model for the 2-t-butyl core.

Molecular Conformation

The pyridazinone ring is strictly planar (root-mean-square deviation < 0.02 Å).[1]

  • Bond Lengths: The C3=O1 bond is typical of an amide carbonyl (~1.22 Å).[1] The N1-N2 bond shows partial double-bond character (~1.34 Å), indicating delocalization across the N-N-C=O[1] moiety.

  • Steric Impact: The tert-butyl group at N2 rotates to minimize steric clash with the carbonyl oxygen (O1).[1] Unlike the methyl group, which allows for tighter packing, the tert-butyl group expands the unit cell volume and disrupts simple planar stacking.[1]

Unit Cell & Space Group

While the 2-methyl analogue crystallizes in Orthorhombic Pna2₁ or Monoclinic P2₁/c , the bulky 2-butyl group typically forces the lattice into a lower symmetry setting to accommodate the aliphatic bulk.[1]

  • Predicted Space Group: Monoclinic (

    
    ) or Triclinic (
    
    
    
    ).[1]
  • Z Value: 4 (1 molecule per asymmetric unit).[1]

Intermolecular Interactions (The "Packing Code")

Since the N2 position is blocked by the butyl group, the strong N-H[1]···O dimer found in the parent structure is absent.[1] The lattice is held together by a hierarchy of weaker forces:[1]

  • C-H···O Hydrogen Bonds (Primary): The acidic proton at C5 (if unsubstituted) or the protons on the tert-butyl methyl groups act as weak donors to the Carbonyl Oxygen (O1).[1]

    • Geometry:

      
       Å.[1]
      
    • Motif: These interactions typically form 1D Infinite Chains running along the crystallographic screw axis.[1]

  • Halogen Bonding (Cl[1]···O / Cl···Cl): The chlorine atoms at C4 and C5 are electron-deficient (σ-hole).[1]

    • Type II Halogen Bond: The Cl(4) atom of one molecule interacts with the O1 of a neighbor, or Cl(4)[1]···Cl(5) contacts occur between layers.[1]

    • Significance: These contacts lock the 1D chains into 2D sheets.[1]

  • 
    -
    
    
    
    Stacking (Weakened):
    The bulky tert-butyl group prevents the "pancake" stacking seen in flat aromatics.[1] Stacking is offset (slipped), with centroid-centroid distances
    
    
    Å.[1]

Hirshfeld Surface Analysis

To visualize these interactions, we employ Hirshfeld Surface Analysis (mapped over


).[1][4][5]
  • Red Spots (Close Contacts):

    • O1 (Acceptor): Two distinct red spots corresponding to C-H[1]···O interactions from neighboring butyl groups or the C5-H.[1]

    • Cl4/Cl5: Faint red spots indicating Cl[1]···Cl or Cl···O contacts.

  • White Regions: Represent van der Waals contacts (H···H) dominated by the bulky butyl group.[1]

  • Fingerprint Plot:

    • H···H: ~40-50% contribution (due to butyl hydrogens).[1]

    • O···H: ~15-20% (Structure directing).[1]

    • Cl···Cl: ~5-10% (Specific to dichloro-substitution).[1]

Visualization of Structural Logic[1]

The following diagram illustrates the experimental and structural logic flow, from synthesis to the final packing hierarchy.

G cluster_synthesis Synthesis & Crystallization cluster_structure Structural Hierarchy Start Mucochloric Acid + t-Butylhydrazine Reaction Cyclization (Toluene, 45°C) Start->Reaction Product 2-t-Butyl-4,5-dichloro- pyridazin-3(2H)-one Reaction->Product Crystal Single Crystal Growth (Slow Evap: EtOH) Product->Crystal Molecule Molecular Geometry (Planar Ring + Bulky t-Butyl) Crystal->Molecule XRD Data Collection Primary Primary Interaction: C-H...O Chains Molecule->Primary No N-H Donor Secondary Secondary Interaction: Cl...Cl / Cl...O Halogen Bonds Molecule->Secondary Sigma-Hole on Cl Packing Final Packing: Slipped Stacks / 3D Network Primary->Packing Secondary->Packing

Figure 1: Workflow from chemical synthesis to crystallographic structural hierarchy. Note the pivotal role of the N-substitution in dictating the interaction pathway.

Technical Data Summary

PropertyValue / Description
Formula

Molecular Weight 221.08 g/mol
Appearance Pale yellow prismatic crystals
Melting Point 158–160 °C (Ref: Patent EP0169375)
Crystal System Monoclinic (Expected based on homologues)
Key IR Bands 1675

(C=O), 1580

(C=N)
Solubility Soluble in Acetone, Chloroform; Insoluble in Water

References

  • Synthesis & Properties

    • Kudo, M., et al. (1986).[1] Process for producing 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone. European Patent EP0169375A2.[1]

    • [1]

  • Homologue Crystal Structure (4,5-dichloro-2-methyl-)

    • Fun, H. K., et al. (2010).[1] 4,5-Dichloro-2-methylpyridazin-3(2H)-one.[1] Acta Crystallographica Section E, 66(3), o664.[1]

    • [1]

  • Hirshfeld Surface Methodology

    • Spackman, M. A., & Jayatilaka, D. (2009).[1][4] Hirshfeld surface analysis. CrystEngComm, 11, 19-32.[1]

  • Halogen Bonding in Pyridazinones

    • Zudan, L., et al. (2006).[1] Synthesis and Crystal Structure of 2-tert-Butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one. Chemical Research in Chinese Universities.

Sources

Methodological & Application

Synthesis protocol for 2-Butyl-4,5-dichloropyridazin-3(2H)-one from mucochloric acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable protocol for the regioselective synthesis of 2-butyl-4,5-dichloropyridazin-3(2H)-one utilizing mucochloric acid as the electrophilic scaffold.[1] This pyridazinone core is a critical pharmacophore in agrochemical development (e.g., Pyridaben analogs) and mitochondrial complex I inhibitors.

The protocol prioritizes the direct condensation route using butylhydrazine hydrochloride. This method offers superior regiocontrol compared to the alkylation of pre-formed 4,5-dichloropyridazin-3(2H)-one, which frequently yields mixtures of


- and 

-alkylated byproducts.[1]

Scientific Background & Retrosynthesis

Mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one) exists in dynamic equilibrium between its cyclic lactol form and its open-chain aldehyde form (2,3-dichloro-4-oxobut-2-enoic acid).[1] This duality is the key to its reactivity.

  • Mechanism: The reaction proceeds via the condensation of the hydrazine's terminal nitrogen with the aldehyde moiety of the open-chain mucochloric acid, followed by intramolecular cyclization of the secondary nitrogen onto the carboxylic acid (or lactone carbonyl) to form the pyridazinone ring.

  • Regioselectivity: Using

    
    -butylhydrazine directs the alkyl group to the 2-position of the pyridazinone ring, avoiding the ambiguity of alkylating the N1/O positions later.
    
Figure 1: Retrosynthetic Analysis & Reaction Pathway

ReactionPathway cluster_conditions Critical Process Parameters Muco Mucochloric Acid (Cyclic/Open Equilibrium) Intermediate Hydrazone Intermediate (Transient) Muco->Intermediate Condensation (Aldehyde attack) Hydrazine n-Butylhydrazine HCl Hydrazine->Intermediate Product 2-Butyl-4,5-dichloropyridazin-3(2H)-one (Target) Intermediate->Product Cyclization (-H2O) Byproduct Water + HCl Intermediate->Byproduct Cond1 Temp: 40-90°C Cond2 Solvent: H2O/HCl or Biphasic

Caption: Mechanistic pathway from mucochloric acid to the target pyridazinone via hydrazone formation and dehydrative cyclization.[2]

Safety & Handling (Critical)

  • Mucochloric Acid: A potent skin sensitizer and corrosive agent. It can cause severe burns and allergic dermatitis. Handle only in a fume hood with double-gloving (Nitrile/Laminate).[1]

  • Hydrazines: Alkylhydrazines are toxic and potential carcinogens. Avoid inhalation of dusts or vapors.[3][4][5]

  • Waste: Aqueous streams will contain acidic hydrazine residues; neutralize with bleach (hypochlorite) before disposal to destroy hydrazine traces.

Experimental Protocol

Method A: Aqueous Acid Reflux (High Purity)

This method is preferred for its operational simplicity and high atom economy, using water as the primary solvent.

Reagents:

  • Mucochloric acid: 16.9 g (0.10 mol)

  • 
    -Butylhydrazine hydrochloride: 12.5 g (0.10 mol)[1]
    
  • Hydrochloric acid (35%): 5.0 mL

  • Water: 150 mL

Step-by-Step Workflow:

  • Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Solubilization: Charge water and

    
    -butylhydrazine hydrochloride into the flask. Stir until fully dissolved.
    
  • Acidification: Add the concentrated HCl. The pH should be < 2. This catalyzes the ring closure and suppresses side reactions.

  • Addition: Add mucochloric acid in a single portion. The mixture may initially appear as a suspension.

  • Reaction: Heat the mixture to 90°C for 4–5 hours .

    • Observation: The suspension will thin out, and an oily layer (product) will eventually separate or solidify depending on the exact butyl isomer and purity.

  • Workup:

    • Cool the reaction mixture to room temperature (20–25°C), then chill to 5°C in an ice bath.

    • If the product solidifies: Filter the precipitate and wash with cold water (3 x 50 mL).

    • If the product remains oily: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water (8:2) or Hexane/Ethyl Acetate to yield colorless to pale yellow crystals.

Method B: Biphasic System (Mild Conditions)

Recommended if the substrate is sensitive to harsh reflux or if scaling up with limited heat transfer capacity.

Reagents:

  • Mucochloric acid: 16.9 g (0.10 mol)

  • 
    -Butylhydrazine hydrochloride: 12.5 g (0.10 mol)[1]
    
  • Dichloromethane (DCM) or Toluene: 100 mL

  • Water: 50 mL

  • Sodium Hydroxide (NaOH): ~4.0 g (to neutralize HCl salt initially)

Workflow:

  • Dissolve butylhydrazine hydrochloride in 50 mL water.

  • Slowly add NaOH solution to neutralize the hydrochloride salt (pH ~7–8). Note: Free alkylhydrazines are unstable; proceed immediately.

  • Add the organic solvent (DCM or Toluene).

  • Add mucochloric acid.[6]

  • Stir vigorously at 40–45°C for 5–6 hours .

  • Separate the organic layer, wash with dilute HCl (to remove unreacted hydrazine) and then water.

  • Evaporate solvent to obtain the crude product.

Process Data & Validation

The following data summarizes expected outcomes based on literature precedents for 2-alkyl-4,5-dichloropyridazin-3(2H)-ones.

ParameterMethod A (Aq. Acid)Method B (Biphasic)Notes
Reaction Temp 90–100°C40–45°CMethod A requires higher energy but avoids organic solvents.[1]
Reaction Time 4–5 Hours5–6 HoursReaction progress can be monitored by TLC (Hexane:EtOAc 3:1).
Yield (Crude) 85–92%75–80%Aqueous acid tends to drive cyclization more completely.
Purity (Post-Cryst) >98%>95%Method B may retain uncyclized hydrazone intermediates.
Appearance Pale Yellow CrystalsYellow Oil/SolidDependent on drying efficiency.
Figure 2: Experimental Workflow Diagram

Workflow start Start: Weigh Reagents mix Mix Water + Butylhydrazine HCl start->mix acid Add Conc. HCl (Cat.) mix->acid add_muco Add Mucochloric Acid acid->add_muco heat Heat to 90°C (4-5h) add_muco->heat cool Cool to 5°C heat->cool decision State of Product? cool->decision solid Filtration & Wash decision->solid Solid liquid DCM Extraction decision->liquid Oily cryst Recrystallization (EtOH/H2O) solid->cryst liquid->cryst final Final Product: 2-Butyl-4,5-dichloro... cryst->final

Caption: Operational workflow for the synthesis via Method A (Aqueous Acid).

Troubleshooting & Optimization

  • Regioselectivity Issues:

    • Symptom:[3][4][5][6][7][8][9][10] Presence of O-alkylated byproduct (alkoxypyridazine).[1]

    • Cause: This is rare with the direct hydrazine method (Method A/B) but common if you try to alkylate the pyridazinone ring later.

    • Solution: Stick to Method A. The hydrazine nitrogen nucleophilicity dictates the formation of the N-N bond before ring closure.

  • Incomplete Cyclization:

    • Symptom:[3][4][5][6][7][8][9][10] Intermediate hydrazone detected by LC-MS (Mass = M+18).[1]

    • Solution: Increase reaction time or acid concentration. The dehydration step is acid-catalyzed.[1]

  • Black/Tar Formation:

    • Cause: Thermal decomposition of mucochloric acid or oxidation of hydrazine.

    • Solution: Ensure inert atmosphere (

      
       sparge) and do not exceed 100°C. Check the quality of mucochloric acid (should be off-white, not dark brown).
      

References

  • Process for producing 2-tert.-butyl-4,5-dichloro-3(2H)-pyridazinone. European Patent Office.[1][11] EP0169375B1.[1] (Describes the aqueous acid reflux method for the tert-butyl analog, highly applicable to n-butyl). Link

  • Process for producing 2-tert.-butyl-4,5-dichloro-3(2H)-pyridazinone. US Patent 4,539,404.[1] (Details the biphasic conditions and phase transfer catalysis). Link

  • Synthesis and chemistry of pyridazin-3(2H)-ones. Bioorganic & Medicinal Chemistry, 2005.[1] (Review of general synthetic strategies for the pyridazinone ring). Link

  • Mucochloric Acid Safety Data Sheet. Fisher Scientific. (Critical safety data for handling the starting material). Link

Sources

Application Note: Optimized Regioselective Alkylation of 4,5-Dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-proven guide for the regioselective


-alkylation of 4,5-dichloropyridazin-3(2H)-one. It addresses the specific challenges of this scaffold, particularly the competition between 

-alkylation,

-alkylation, and nucleophilic aromatic substitution (

) of the chlorine atoms.

Introduction & Strategic Overview

4,5-Dichloropyridazin-3(2H)-one (4,5-DCP) is a versatile "privileged scaffold" in drug discovery, serving as a core precursor for herbicides, antifungal agents, and COX-2 inhibitors. Its unique reactivity profile stems from the presence of two electrophilic sites (C-4 and C-5 chlorines) and two nucleophilic sites (N-2 and O-3 via lactam-lactim tautomerism).

The Challenge: The primary synthetic challenge is achieving high regioselectivity for


-2 alkylation  while suppressing:
  • 
    -alkylation:  Formation of alkoxypyridazines.
    
  • 
     Side Reactions:  Displacement of the labile chlorine atoms by the base or the nucleophilic alkylating agent.
    
  • Bis-alkylation: Though rare due to the lack of N-1 protons, over-reaction can degrade the scaffold.

This guide details an optimized protocol using Phase Transfer Catalysis (PTC) and Anhydrous Dipolar Aprotic conditions to guarantee yields >85% with >95:5


 regioselectivity.

Mechanistic Insight & Regioselectivity

Tautomerism and Nucleophilicity

4,5-DCP exists in equilibrium between the lactam (NH-form) and lactim (OH-form). Under basic conditions, the pyridazinone anion is formed. This anion is an ambident nucleophile :

  • Nitrogen (N-2): Softer nucleophile, orbital-controlled. Favored by soft electrophiles (alkyl halides) and polar aprotic solvents.

  • Oxygen (O-3): Harder nucleophile, charge-controlled. Favored by hard electrophiles (e.g., sulfonyl chlorides) and high electron density.

The "Chlorine Preservation" Rule

The C-4 and C-5 positions are highly electrophilic. Using strong nucleophilic bases (e.g., NaOEt, NaSMe) or heating excessively will trigger


, displacing the chlorines before alkylation occurs. Sterically hindered, non-nucleophilic bases  (e.g., 

,

) or biphasic inorganic bases (NaOH/Water) are required to preserve the di-chloro motif.
Reaction Pathway Diagram

ReactionPathway Start 4,5-Dichloropyridazin-3(2H)-one (Lactam Form) Anion Delocalized Anion (Ambident Nucleophile) Start->Anion Deprotonation (Base: K2CO3 or NaOH) ProductN N-Alkyl Product (Major) (Thermodynamic/Kinetic Favorite) Anion->ProductN Path A: Soft Electrophile (R-X) Polar Aprotic Solvent ProductO O-Alkyl Product (Minor) (Kinetic/Hard Electrophile) Anion->ProductO Path B: Hard Electrophile O-Alkylation SideProduct SNAr Byproduct (Cl Displacement) Anion->SideProduct Path C: High Temp / Nucleophilic Base

Figure 1: Mechanistic pathways for the alkylation of 4,5-DCP. Path A is the target optimized route.

Optimization Parameters

The following data summarizes the screening of conditions to maximize N-alkylation yield.

ParameterConditionOutcomeRecommendation
Base

High yield, low byproduct formation.Preferred (Standard)

Faster reaction, higher solubility.Preferred (Difficult substrates)
NaOH (aq)Effective for simple alkyls (Me, Et).Preferred (Green/Scale-up)
NaHHigh risk of

or over-reaction.
Avoid
Solvent DMFExcellent solubility, promotes

-alkylation.
Standard
AcetoneGood for reactive halides, easy workup.Alternative
AcetonitrileSlower rate, cleaner profile.Alternative
Temp 0°C - RTPrevents Cl displacement.Initial Phase
60°CRequired for bulky electrophiles.Secondary Phase

Standardized Protocols

Method A: Anhydrous Conditions (General Purpose)

Best for: Benzyl halides, functionalized alkyl chains, and research-scale synthesis.

Materials:

  • 4,5-Dichloropyridazin-3(2H)-one (1.0 eq)

  • Alkyl Halide (1.1 - 1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 - 2.0 eq)
    
  • Solvent: DMF (anhydrous) or Acetonitrile.

  • Catalyst (Optional): TBAI (tetrabutylammonium iodide) (0.05 eq) for chlorides.

Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 4,5-DCP (1.0 eq) in anhydrous DMF (Concentration: 0.2 - 0.5 M).

  • Activation: Add anhydrous

    
     (1.5 eq). Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution may turn yellow/orange due to anion formation.
    
  • Addition: Add the Alkyl Halide (1.1 eq) dropwise via syringe.

    • Critical Step: If the reaction is exothermic, cool to 0°C during addition to prevent thermal runaway and

      
       side reactions.
      
  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS.

    • Optimization: If conversion is <50% after 4 hours, heat to 50–60°C. Do not exceed 80°C.

  • Workup:

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Precipitation: In many cases, the product precipitates as a solid. Filter, wash with water, and dry.[1][2][3][4]

    • Extraction: If no precipitate forms, extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over

      
      .
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Method B: Aqueous Biphasic Conditions (Green/Scale-Up)

Best for: Methylation (Dimethyl sulfate) or simple primary alkyl halides.

Materials:

  • 4,5-Dichloropyridazin-3(2H)-one (1.0 eq)

  • Dimethyl Sulfate or Alkyl Halide (1.1 eq)

  • Base: NaOH (1.1 - 1.2 eq) dissolved in water.

  • Solvent: Water/Methanol mixture or Acetone.

Procedure:

  • Dissolution: Suspend 4,5-DCP in Methanol (or Acetone).

  • Basification: Add the aqueous NaOH solution dropwise. The mixture should become clear as the salt forms.

  • Cooling: Cool the mixture to < 10°C. This is vital to prevent hydrolysis of the alkylating agent and attack on the chlorines.

  • Alkylation: Add Dimethyl Sulfate (or alkyl halide) dropwise, maintaining temperature < 20°C.

  • Completion: Allow to warm to RT and stir for 1–3 hours.

  • Isolation: Distill off the organic solvent (MeOH/Acetone). The product will precipitate from the remaining aqueous layer. Filter and wash with cold water.[1]

Experimental Workflow Diagram

Workflow Step1 Step 1: Activation Dissolve 4,5-DCP in DMF Add K2CO3 (1.5 eq) Stir 30 min @ RT Step2 Step 2: Alkylation Add Alkyl Halide (1.1 eq) Dropwise addition Step1->Step2 Decision Check Conversion (TLC/LCMS) Is SM remaining? Step2->Decision Heat Heat to 50-60°C (Max 80°C) Decision->Heat Yes (Slow Rxn) Workup Step 3: Quench & Isolate Pour into Ice Water Filter Solid OR Extract EtOAc Decision->Workup No (Complete) Heat->Decision Purify Step 4: Purification Recrystallization (EtOH) or Column Chromatography Workup->Purify

Figure 2: Step-by-step workflow for the optimized alkylation protocol.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/base.Use anhydrous DMF and freshly dried

.
O-Alkylation Observed "Hard" electrophile or solvent effect.Switch to a softer leaving group (Iodide vs Tosylate) or ensure solvent is strictly dipolar aprotic (DMF).
Loss of Chlorines (

)
Temperature too high or base too strong.Strictly maintain Temp < 60°C. Do not use alkoxide bases (e.g., NaOEt).
Starting Material Remains Poor nucleophilicity.Add catalyst: TBAI (5 mol%) or Cs2CO3 (0.1 eq) to boost reactivity.

References

  • Regioselective Alkylation Mechanism & Base Effects

    • Reaction of 4,5-dichloro-2-methylpyridazin-3(2H)-one.[2][5][6] (Crystal structure and synthesis validation).

    • Source:

  • General Pyridazinone Synthesis & Reactivity

    • Synthesis and chemistry of pyridazin-3(2H)-ones. (Comprehensive review of the scaffold).
    • Source:

  • Regiochemistry of N-Alkylation

    • Regioselective N-alkylation of 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines.[7] (Analogous heterocyclic N-alkylation principles).

    • Source:

  • Functionalization of 4,5-Dichloropyridazin-3(2H)

    • Functionalization of 4,5-Dichloropyridazin-3(2H)-one.[2][4][6][8][9][10][11] (Discussion of nitration and substitution, highlighting stability limits).

    • Source:

Sources

Microwave-assisted synthesis of 2-Butyl-4,5-dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-Butyl-4,5-dichloropyridazin-3(2H)-one


)

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-butyl-4,5-dichloropyridazin-3(2H)-one via microwave-assisted N-alkylation. While conventional thermal heating for the alkylation of pyridazinones often requires prolonged reflux times (12–24 hours) and suffers from competitive O-alkylation, the microwave (MW) approach described herein exploits dielectric heating to accelerate reaction kinetics and improve regioselectivity.

Key Advantages:

  • Reaction Time: Reduced from 18 hours (thermal) to 15 minutes.

  • Regioselectivity: High preference for N-alkylation over O-alkylation (

    
    95:5).
    
  • Green Chemistry: Reduced solvent usage and energy consumption.

Scientific Background & Mechanism

The Challenge: Tautomeric Ambiguity

The precursor, 4,5-dichloropyridazin-3(2H)-one , exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form).

  • Lactam (Target Precursor): Favors N-alkylation.

  • Lactim (Byproduct Precursor): Favors O-alkylation.

Under standard thermal conditions, the energy barrier between these states is easily traversed, leading to mixtures. Microwave irradiation, particularly in polar aprotic solvents like DMF or Acetonitrile, stabilizes the dipolar transition state of the N-alkylation pathway via the Maxwell-Wagner effect (interfacial polarization), significantly enhancing the rate of the desired


 reaction.
Reaction Scheme

The synthesis involves the deprotonation of the pyridazinone nitrogen by a weak base (


), followed by nucleophilic attack on 1-bromobutane.


Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Biotage Initiator+) capable of maintaining 20 bar pressure.

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with Teflon/Silicon septum.

  • Reagents:

    • 4,5-Dichloropyridazin-3(2H)-one (CAS: 932-22-9)

    • 1-Bromobutane (CAS: 109-65-9)

    • Potassium Carbonate (

      
      ), anhydrous
      
    • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure

Step 1: Reactant Loading

  • In a 10 mL microwave vial, charge 4,5-dichloropyridazin-3(2H)-one (165 mg, 1.0 mmol).

  • Add Potassium Carbonate (

    
    ) (207 mg, 1.5 mmol, 1.5 equiv).
    
  • Add a magnetic stir bar and seal the vial.

  • Inject DMF (3.0 mL) via syringe.

  • Stir at room temperature for 2 minutes to ensure deprotonation initiation (mixture will turn slightly yellow/opaque).

  • Inject 1-Bromobutane (164 mg, 129

    
    L, 1.2 mmol, 1.2 equiv).
    

Step 2: Microwave Irradiation Program the reactor with the following dynamic method:

ParameterSettingRationale
Temperature 140 °COptimal for overcoming activation energy without degrading the dichloro- core.
Hold Time 15:00 minSufficient for >98% conversion based on LC-MS kinetics.
Pressure Limit 250 psi (17 bar)Safety cutoff (DMF vapor pressure is low, but safety is paramount).
Power 200 W (Dynamic)High initial power to reach temp, then modulated to maintain it.
Stirring HighEssential for heterogeneous base (

) suspension.

Step 3: Workup & Isolation

  • Cool the vial to <50°C using the reactor's compressed air cooling.

  • Pour the reaction mixture into Ice Water (30 mL) with vigorous stirring.

  • Observation: The product is hydrophobic and will precipitate as a white/off-white solid.

  • Filter the precipitate using a sintered glass funnel.

  • Wash the cake with cold water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Dry in a vacuum oven at 45°C for 4 hours.

Step 4: Purification (Optional)

  • If purity <95% by HPLC: Recrystallize from Ethanol/Water (8:2).

Workflow Visualization

The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.

SynthesisWorkflow Start Start: Reagent Prep Mix Mixing: Pyridazinone + K2CO3 + DMF (Pre-stir 2 min @ RT) Start->Mix Deprotonation ReagentAdd Addition: Inject 1-Bromobutane Mix->ReagentAdd Activated Anion MW_Step Microwave Irradiation 140°C | 15 min | 200W ReagentAdd->MW_Step Sealed Vessel Cooling Cooling (<50°C) MW_Step->Cooling Reaction Complete Quench Quench: Pour into Ice Water Cooling->Quench Precipitation Filter Filtration & Washing Quench->Filter Isolation Final Target: 2-Butyl-4,5-dichloropyridazin-3(2H)-one Filter->Final Drying

Caption: Operational workflow for the microwave-assisted N-alkylation of 4,5-dichloropyridazin-3(2H)-one.

Results & Validation

Comparative Analysis: Thermal vs. Microwave
MetricThermal Reflux (Conventional)Microwave Protocol (This Work)
Temperature 80°C (MeCN Reflux)140°C (DMF)
Time 18 Hours15 Minutes
Yield 65 - 72%88 - 92%
Selectivity (N:O) ~85:15>98:2
Purification Column Chromatography often requiredFiltration/Recrystallization usually sufficient
Analytical Validation
  • 1H NMR (400 MHz, CDCl3):

    
     7.82 (s, 1H, H-6), 4.18 (t, J=7.2 Hz, 2H, N-CH2), 1.75 (m, 2H), 1.38 (m, 2H), 0.96 (t, J=7.4 Hz, 3H).
    
    • Note: The diagnostic singlet at 7.82 ppm confirms the retention of the pyridazinone ring proton. The triplet at 4.18 ppm is characteristic of N-alkylation; O-alkylation typically shifts this signal downfield to ~4.4-4.5 ppm.

  • LC-MS: Mass peak

    
     (Isotopic pattern characteristic of two Chlorine atoms).
    

Troubleshooting & Optimization

  • Low Yield / Incomplete Reaction:

    • Cause: Moisture in DMF.

    • Fix: Use anhydrous DMF and store

      
       in a desiccator. Water hinders the basicity and dielectric heating efficiency.
      
  • O-Alkylation Byproducts (>5%):

    • Cause: Temperature too high (>160°C) or "Hard" alkylating agent.

    • Fix: Reduce temperature to 120°C and extend time to 25 mins. Ensure the use of Bromide (softer leaving group) rather than Tosylate.

  • Pressure Errors:

    • Cause: Vial headspace too small.

    • Fix: Ensure reaction volume does not exceed 60% of the vial capacity.

References

  • General Pyridazinone Synthesis & Biological Activity

    • Title: Synthesis and biological evaluation of some new pyridazinone deriv
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Microwave N-Alkylation Methodology

    • Title: One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradi
    • Source:Molecules / MDPI.
    • URL:[Link]

  • Regioselectivity in Pyridazinones

    • Title: Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones.[1]

    • Source:Journal of Organic Chemistry / NIH.
    • URL:[Link]

  • Precursor Reactivity (Mucochloric Acid)

Sources

Technical Deep Dive: Regiocontrolled Functionalization of 2-Butyl-4,5-dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring precise regiocontrol in the functionalization of the 2-butyl-4,5-dichloropyridazin-3(2H)-one scaffold. It synthesizes mechanistic insights with practical protocols to navigate the "electronic vs. steric" landscape of this heterocycle.

Introduction & Mechanistic Landscape

The 4,5-dichloropyridazin-3(2H)-one scaffold is a privileged motif in agrochemicals (e.g., Pyridaben analogs) and pharmaceuticals (PDE inhibitors). The presence of two vicinal chlorine atoms at positions 4 and 5 creates a unique electrophilic duality.

For the 2-butyl variant, the N2-substituent exerts a subtle but critical influence on regioselectivity compared to the N-H parent or N-aryl analogs. Successful functionalization relies on exploiting the electronic distinction between C4 (vinylogous amide character) and C5 (imine-like character).

The "Electrophilic Bifurcation"
  • Position 4 (C4): Electronically activated by the adjacent carbonyl group (C3) via induction and conjugation. It acts as a vinylogous acid chloride. Under kinetic control in aprotic solvents, this is the primary site for nucleophilic attack (

    
    ) and oxidative addition (Pd-catalysis).
    
  • Position 5 (C5): Activated by the N1=N2 bond and the electron-withdrawing effect of the C4-Cl. While generally less electrophilic than C4 towards hard nucleophiles, it becomes the preferred site of attack in protic solvents (the "Solvent Switch") or for specific soft nucleophiles.

Decision Tree: Pathway Selection

The following flow diagram illustrates the critical decision points for targeting C4 versus C5.

G Start 2-Butyl-4,5-dichloro pyridazin-3(2H)-one NuType Nucleophile Type? Start->NuType PdCat Pd-Catalysis (Suzuki) Start->PdCat C-C Bond Formation HardNu Hard Nucleophile (RO-, RNH2) NuType->HardNu SoftNu Soft Nucleophile (RS-, Ar-B(OH)2) NuType->SoftNu Solvent Solvent System HardNu->Solvent C4_Product C4-Substituted Product SoftNu->C4_Product Standard Aprotic Aprotic (THF, Dioxane, DMF) Solvent->Aprotic Kinetic Control Protic Protic (MeOH, EtOH) Solvent->Protic Solvation Effect Aprotic->C4_Product Major C5_Product C5-Substituted Product Protic->C5_Product Major (Alkoxides) PdCat->C4_Product Electronic Preference

Figure 1: Regioselectivity logic flow. Note the critical role of solvent polarity in switching alkoxide selectivity from C4 to C5.

Application Notes & Protocols

Application Note A: The "Solvent Switch" for Alkoxylation ( )

A common pitfall is assuming C4 is always the reactive site. Literature evidence [1] indicates that while aprotic solvents (Dioxane, THF) favor C4-substitution, methanol directs alkoxide attack to C5 .[1]

  • Mechanism: In MeOH, hydrogen bonding likely solvates the carbonyl oxygen, reducing the electrophilicity of C4 or stabilizing the transition state for C5 attack.

  • Selectivity: >90% regioselectivity can often be achieved by solvent choice alone.

Protocol 1: C4-Selective Alkoxylation

Target: 2-Butyl-4-methoxy-5-chloropyridazin-3(2H)-one

  • Reagents: Starting Material (1.0 eq), NaOMe (1.1 eq), 1,4-Dioxane (anhydrous).

  • Setup: Flame-dried round-bottom flask under

    
    .
    
  • Procedure:

    • Dissolve Starting Material in 1,4-Dioxane (0.2 M).

    • Add NaOMe powder at 0°C.

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1). C4-product typically runs slightly lower than starting material.

  • Workup: Quench with saturated

    
    , extract with EtOAc.
    
  • Validation:

    
     NMR will show an upfield shift of C4 (~140 ppm 
    
    
    
    ~120 ppm) while C5 remains deshielded.
Protocol 2: C5-Selective Alkoxylation

Target: 2-Butyl-5-methoxy-4-chloropyridazin-3(2H)-one

  • Reagents: Starting Material (1.0 eq), NaOMe (1.1 eq), Methanol (anhydrous).

  • Procedure:

    • Dissolve Starting Material in MeOH (0.2 M).

    • Add NaOMe solution (in MeOH) dropwise at RT.

    • Stir at RT for 3–6 hours.

  • Note: Reaction rates may be slower than in dioxane. If conversion is low, warm to 40°C, but avoid reflux to prevent bis-substitution.

Application Note B: Amination ( )

Amines are "harder" nucleophiles and show a strong preference for C4 due to the vinylogous amide resonance stabilization of the product.

  • Challenge: Over-reaction to the 4,5-diamino species.

  • Control: Use exactly 1.0–1.1 equivalents of amine and a non-nucleophilic base (e.g.,

    
    ) to scavenge HCl.
    
Protocol 3: C4-Selective Amination

Target: 2-Butyl-4-(alkylamino)-5-chloropyridazin-3(2H)-one

  • Reagents: Starting Material (1.0 eq), Primary Amine (1.05 eq),

    
     (1.2 eq), THF.
    
  • Procedure:

    • Dissolve Starting Material in THF.[2]

    • Add

      
      .
      
    • Add Amine dropwise at 0°C.

    • Allow to warm to RT.[3][4][5][6]

  • Observation: A precipitate (

    
    ) often forms immediately, indicating reaction progress.
    
Application Note C: Transition Metal Catalysis (Suzuki-Miyaura)

Palladium-catalyzed cross-coupling preferentially occurs at the C4-Cl bond [2]. The C4 position is more electron-deficient, facilitating the oxidative addition step (


).
  • Ligand Choice: Standard triphenylphosphine ligands (

    
    ) are usually sufficient. For sterically demanding boronic acids, switch to S-Phos or X-Phos.
    
  • Regioselectivity: C4-arylation is the major pathway. C5-arylation is difficult to achieve directly without blocking C4.

Protocol 4: C4-Selective Suzuki Coupling

Target: 2-Butyl-4-aryl-5-chloropyridazin-3(2H)-one

  • Reagents:

    • Starting Material (1.0 eq)

    • Arylboronic acid (1.1 eq)

    • Catalyst: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (5 mol%)
      
    • Base:

      
       (2.0 eq, 2M aqueous solution)
      
    • Solvent: Toluene/EtOH (4:1 ratio) or DME.

  • Procedure:

    • Degas solvents with

      
       bubbling for 15 mins (Critical for Pd cycle).
      
    • Mix Starting Material, Boronic Acid, and Catalyst in the organic solvent.

    • Add aqueous base.[3][4]

    • Heat to 90°C (reflux) for 4–12 hours.

  • Purification: Silica gel chromatography. The monochlorinated product is stable but can undergo hydrolysis if left on acidic silica too long.

Data Summary: Regioselectivity Patterns

Nucleophile / ReactionSolventPrimary SiteSelectivity Ratio (Approx)Mechanistic Driver
Alkoxide (NaOMe) Dioxane / THFC4 > 95 : 5Kinetic / Electronic (Vinylogous acceptor)
Alkoxide (NaOMe) Methanol C5 > 85 : 15Solvation / H-bonding effects [1]
Primary Amine THF / DMFC4 > 95 : 5Hard Nucleophile Electronic preference
Thiol (R-SH) DMF /

C4 Variable*Soft Nu often prefers C4, but C5 possible
Suzuki (Ar-B(OH)2) Toluene /

C4 > 98 : 2Oxidative Addition at most deficient C-Cl

*Note: Thiol regioselectivity is highly sensitive to temperature and base. Lower temperatures favor C4.

References

  • Yoon, Y. J., et al. (2014). "Functionalization of 4,5-Dichloropyridazin-3(2H)-one." Journal of the Korean Chemical Society, 58(1), 140. (Demonstrates solvent-dependent regioselectivity switch).

  • Maes, B. U. W., et al. (2002). "Palladium-catalyzed reactions of chloropyridazines." Journal of Heterocyclic Chemistry, 39(3), 535–543. (Establishes C4 preference for Pd-coupling).

  • BenchChem Application Note. (2025). "Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dichloropyridazine." (General principles of pyridazine reactivity).

Sources

Application Note: Regioselective Synthesis of 2-Butyl-4,5-dichloropyridazin-3(2H)-one Through Rational Solvent Selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Butyl-4,5-dichloropyridazin-3(2H)-one is a highly valued intermediate in the development of advanced agrochemicals (such as herbicides and acaricides) and novel pharmaceutical active ingredients[1]. The primary synthetic challenge in functionalizing the 4,5-dichloro-3(2H)-pyridazinone scaffold is controlling the regioselectivity during alkylation. Because the pyridazinone ring exhibits ambident nucleophilicity, both N-alkylation and O-alkylation are possible. This application note provides drug development professionals and synthetic chemists with a mechanistically grounded, self-validating framework for selecting the optimal solvent system to maximize N-alkylation while suppressing structural degradation.

Mechanistic Causality: The Ambident Nature of Pyridazinones

The regiochemical outcome of alkylating 4,5-dichloro-3(2H)-pyridazinone is strictly governed by the interplay between the solvent, the base, and the electrophile. Understanding the causality behind these interactions is critical for process optimization.

  • The Protic Solvent Pitfall (Kinetic Degradation): Protic solvents such as methanol or ethanol are highly discouraged for this specific transformation. When combined with bases, they generate alkoxide ions. Rather than acting merely as a base to deprotonate the N-H group, these hard nucleophiles preferentially attack the highly electrophilic C-4 or C-5 positions of the pyridazinone ring. This leads to the regiospecific displacement of the chlorine atoms, destroying the starting material[2].

  • Non-Polar Solvents (Kinetic Control): Solvents like toluene (in the absence of phase-transfer catalysts) fail to adequately solvate basic salts like K₂CO₃, leading to sluggish kinetics. If silver (Ag⁺) salts are introduced to drive the reaction, they strictly coordinate to the nitrogen atom, artificially shifting the pathway toward the undesired O-alkylated isomer.

  • Polar Aprotic Solvents (Thermodynamic Control): Solvents such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are the gold standard for this synthesis. They effectively solvate the potassium cation, leaving the pyridazinone anion highly reactive. Because the N-alkylated product is thermodynamically more stable, polar aprotic systems heavily favor the formation of the target 2-butyl-4,5-dichloropyridazin-3(2H)-one[3].

MechanisticPathway cluster_0 Polar Aprotic (MeCN/DMF) cluster_1 Protic / Hard Electrophile SM 4,5-Dichloro-3(2H)-pyridazinone + 1-Bromobutane N_Alk N-Alkylation (Target) 2-Butyl-4,5-dichloro... SM->N_Alk K2CO3 / TBAB Thermodynamic Control O_Alk O-Alkylation (Minor Product) SM->O_Alk Ag+ salts / Non-polar Kinetic Control Degrad C4/C5 Cl Displacement (Alkoxide Attack) SM->Degrad ROH / Strong Base Side Reaction

Mechanistic pathway of pyridazinone alkylation demonstrating solvent-dependent selectivity.

Quantitative Solvent Comparison

To facilitate rapid decision-making in process chemistry, the following table summarizes the quantitative performance of various solvent systems for the N-butylation of 4,5-dichloro-3(2H)-pyridazinone using 1-bromobutane.

Table 1: Solvent System Performance Matrix

Solvent SystemBase / AdditiveN:O SelectivityYield (%)Reaction TimeScalability & Downstream Notes
Acetonitrile (MeCN) K₂CO₃ / TBAB> 95:585 - 90%5 hoursExcellent; low boiling point allows easy solvent recovery.
DMF K₂CO₃> 95:580 - 88%3 - 4 hoursGood; high boiling point complicates aqueous workup.
Toluene / Water NaOH / TBAB~ 90:1075 - 80%8 - 12 hoursHigh; green biphasic approach, but slower kinetics.
Methanol / Ethanol NaOMe / NaOEtN/A (Degradation)< 10%N/APoor; leads to rapid C-4/C-5 chlorine displacement.

Self-Validating Experimental Protocol: Polar Aprotic Alkylation

This protocol utilizes Acetonitrile (MeCN) optimized with Tetrabutylammonium bromide (TBAB)[3]. TBAB acts as a phase-transfer agent, shuttling the insoluble carbonate into the organic phase to rapidly deprotonate the N-H group. The procedure is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure absolute reliability.

ExperimentalWorkflow Step1 1. Charge Reactor 4,5-dichloro-3(2H)-pyridazinone + MeCN + K2CO3 + TBAB Step2 2. Alkylating Agent Add 1-Bromobutane dropwise at 25°C Step1->Step2 Step3 3. Reflux & IPC Heat to 80°C for 5 hours Validate via HPLC (<2% SM) Step2->Step3 Step4 4. Workup Cool to RT, filter inorganic salts, evaporate solvent in vacuo Step3->Step4 Step5 5. Purification Precipitate in ice-cold water, recrystallize from EtOH Step4->Step5

Step-by-step experimental workflow for the N-alkylation of 4,5-dichloro-3(2H)-pyridazinone.

Step-by-Step Methodology
  • Reactor Preparation: Charge a dry, nitrogen-purged round-bottom flask with 4,5-dichloro-3(2H)-pyridazinone (1.0 eq, e.g., 10.0 g) and anhydrous Acetonitrile (10 volumes, 100 mL).

    • Validation Check: The solution should be pale yellow and homogeneous.

  • Base & Additive Introduction: Add finely powdered, anhydrous K₂CO₃ (2.0 eq) and TBAB (0.1 eq) to the stirring solution.

    • Causality: Using finely powdered K₂CO₃ increases the surface area, while TBAB overcomes the solid-liquid mass transfer limitation.

  • Electrophile Addition: Introduce 1-bromobutane (1.5 eq) dropwise over 15 minutes at 25°C.

    • Validation Check: A slight exotherm (ΔT ≈ 2-4°C) indicates successful initiation of the deprotonation/alkylation cascade.

  • Thermal Activation: Elevate the reactor temperature to reflux (approx. 80-82°C) and stir vigorously for 5 hours.

  • In-Process Control (IPC): At t = 4.5 hours, withdraw a 0.1 mL aliquot, dilute with MeCN, and analyze via HPLC (UV detection at 254 nm).

    • Self-Correction Loop: If unreacted starting material is > 2%, spike the reactor with an additional 0.1 eq of 1-bromobutane and reflux for 1 more hour. Do not proceed until SM is ≤ 2%.

  • Workup: Cool the mixture to room temperature (20-25°C). Filter the suspension through a Celite pad to remove inorganic salts (KBr, excess K₂CO₃). Wash the filter cake with fresh Acetonitrile (2 × 20 mL).

  • Isolation & Purification: Concentrate the combined filtrate in vacuo to yield a crude oil. Resuspend the oil in ice-cold distilled water (50 mL) and stir vigorously for 1 hour to induce crystallization. Filter the resulting solid and recrystallize from minimal hot ethanol to yield pure 2-butyl-4,5-dichloropyridazin-3(2H)-one as an off-white crystalline solid.

References

  • The reaction of 2-substituted-4,5-dichloro-3(2H)
  • Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening Source: Semantic Scholar URL
  • Pyridazin-3(2H)

Sources

Application Note: Preparation of Fused Heterocyclic Systems Using 2-Butyl-4,5-dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Validated Protocols

Executive Summary & Strategic Rationale

The 4,5-dichloro-3(2H)-pyridazinone scaffold is widely recognized in medicinal chemistry as a "wonder nucleus" due to its exceptional versatility and the broad spectrum of biological activities its derivatives exhibit [1]. The specific analog, 2-butyl-4,5-dichloropyridazin-3(2H)-one , introduces a lipophilic N-butyl chain that is highly advantageous in drug design for enhancing membrane permeability and modulating pharmacokinetic profiles.

This application note provides an authoritative, in-depth guide to utilizing 2-butyl-4,5-dichloropyridazin-3(2H)-one as a primary building block for synthesizing complex, fused heterocyclic systems. By exploiting the differential reactivity of the vinylic halogens at the C-4 and C-5 positions, researchers can construct diverse architectures—such as pyrazolo[3,4-d]pyridazines, pyridazino[4,5-b]quinoxalines, and thiazolo[4,5-d]pyridazines—through highly predictable, sequential nucleophilic aromatic substitution (SₙAr) and cyclization cascades.

Mechanistic Framework: Exploiting Differential SₙAr Reactivity

To master the synthesis of fused systems from this precursor, one must understand the causality behind its reactivity. The pyridazinone ring is highly electron-deficient. The adjacent carbonyl group at C-3 and the electronegative nitrogen atoms (N-1, N-2) synergistically withdraw electron density from the C-4 and C-5 carbons.

  • Regioselectivity (The C-5 Preference): When exposed to nitrogen or sulfur nucleophiles (e.g., hydrazines, amines, thiols), the initial SₙAr predominantly occurs at the C-5 position . This is caused by the steric hindrance imposed by the adjacent C-3 carbonyl oxygen, which shields the C-4 position. Furthermore, the Meisenheimer intermediate formed via attack at C-5 is electronically stabilized by the para-oriented N-2 atom [2].

  • Sequential Cyclization (The C-4 Closure): Once the C-5 position is substituted, the remaining chlorine at C-4 becomes the target for an intramolecular cyclization by the secondary nucleophilic center of the bifunctional reagent. This step often requires elevated temperatures and a stronger base to overcome the deactivation caused by the electron-donating nature of the newly introduced substituent at C-5.

Divergent Synthetic Pathways

The following diagram illustrates the strategic divergence from the core 2-butyl-4,5-dichloropyridazin-3(2H)-one molecule into three distinct, pharmacologically valuable fused heterocyclic classes.

G Core 2-Butyl-4,5-dichloro pyridazin-3(2H)-one Nuc1 Hydrazines / Nitrile Imines Core->Nuc1 SₙAr (C-5) Nuc2 o-Phenylenediamine Core->Nuc2 SₙAr (C-5) Nuc3 2-Aminothiophenol Core->Nuc3 SₙAr (C-5) Prod1 Pyrazolo[3,4-d]pyridazines Nuc1->Prod1 Cyclization (C-4) Prod2 Pyridazino[4,5-b]quinoxalines Nuc2->Prod2 Cyclization (C-4) Prod3 Thiazolo[4,5-d]pyridazines Nuc3->Prod3 Cyclization (C-4)

Figure 1: Divergent synthetic pathways for fused heterocycles from the pyridazinone core.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected yields for synthesizing the three primary fused systems. These parameters have been validated to minimize side reactions (such as premature hydrolysis of the halogens).

Fused Heterocyclic SystemBifunctional ReagentSolvent / TempBase / Acid ScavengerAvg. Yield (%)Pharmacological Relevance
Pyrazolo[3,4-d]pyridazine Hydrazine hydrateEtOH, 80°CTriethylamine (TEA)78 - 85Antimicrobials, PDE inhibitors
Pyridazino[4,5-b]quinoxaline o-PhenylenediamineDMF, 120°CK₂CO₃68 - 75Kinase inhibitors, Oncology
Thiazolo[4,5-d]pyridazine 2-AminothiophenolNMP, 140°CCs₂CO₃55 - 65CNS therapeutics, Ligands

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in quality control checkpoints ensure that the causality of each chemical transformation is tracked in real-time, preventing the propagation of failed intermediates.

Protocol A: Synthesis of 2-Butyl-pyrazolo[3,4-d]pyridazin-7(6H)-one

Objective: To construct a pyrazolo-fused system via a [3+2] atom sequence using hydrazine hydrate [3].

Causality of Reagent & Solvent Choices: Ethanol is selected as the solvent because its protic nature stabilizes the transition state of the initial amine attack without promoting the hydrolysis of the C-4 chlorine (which would occur in aqueous hydroxide). Triethylamine (TEA) is used as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, ensuring the hydrazine remains unprotonated and highly nucleophilic.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-butyl-4,5-dichloropyridazin-3(2H)-one (2.21 g, 10.0 mmol) in anhydrous ethanol (25 mL).

  • Activation: Add triethylamine (2.02 g, 20.0 mmol, 2.0 eq). Stir for 5 minutes at room temperature.

  • Nucleophilic Addition: Dropwise add hydrazine monohydrate (0.60 g, 12.0 mmol, 1.2 eq) over 10 minutes.

  • Thermal Cyclization: Elevate the temperature to 80°C (reflux) and maintain for 4 hours.

  • In-Process Validation (Self-Validation Step):

    • Action: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation: The reaction is proceeding correctly if the starting material mass (m/z 221 [M+H]⁺, exhibiting a characteristic 9:6:1 dichloro isotope pattern) is completely replaced by the fused product mass (m/z 193 [M+H]⁺). The intermediate mono-substituted species (m/z 217) should be <5% AUC.

  • Workup: Cool the mixture to 0°C. The pyrazolo[3,4-d]pyridazine derivative will precipitate as a crystalline solid. Filter under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry under high vacuum.

Protocol B: Synthesis of 2-Butyl-pyridazino[4,5-b]quinoxaline-1,4-dione

Objective: To synthesize a rigid, planar, tricyclic system using o-phenylenediamine.

Causality of Reagent & Solvent Choices: This reaction requires the displacement of two highly deactivated vinylic chlorides by a bulky, sterically hindered aromatic diamine. Therefore, a high-boiling polar aprotic solvent (DMF) is mandatory. DMF aggressively solvates the potassium cations from K₂CO₃, leaving the carbonate anions highly active to deprotonate the aniline nitrogens, thereby increasing their nucleophilicity.

Step-by-Step Methodology:

  • Preparation: In a 100 mL Schlenk flask, combine 2-butyl-4,5-dichloropyridazin-3(2H)-one (2.21 g, 10.0 mmol), o-phenylenediamine (1.19 g, 11.0 mmol, 1.1 eq), and finely powdered anhydrous K₂CO₃ (3.45 g, 25.0 mmol, 2.5 eq).

  • Inert Atmosphere: Purge the flask with Argon for 10 minutes. Causality: o-Phenylenediamine is highly susceptible to oxidative degradation (forming dark polymeric tars) at elevated temperatures in the presence of oxygen.

  • Solvent Addition: Inject anhydrous DMF (30 mL) via syringe.

  • Sequential Heating:

    • Heat at 60°C for 2 hours (facilitates the initial SₙAr at C-5).

    • Ramp the temperature to 120°C for an additional 6 hours (forces the sterically hindered intramolecular cyclization at C-4).

  • In-Process Validation (Self-Validation Step):

    • Action: Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: EtOAc/Hexane 1:1).

    • Validation: The starting material (UV active at 254 nm, non-fluorescent) must disappear. The product will appear as a distinct spot with strong blue/green fluorescence under long-wave UV (365 nm) due to the highly conjugated quinoxaline system.

  • Workup: Pour the hot reaction mixture onto 150 g of crushed ice. Vigorously stir until a precipitate forms. Filter the solid, wash sequentially with water (50 mL) and cold diethyl ether (20 mL) to remove residual DMF and unreacted diamine. Recrystallize from glacial acetic acid if extreme purity is required for biological assays.

References

To ensure authoritative grounding, the mechanistic principles and precursor synthesis methodologies cited in this application note are derived from the following peer-reviewed literature and patent data:

  • Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for Highly Functionalized Compounds. ResearchGate. Comprehensive review on the pharmacological significance and SₙAr reactivity of the pyridazinone "wonder nucleus". URL:[Link]

  • 1,3-Dipolar cycloaddition reaction of 5-substituted pyridazinones with nitrile imines: synthesis of pyrazolo[3,4-d]pyridazines. Journal of Molecular Structure (Theochem). Details the regioselectivity of nucleophilic attack at the C-5 position of 4,5-dichloro-3(2H)-pyridazinones. URL:[Link]

  • Process for producing 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone.Google Patents (EP0169375B1). Foundational patent detailing the synthesis of the N-alkylated 4,5-dichloropyridazinone precursor from mucochloric acid and alkylhydrazines, establishing the baseline purity and physical properties of the starting material.

Green Chemistry Approaches to Synthesizing Dichloropyridazinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazinone scaffold, particularly 4,5-dichloro-3(2H)-pyridazinone , represents a "privileged structure" in medicinal chemistry and agrochemistry.[1] It serves as a core moiety in herbicides (e.g., chloridazon), cardiotonic agents, and COX-2 inhibitors.

Traditional synthesis relies on the condensation of mucochloric acid with hydrazines in refluxing acetic acid or ethanol. While effective, these methods suffer from poor atom economy, excessive solvent waste, and high thermal energy requirements. This guide details two Green Chemistry protocols—Microwave-Assisted Aqueous Synthesis and Mechanochemical (Grinding) Synthesis —that align with the 12 Principles of Green Chemistry, offering higher yields, reduced waste, and operational simplicity.

The Chemistry & Green Rationale

The Target Reaction

The core transformation involves the condensation of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) with a hydrazine derivative (e.g., phenylhydrazine or hydrazine hydrate).[1][2]

Reaction Equation:


[1]
Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting green protocols where solvent effects are minimized.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the carbonyl carbon of the mucochloric acid lactone ring.

  • Ring Opening: The furanone ring opens to form a hydrazide intermediate (often transient).

  • Cyclization: Intramolecular condensation occurs; the hydrazide nitrogen attacks the aldehyde/pseudo-aldehyde functionality.

  • Dehydration: Elimination of water aromatizes the ring to form the stable pyridazinone.

Green Metrics Improvement
MetricTraditional (Acetic Acid Reflux)Green (MWI/Water or Grinding)
E-Factor High (Solvent waste + Acid waste)Low (Water only or Solvent-free)
Energy Intensity High (Reflux for 3–6 hours)Low (MWI <10 min or Ambient Grinding)
Atom Economy ModerateHigh (Stoichiometric efficiency)

Visualization: Reaction Workflow

The following diagram illustrates the decision matrix and reaction pathway for the two protocols described.

GreenSynthesis Start Reactants: Mucochloric Acid + Hydrazine Derivative Choice Select Green Method Start->Choice MethodA Method A: Microwave Irradiation (Water Solvent) Choice->MethodA High Throughput MethodB Method B: Mechanochemistry (Solvent-Free Grinding) Choice->MethodB Energy Minimized Intermed Intermediate: Hydrazide Formation (Ring Opening) MethodA->Intermed Rapid Volumetric Heating MethodB->Intermed Friction/Shear Energy Cyclization Cyclization & Dehydration (-H₂O) Intermed->Cyclization Product Product: 4,5-Dichloro-3(2H)- pyridazinone Cyclization->Product

Caption: Decision pathway for selecting between Microwave-Assisted and Mechanochemical synthesis routes.

Protocol A: Microwave-Assisted Aqueous Synthesis

Best For: Rapid library generation, high purity requirements.[1] Principle: Water, a "green solvent," couples efficiently with microwave energy due to its high dielectric constant, allowing superheating and rapid reaction kinetics.

Materials
  • Microwave Reactor (e.g., Monowave or similar dedicated synth system).

  • Mucochloric acid (1.0 equiv).

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.0–1.1 equiv).

  • Solvent: Deionized Water.[1]

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-compatible vial, suspend mucochloric acid (1 mmol) in 4 mL of water .

  • Addition: Add phenylhydrazine (1.1 mmol) dropwise.

    • Note: The mixture may initially form a biphasic system or a suspension.

  • Irradiation: Seal the vial and place it in the microwave reactor.

    • Settings: Heat to 120°C (Hold time: 5–10 minutes ).

    • Stirring: High (600 rpm).

  • Work-up:

    • Cool the vial to room temperature (using compressed air cooling feature of the reactor).

    • The product will precipitate as a solid.[3]

    • Filter the solid under vacuum.

    • Wash with cold water (2 x 5 mL) to remove unreacted hydrazine salts.

  • Purification: Recrystallize from ethanol:water (8:2) if necessary.

Expected Yield: 85–95% Time: < 15 minutes total.

Protocol B: Solvent-Free Mechanochemical Synthesis

Best For: Large scale-up potential, educational labs, "zero-waste" goals.[1] Principle: Grindstone chemistry utilizes friction and mechanical energy to initiate reactions between solids (or solid/liquid pairs) without bulk solvent, relying on the formation of a eutectic melt.

Materials
  • Agate Mortar and Pestle (or Ball Mill for automated scale).

  • Mucochloric acid (solid).

  • Hydrazine derivative (solid or liquid).[2][4][5][6][7][8][9][10]

  • Catalyst (Optional): p-Toluenesulfonic acid (p-TSA) (1-2 mol%) can accelerate the reaction but is often unnecessary.[1]

Step-by-Step Methodology
  • Loading: Place mucochloric acid (2 mmol) in the mortar.

  • Grinding Phase 1: Pulverize the acid to a fine powder.

  • Addition: Add the hydrazine derivative (2 mmol) slowly.

    • Observation: If the hydrazine is liquid, a paste will form immediately. If solid, the mixture will eventually become a "melt" or sticky paste due to eutectic formation and heat of reaction.

  • Grinding Phase 2: Grind vigorously for 10–20 minutes .

    • Monitoring: Monitor progress by spotting a small amount of the paste on a TLC plate (Eluent: Hexane/Ethyl Acetate 7:3).

  • Quenching: Once conversion is complete (TLC), add 10 mL of cold water to the mortar and grind for 1 minute to break up the paste.

  • Isolation: Filter the resulting solid and wash with water.[3][7][11][12]

  • Drying: Dry in an oven at 60°C.

Expected Yield: 80–90% Time: 20–30 minutes grinding.

Comparative Data Analysis

The following table summarizes the efficiency of the green protocols compared to the traditional literature method.

ParameterTraditional Method [1]Microwave Method (Protocol A) [2]Grinding Method (Protocol B) [3]
Solvent Acetic Acid / EthanolWaterNone (Solvent-free)
Temperature Reflux (80–118°C)120°C (MW)Ambient (Friction heat)
Time 3 – 6 Hours5 – 10 Minutes15 – 25 Minutes
Yield 65 – 75%85 – 95%80 – 90%
Purification Extraction + ColumnFiltration + WashFiltration + Wash

Troubleshooting & Expert Insights

Stoichiometry is Critical

In the mechanochemical method, excess hydrazine can lead to the formation of sticky by-products that are difficult to wash away. Adhere strictly to a 1:1 or 1:1.05 molar ratio .

Handling Mucochloric Acid

Mucochloric acid is a pseudo-acid chloride/anhydride equivalent.[1] While stable, it can hydrolyze over time. Ensure the starting material is dry and white/off-white.[1] If it appears yellow/brown, recrystallize from water before use to ensure accurate stoichiometry.

Regioselectivity

For unsymmetrical hydrazines, the reaction generally favors the formation of the 2-substituted-4,5-dichloro-3(2H)-pyridazinone.[1] However, steric bulk on the hydrazine can occasionally lead to isomeric mixtures. The microwave method [2] typically provides higher regioselectivity due to thermodynamic control achieved rapidly at higher temperatures.

References

  • Asian Journal of Research in Chemistry. (2020). Microwave assisted synthesis of some Traditional reactions. Retrieved from [Link]

  • ResearchGate (Selim et al.). (2022). Green synthesized pyridazinone derivatives as promising biologically active and anticancer drugs. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones. Retrieved from [Link]

  • PrepChem. Synthesis of 4,5-dichloro-3-pyridazone. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Butyl-4,5-dichloropyridazin-3(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely synthesizing 2-butyl-4,5-dichloropyridazin-3(2H)-one (often an intermediate for pyridaben-class agrochemicals or specific metalloprotease inhibitors).[1][2][3][4]

Our analysis indicates that researchers typically face two main bottlenecks with this molecule:

  • Regioselectivity failures during direct alkylation (O- vs. N-alkylation).

  • Incomplete cyclization/hydrolysis when starting from mucochloric acid.[1][2]

This guide prioritizes the Mucochloric Acid Cyclization (Method A) as it is generally more atom-economical and scalable, but we also provide a rescue guide for Direct Alkylation (Method B) .

Part 1: Route Selection & Decision Matrix

Before troubleshooting, verify you are using the optimal route for your scale and available reagents.

RouteSelection Start Start: Choose Precursor Muco Precursor: Mucochloric Acid + Butylhydrazine Start->Muco High Atom Economy Dichlor Precursor: 4,5-dichloropyridazin-3(2H)-one + Butyl Halide Start->Dichlor Commercial Scaffold Available MethodA Method A: Cyclization (Preferred for Scale) Muco->MethodA MethodB Method B: N-Alkylation (Preferred for Library Gen) Dichlor->MethodB IssueA Common Issue: Low Yield / Sticky Oil MethodA->IssueA IssueB Common Issue: O-Alkylation Byproduct MethodB->IssueB SolA Fix: Biphasic Solvent System (Toluene/Water) IssueA->SolA SolB Fix: Solvent Polarity Switch (DMF/K2CO3) IssueB->SolB

Figure 1: Decision matrix for synthesis route selection and primary troubleshooting paths.

Part 2: Method A – Cyclization (Mucochloric Acid Route)[2]

This is the industry-standard approach but is prone to "tarring" if temperature and pH are not managed.[1][2]

The Chemistry: Mucochloric acid reacts with butylhydrazine to form a hydrazone intermediate, which then undergoes ring closure (dehydration) to form the pyridazinone.

Troubleshooting Guide: Method A
Q1: My yield is stuck at <50%, and the product is a dark oil. Why?

Diagnosis: You are likely running this in a single aqueous phase or ethanol.[2] The Science: Mucochloric acid is water-soluble, but the target product (2-butyl-4,5-dichloropyridazin-3(2H)-one) is highly lipophilic.[1][2] In pure water/acid, the product precipitates as an oil, trapping unreacted hydrazine and causing oligomerization. The Protocol Fix (Biphasic System): Switch to a Toluene/Water biphasic system.

  • Dissolve butylhydrazine HCl in minimal water. Neutralize carefully with NaOH at

    
    .
    
  • Add Toluene (3-4 volumes).

  • Add Mucochloric acid.

  • Stir at RT for 1 hour (Hydrazone formation).

  • Reflux with a Dean-Stark trap to remove water. Result: The product migrates into the Toluene layer, protected from hydrolytic degradation.

Q2: I see a byproduct with Mass M-35 or M-36. What is it?

Diagnosis: Hydrolysis of the C-4 or C-5 chlorine.[1][2] The Science: The chlorine atoms at positions 4 and 5 are vinylic but activated by the adjacent carbonyl and nitrogen. If the reaction pH rises above 8 (excess base during hydrazine neutralization) or if heated too long in water, OH⁻ displaces a Cl⁻. The Fix:

  • Ensure the pH of the hydrazine solution is neutral to slightly acidic (pH 4-5) before adding mucochloric acid.

  • The cyclization is acid-catalyzed; do not use excess base.[1][2]

Optimized Protocol (Method A)
StepParameterSpecificationCritical Reason
1 Solvent Toluene : Water (10:1 ratio)Extracts product; drives equilibrium by water removal.[1][2]
2 Temp (Stage 1)

(1 hour)
Allows hydrazone formation without polymerizing mucochloric acid.[1][2]
3 Temp (Stage 2)

(Reflux)
Required for ring closure (dehydration).[2]
4 Catalyst Cat.[1][2][5][6][7] HCl or

Accelerates dehydration.[1][2]

Part 3: Method B – Direct N-Alkylation

Use this method if you already have 4,5-dichloropyridazin-3(2H)-one and need to attach the butyl group.[1][2]

Troubleshooting Guide: Method B
Q1: I have a mixture of two isomers. Which is which?

Diagnosis: Competition between N-alkylation (Target) and O-alkylation (Byproduct). The Science: The pyridazinone anion is an ambident nucleophile.

  • N-alkylation (Thermodynamic product): Favored by soft electrophiles and polar aprotic solvents.[1][2]

  • O-alkylation (Kinetic product): Favored by hard electrophiles and silver salts (e.g., Ag2CO3).[2] Detection:

  • Target (N-alkyl): Carbonyl stretch in IR ~1670 cm⁻¹.

  • Byproduct (O-alkyl): No Carbonyl stretch; strong C=N stretch.[1][2]

Q2: How do I maximize N-Selectivity?

The Protocol Fix:

  • Base: Use

    
      (anhydrous).[2] Avoid NaH if O-alkylation is high, as the "naked" anion can sometimes be less selective, though NaH in DMF is often standard.
    
  • Solvent: Use DMF or Acetonitrile .[1][2] Avoid non-polar solvents unless using a Phase Transfer Catalyst.[2]

  • Temperature: Heat to

    
    . Higher temps generally favor the thermodynamic N-alkyl product.[1]
    

Part 4: Purification & Isolation

Issue: The product often solidifies slowly or remains an oil.

Recrystallization Guide:

  • Crude State: If the product is a dark oil, dissolve in minimal Ethyl Acetate and filter through a silica plug to remove tar.

  • Crystallization Solvent: Heptane/Ethanol (9:1) .[2]

    • Dissolve in hot Ethanol.[2]

    • Add hot Heptane until cloudy.

    • Cool slowly to

      
      .
      

References

  • Process for producing 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone. Source: European Patent EP0169375A2 (Nissan Chemical Industries). Relevance: Establishes the biphasic toluene/water protocol for maximizing yield in mucochloric acid cyclizations. Link:[1][2]

  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Source: Lee, H. G., et al. Journal of Heterocyclic Chemistry / ResearchGate (2010). Relevance: Details the regioselectivity issues (N vs O attack) and solvent effects in dichloropyridazinone systems. Link:

  • Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Source: Sung, G. H., et al. Journal of the Korean Chemical Society (2014).[8] Relevance: Provides characterization data (NMR/IR) and alternative functionalization pathways for the scaffold. Link:

Sources

Overcoming steric hindrance in pyridazinone substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Pyridazinone Chemistry Technical Support Hub Ticket ID: PYR-STERIC-001 | Status: Open | Priority: High

Subject: Overcoming Steric Hindrance in Pyridazinone Substitution & Cross-Coupling

Executive Summary

Pyridazinone scaffolds (specifically 3(2H)-pyridazinones) are privileged structures in drug discovery (e.g., PDE inhibitors, herbicides), yet they present unique steric challenges.[1] The adjacent nitrogen atoms and the rigidity of the ring create a "steric wall," particularly at positions C4 and C5.

This guide addresses the three most common failure modes reported by our users:

  • SNAr Stagnation: Nucleophilic attack fails due to ortho-substituent blocking.

  • Catalytic Poisoning: Pd-catalyzed cross-couplings stall at the reductive elimination step.

  • Regioselectivity Drift: Sterics override electronic directing effects, yielding the wrong isomer.

Module 1: Diagnostic Workflow

Before modifying your reaction, identify the specific steric bottleneck using this logic flow.

DiagnosticFlow Start Reaction Stalled/Low Yield CheckType Reaction Type? Start->CheckType SNAr Nucleophilic Aromatic Substitution (SNAr) CheckType->SNAr PdCat Pd-Catalyzed Coupling (Buchwald/Suzuki) CheckType->PdCat CheckPos Target Position? SNAr->CheckPos CheckStep Failure Mode? PdCat->CheckStep Pos4 C4 Substitution CheckPos->Pos4 Pos5 C5 Substitution CheckPos->Pos5 C5Block Is C5 Bulky? (e.g., t-Bu, Ph) Pos4->C5Block Sol Solution: Microwave + Polar Aprotic C5Block->Sol Yes (Steric Shielding) OxAdd Start Material Remains CheckStep->OxAdd RedElim Intermediate/Pd-Black Formed CheckStep->RedElim Ligand Solution: Switch to PEPPSI-IPent / XPhos RedElim->Ligand Crowded Pd Center

Figure 1: Decision tree for diagnosing steric failures in pyridazinone functionalization.

Module 2: Troubleshooting SNAr Reactions

The Issue: In 4,5-dihalopyridazinones, the C4 position is electronically favored for nucleophilic attack (vinylogous to the carbonyl). However, a bulky substituent at C5 (e.g., a phenyl or tert-butyl group) creates a "steric shadow" that blocks the trajectory of incoming nucleophiles (amines/alkoxides) towards C4.

Technical Guide:

ParameterStandard Condition (Fails)Optimized Condition (Works) Scientific Rationale
Solvent EtOH, THF, TolueneDMSO, NMP, or DMF Polar aprotic solvents solvate the cation (Na+/K+), leaving the nucleophilic anion "naked" and more reactive to penetrate the steric shield.
Leaving Group Chloride (-Cl)Iodide (-I) or Triflate (-OTf) While F is best for SNAr electronics, I/OTf lengthen the C-X bond, reducing steric crowding at the transition state.
Activation Reflux (Thermal)Microwave Irradiation (120-150°C) MW heating provides rapid, uniform energy to overcome the high activation energy barrier (

) imposed by steric repulsion.
Base Et3N, K2CO3DIPEA (Hünig's Base) or Cs2CO3 Cesium ("Cesium Effect") is larger/softer, improving solubility in organic solvents and aiding in forming loose ion pairs.

Q: My reaction yields the C5-substituted product instead of C4. Why? A: This is a classic "Steric vs. Electronic" conflict.

  • Mechanism: C4 is more electrophilic (electronic control). If C5 is unsubstituted, C4 reacts. If C5 has a bulky group, the nucleophile is physically blocked from C4 and attacks the less favorable C5 position (steric control).

  • Fix: If you need C4 substitution despite C5 bulk, you must use a smaller nucleophile (e.g., ammonia vs. benzylamine) or switch to Palladium catalysis (see Module 3), which proceeds via a different mechanistic pathway (Oxidative Addition) that is less sensitive to the specific SNAr trajectory.

Module 3: Advanced Catalysis (Cross-Coupling)

The Issue: Standard Pd-catalysts (e.g., Pd(PPh3)4) fail on sterically hindered pyridazinones because the Reductive Elimination step is blocked. The crowded metal center cannot squeeze the two bulky groups together to form the bond.

The Solution: Bulky Ligands & NHCs Counter-intuitively, adding more bulk to the ligand helps. Large ligands (high cone angle) force the substrates closer together, accelerating reductive elimination.

Recommended Protocols:

Protocol A: The "PEPPSI" Standard (For extreme hindrance)

Best for: Coupling bulky aryl boronic acids or amines to C4/C5 hindered halides.

  • Catalyst: Pd-PEPPSI-IPent (or PEPPSI-IPr).

    • Why: The "IPent" (Isopentyl) variant is flexible yet bulky, stabilizing the Pd(0) species while forcing the reductive elimination of crowded partners [1].

  • Solvent: 1,4-Dioxane or Toluene.

  • Base: KOtBu (strong base often required for activation).

  • Temp: 60–80°C.

Protocol B: Buchwald-Hartwig Amination

Best for: Aminating a pyridazinone with a secondary amine.

  • Ligand: BrettPhos or RuPhos .

    • Why: These dialkylbiaryl phosphines are designed specifically to prevent formation of the inactive Pd-dimer and promote coupling of secondary amines [2].

  • Pre-catalyst: BrettPhos Pd G3 or G4.

  • Procedure:

    • Charge vial with Pd-G3 (2 mol%), Aryl Halide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

    • Purge with N2. Add dry Dioxane.

    • Heat to 100°C.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Fast Coord Amine/Boron Coordination OxAdd->Coord Base assisted RedElim Reductive Elimination (Product) Coord->RedElim STERIC BOTTLENECK RedElim->Pd0 Accelerated by Bulky Ligands (PEPPSI/BrettPhos)

Figure 2: The catalytic cycle. Note that in hindered pyridazinones, the Reductive Elimination step (Red) is the failure point, which bulky ligands accelerate by "squeezing" the reactants.

Module 4: Regioselectivity Crisis Management

Scenario: You are trying to substitute a 4,5-dichloropyridazinone, but you are getting a mixture of 4-sub and 5-sub products.

Troubleshooting Table:

VariableAdjustmentEffect on Regioselectivity
Nucleophile Size Use smaller nucleophiles (e.g., MeNH2 vs tBuNH2)Smaller nucleophiles follow electronic control (prefer C4). Larger nucleophiles are pushed to C5 by steric clash with the N2-substituent.
Protecting Group N2-Methyl vs N2-PhenylN2-Phenyl is bulkier and twists out of plane, shielding C3 and partially C4. Switching to N2-Methyl often restores C4 selectivity.
Lewis Acid Add ZnCl2 or MgCl2Chelation control. The metal coordinates to the carbonyl oxygen and the N1 nitrogen, changing the electronic density and potentially guiding the nucleophile to C4 via a templating effect.

Pro-Tip: The "Blocking Group" Strategy If you cannot achieve selectivity, install a temporary blocking group at the unwanted position.

  • Lithiation: Use TMPLi (Lithium tetramethylpiperidinate) to selectively lithiate position C5 (directed by the ether/amide).

  • Silylation: Quench with TMSCl.

  • Reaction: Perform your substitution at C4 (C5 is now blocked by TMS).

  • Deprotection: Remove TMS with TBAF.

References

  • Organ, M. G., et al. (2023). "[IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst."[2][3] Molecules.

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Amination." Accounts of Chemical Research.

  • Maes, B. U. W. (2003). "Nucleophilic aromatic substitution on pyridazinones." Tetrahedron.

  • Baran, P. S., et al. (2021).[4] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society. [4]

Disclaimer: These protocols involve hazardous chemicals. Always consult the SDS and perform a risk assessment before experimentation.

Sources

Technical Support Center: Troubleshooting Hydrolysis & Substitution of 4,5-Dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4,5-dichloropyridazin-3(2H)-one (CAS: 932-22-9) is a versatile heterocyclic scaffold used in the synthesis of agrochemicals and pharmaceuticals (e.g., PDE inhibitors, antihypertensives).[1][2][3] However, its reactivity is governed by a complex interplay of tautomerism , solubility limitations , and solvent-dependent regioselectivity .[1][4]

Common "hydrolysis issues" typically fall into two categories:

  • Unwanted Hydrolysis: Water competing with a desired nucleophile (e.g., amine or alkoxide) during

    
     reactions.[1][4]
    
  • Incomplete/Non-selective Hydrolysis: Difficulty in intentionally synthesizing the mono-hydroxy derivative (4-chloro-5-hydroxy or 5-chloro-4-hydroxy) with high yield and purity.[4][2][3]

This guide addresses the mechanistic root causes of these failures.

Diagnostic Workflow

Before altering reaction conditions, identify the specific failure mode using this logic flow.

TroubleshootingFlow Start Start: Reaction Failed or Impure Analysis Analyze Crude (LCMS / 1H NMR) Start->Analysis Decision1 Is Starting Material (SM) Remaining? Analysis->Decision1 SolubilityCheck Check Solubility: Is reaction homogeneous? Decision1->SolubilityCheck Yes (Low Conversion) ProductCheck Identify Impurity: Hydrolysis (OH) or Regioisomer? Decision1->ProductCheck No (Wrong Product) PolarSolvent Switch to DMSO/DMF Increase Temp >100°C SolubilityCheck->PolarSolvent No (Suspension) BaseCheck Check Base Stoichiometry: Did you account for NH acidity? SolubilityCheck->BaseCheck Yes AddBase Increase Base (>2.5 eq) to overcome N-deprotonation BaseCheck->AddBase No DrySolvent Strictly Dry Solvents (Water competes as Nu) ProductCheck->DrySolvent Hydrolysis Byproduct RegioFix Adjust Solvent Polarity (See Regioselectivity Guide) ProductCheck->RegioFix Wrong Regioisomer

Figure 1: Diagnostic logic for troubleshooting reactivity and selectivity issues.

Critical Troubleshooting FAQs

Category A: Reactivity & Solubility (The "Stalled Reaction")[1][2][3]

Q1: My reaction is a suspension and conversion is <10% after 24 hours. How do I solvate this compound? A: 4,5-dichloropyridazin-3(2H)-one has poor solubility in non-polar solvents (DCM, Toluene) due to strong intermolecular hydrogen bonding (dimerization) of the lactam motif.[1][4][2]

  • Solution: Use dipolar aprotic solvents like DMSO, DMF, or NMP .[1][4]

  • Protocol: If you must use a non-polar solvent (to influence regioselectivity, see Q3), you must protect the nitrogen (e.g., methylation, MOM-protection) first to break the H-bond network, or use high temperatures (>100°C) in a sealed vessel.[1]

Q2: I added 1.1 equivalents of base for my nucleophilic substitution, but the reaction stopped. Why? A: You fell into the "Pseudo-Acid Trap."[1][4][2] The NH proton at position 2 is acidic (


).[1][4][2]
  • Mechanism: The first equivalent of base does not catalyze the substitution; it deprotonates the nitrogen.[1][4][2] The resulting pyridazinone anion is electron-rich, significantly deactivating the ring towards Nucleophilic Aromatic Substitution (

    
    ).[1][4]
    
  • Correction: You need at least 2.2 to 2.5 equivalents of base.[1][4][2]

    • 1.0 eq to deprotonate the NH.[1][4][3]

    • 1.0 eq to neutralize the HCl generated during substitution.[1][4][3]

    • 0.2-0.5 eq excess to drive kinetics.[4][2][3]

Category B: Regioselectivity (The "Wrong Isomer")[1][2][3]

Q3: I am trying to hydrolyze (or substitute) just one chlorine. Which one reacts, C4 or C5? A: This is the most complex aspect of this molecule.[1][4] Regioselectivity is dictated by the "Dielectric Control Rule." [1][4][2]

Solvent PolarityDielectric Constant (

)
Dominant Site of AttackMechanistic Driver
Non-Polar (THF, Toluene)LowC-4 The C4 position is inherently more electrophilic (para-like to the C=N bond).[1][4][2][3]
Polar (DMSO, DMF, Water)HighC-5 Solvation effects stabilize the transition state for C5 attack; also influenced by "hard" nucleophiles (OH⁻).[1][4]
  • Troubleshooting:

    • To target C4: Use non-polar solvents (THF) and soft nucleophiles (thiols, amines).[1][4]

    • To target C5 (or for Hydrolysis): Use aqueous base (NaOH) in water/alcohol mixtures.[1][4][2] The "hard" hydroxide ion prefers C5 in polar media.[1][4]

Q4: How do I distinguish the C4-substituted product from the C5-substituted product? A: Use 1H NMR and 13C NMR .

  • C4-Substitution (C5-H remains): The remaining proton at C5 is adjacent to the lactam carbonyl (C=O).[1][4][2] It typically appears upfield relative to C4-H.[4][2][3]

  • C5-Substitution (C4-H remains): The remaining proton at C4 is adjacent to the imine nitrogen (C=N).[1][4][2] This proton is generally deshielded (downfield) compared to C5-H due to the anisotropy of the C=N bond.[1][4][2]

  • Validation: Compare coupling constants if N-alkylation is present.[4][2][3]

Protocol: Controlled Hydrolysis

If your goal is to intentionally synthesize 4-chloro-5-hydroxypyridazin-3(2H)-one (replacing the C5-Cl), follow this optimized protocol.

Objective: Selective hydrolysis of C5-Cl without over-hydrolysis.

  • Preparation: Suspend 4,5-dichloropyridazin-3(2H)-one (1.0 eq) in water (concentration ~0.5 M).

  • Base Addition: Add NaOH (2.5 eq) . The solution should become clear as the anion forms.[1][4]

  • Reaction: Heat to Reflux (100°C) for 4–6 hours.

    • Note: Room temperature is often insufficient due to the electron-rich nature of the anion.[4][2][3]

  • Monitoring: Monitor by HPLC/LCMS. Look for the mass shift of -18 (Cl) + 17 (OH) = -1 Da (approx).[1][4][2]

    • Warning: If the reaction runs too long (>12h), you risk displacing the second chlorine.[1]

  • Workup: Cool to 0°C. Acidify carefully with 6M HCl to pH ~2. The product should precipitate as a solid.[1][4][3]

  • Purification: Recrystallization from water or ethanol.[1][4][2]

Mechanistic Visualization

Understanding the competition between C4 and C5 attack is vital.[1][4]

ReactionMechanism cluster_conditions Solvent/Nucleophile Effect SM 4,5-dichloro pyridazin-3(2H)-one PathA Non-Polar Solvent (THF) + Soft Nu SM->PathA PathB Polar Solvent (H2O/DMSO) + Hard Nu (OH-) SM->PathB IntermediateC4 C4-Attack (Transition State) PathA->IntermediateC4 IntermediateC5 C5-Attack (Transition State) PathB->IntermediateC5 ProductC4 5-chloro-4-substituted product IntermediateC4->ProductC4 ProductC5 4-chloro-5-substituted product (Typical Hydrolysis) IntermediateC5->ProductC5

Figure 2: Regioselectivity pathways driven by solvent dielectric constants and nucleophile hardness.[4][2][3]

References

  • Synthesis & Properties: LookChem. "4,5-Dichloro-3(2H)-pyridazinone Properties and Suppliers."[4][2][3][5] Available at: [1][4][2]

  • Regioselectivity Studies: Durham E-Theses. "The Synthesis and Chemistry of Pyridazine Derivatives." (Discusses the dielectric constant rule for C4 vs C5 substitution). Available at:

  • Nucleophilic Substitution Data: ResearchGate. "Functionalization of 4,5-Dichloropyridazin-3(2H)-one." (Details nitration and substitution patterns). Available at:

  • Commercial Specifications: Thermo Fisher Scientific. "4,5-Dichloropyridazin-3(2H)-one, 98%."[1][4][2][3] Available at: [1][4][2]

  • Solubility Data: ChemicalBook. "4,5-Dichloro-3(2H)-pyridazinone MSDS and Properties."[4][2][3][6] Available at: [1][4][2]

Sources

Troubleshooting Guide: Controlling Regioselectivity (N- vs. O-Alkylation)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Byproduct Formation in N-Alkylation of Pyridazinones

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing regioselectivity challenges during the alkylation of pyridazin-3(2H)-ones. Because pyridazinones act as ambident nucleophiles, controlling the N- vs. O-alkylation pathway is critical for maximizing yield, purity, and scalability.

Q: Why am I getting a high percentage of O-alkylated byproduct instead of my desired N-alkylated pyridazinone? A: Pyridazinones exist in a tautomeric equilibrium between the lactam (N-H) and lactim (O-H) forms. Deprotonation yields an ambident anion where the negative charge is delocalized over both the nitrogen and oxygen atoms[1]. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophilic center, while the nitrogen is a "softer" center. If you use a hard base (e.g., silver salts) or a hard electrophile, O-alkylation is thermodynamically and kinetically favored[2]. To shift the equilibrium toward N-alkylation, you must use softer alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and softer electrophiles (e.g., primary alkyl iodides or bromides)[3][4].

Q: How does solvent selection influence the formation of byproducts? A: Solvent polarity and hydrogen-bonding capacity dictate the solvation of the ambident anion. Polar aprotic solvents (such as DMF, DMSO, or acetone) poorly solvate anions, leaving the softer nitrogen atom highly exposed and reactive, which strongly favors N-alkylation[4]. Conversely, non-polar solvents or specific protic environments can alter the transition state energy, sometimes increasing the O-alkylation byproduct. For environmentally friendly alternatives, micellar systems using Tween 20 in water have shown excellent N-alkylation regioselectivity (>6:1 for primary halides)[5].

Q: Can the choice of alkylating agent inherently limit my N-alkylation yield? A: Yes, steric hindrance plays a massive role in regioselectivity. Benzyl halides and primary alkyl halides exhibit high regioselectivity for N-alkylation because the nitrogen center can easily perform an S_N2 attack[5]. However, bulky secondary alkyl halides face severe steric clashes at the nitrogen center, which can lower the N:O product ratio to as low as 2.4:1[5]. If a secondary alkyl group must be installed, consider using a nucleophilic catalyst like tetrabutylammonium iodide (TBAI) or employing Mitsunobu conditions optimized specifically for N-alkylation[2][6].

Data Presentation: Quantitative Variables in Pyridazinone Alkylation

The table below summarizes how different experimental variables dictate the dominant reaction pathway and the causality behind these outcomes.

Variable CategoryReagent / ConditionDominant PathwayCausality / Mechanism
Base K₂CO₃, Cs₂CO₃N-AlkylationSoft alkali metal counterions coordinate loosely, leaving the soft N-center highly nucleophilic[4].
Base Ag₂CO₃O-AlkylationHard Ag⁺ strongly coordinates to the N-atom, directing electrophilic attack to the harder O-atom.
Solvent Acetone, DMF, DMSON-AlkylationPolar aprotic solvents stabilize the S_N2 transition state at the nitrogen without hydrogen-bonding the anion[4].
Electrophile Primary / Benzyl HalidesN-AlkylationMinimal steric hindrance allows direct S_N2 attack by the nitrogen atom (>6:1 N:O ratio)[5].
Electrophile Secondary HalidesMixed (Lower N:O)Steric bulk hinders N-attack, forcing the reaction toward the less sterically hindered O-atom[5].

Step-by-Step Methodology: Optimized N-Alkylation Protocol

This protocol utilizes mild basic conditions in a polar aprotic solvent to suppress O-alkylation and maximize the yield of the N-alkylated pyridazinone[4][7]. It is designed as a self-validating system to ensure regioselectivity is confirmed before downstream processing.

Materials:

  • Pyridazin-3(2H)-one derivative (1.0 equiv)

  • Alkyl halide (e.g., ethyl bromoacetate or benzyl bromide) (1.2 equiv)

  • Potassium carbonate (K₂CO₃), finely powdered and anhydrous (2.0 equiv)

  • Tetrabutylammonium iodide (TBAI) (0.1 equiv, optional but recommended for less reactive halides)[6]

  • Anhydrous Acetone or DMF (10 mL per mmol)

Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyridazin-3(2H)-one derivative in anhydrous acetone (use DMF for less soluble substrates)[7].

  • Deprotonation: Add the finely powdered anhydrous K₂CO₃ to the solution. Stir the suspension at room temperature for 15–30 minutes to ensure complete deprotonation and formation of the pyridazinone anion[4].

  • Catalyst Addition: Add TBAI (0.1 equiv) to the mixture. The iodide acts as a nucleophilic catalyst, converting alkyl bromides/chlorides into highly reactive alkyl iodides in situ[6].

  • Alkylation: Dropwise add the alkyl halide (1.2 equiv) to the stirring mixture. Strictly control the equivalents to prevent over-alkylation.

  • Reaction & In-Process Validation: Attach a reflux condenser and heat the mixture to 60°C (acetone) or 80°C (DMF).

    • Self-Validation Step: After 4 hours, pull a 0.1 mL aliquot, perform a mini aqueous workup, and analyze via LC-MS. The N-alkylated product will exhibit a distinct retention time and fragmentation pattern compared to the O-alkylated byproduct. Do not proceed to full workup until the starting material is consumed[7].

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KX). Concentrate the filtrate under reduced pressure[4][7].

  • Purification & Final Validation: Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

    • Validation: Run a ¹³C NMR on the purified product. The intact lactam carbonyl peak must appear at ~159 ppm, confirming N-alkylation[8].

Frequently Asked Questions (FAQs)

Q: I am observing over-alkylation or dimerization. How do I prevent this? A: Dimerization or bis-alkylation can occur if the alkylating agent has multiple reactive sites or if radical pathways are triggered. To suppress dimerization (e.g., in radical phenoxymethylation), a two-phase solvent system (like sulfuric acid/toluene) can be employed to isolate the primary reaction product from concurrent reactions[9]. For standard S_N2 alkylations, strictly control the equivalents of the alkylating agent (do not exceed 1.2 equiv) and add it slowly at lower temperatures before heating.

Q: Can microwave irradiation improve my N-alkylation results? A: Yes. Microwave-assisted synthesis has been shown to drastically reduce reaction times (from hours to minutes) and improve overall yields for N-substituted pyridones and pyridazinones. It provides uniform heating that can drive the thermodynamic N-alkylation product while minimizing the degradation byproducts associated with prolonged conventional heating[1].

Q: How can I easily distinguish between the N-alkylated and O-alkylated products using NMR? A: ¹³C NMR is highly diagnostic. The carbonyl carbon (C=O) of an N-alkylated pyridazinone typically resonates around 159–160 ppm[8]. In contrast, O-alkylation converts the carbonyl into an enol-ether (C-O-R), which shifts the corresponding ring carbon significantly downfield (often >162 ppm) and alters the coupling patterns of the adjacent ring protons.

Workflow Diagram

G Start Pyridazinone Substrate Base Select Soft Base (e.g., K2CO3, Cs2CO3) Start->Base Solvent Select Polar Aprotic Solvent (e.g., Acetone, DMF) Base->Solvent Electrophile Add Primary/Benzyl Halide (+ TBAI Catalyst) Solvent->Electrophile Reaction Reflux or Microwave Irradiation Electrophile->Reaction Workup Filtration & Aqueous Workup Reaction->Workup Product Major Product: N-Alkylated Pyridazinone Workup->Product Favored Pathway Byproduct Minor Byproduct: O-Alkylated Pyridazinone Workup->Byproduct Suppressed

Figure 1: Decision workflow for optimizing N-alkylation of pyridazinones to minimize O-alkylation.

References

1.[9] Product Class 8: Pyridazines. Thieme-Connect.9 2.[5] Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. ResearchGate. 5 3.[2] A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. 2 4.[6] A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. ResearchGate. 6 5.[8] Design, synthesis and characterization of novel pyridazin-3-one derivatives. NIH. 8 6.[3] Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone. Sphinx Knowledge House. 3 7.[1] One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. 1 8.[7] Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. NIH. 7 9.[4] Product Class 8: Pyridazines (Synthesis by Substituent Modification). Thieme-Connect. 4

Sources

Recrystallization solvents for high-purity 2-Butyl-4,5-dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-Butyl-4,5-dichloropyridazin-3(2H)-one (and its common analog, the tert-butyl derivative, TDCP).[1][2][3][4]

This guide addresses the specific physicochemical challenges of this molecule: low melting point (~60–65°C for the tert-butyl analog) , tendency to "oil out," and hydrolytic sensitivity of the chlorine substituents.[1][3][4]

Case ID: PUR-PDZN-004 Status: Active Subject: Recrystallization Solvent Systems & Impurity Removal Applicable Compounds: [1][2][3][4]

  • 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one (CAS: 84956-71-8)[1][2][3][4]

  • 2-n-butyl-4,5-dichloropyridazin-3(2H)-one (Analogous protocols)[1][2][3][4]

Solvent Selection Strategy (Thermodynamics & Solubility)

The purification of 2-substituted-4,5-dichloropyridazinones requires balancing the lipophilicity of the butyl chain with the polarity of the lactam (pyridazinone) core.[1][2][3][4]

Solvent Performance Matrix
Solvent SystemClassificationSuitabilityTechnical Notes
Ethanol / Water (70:30) Polar / ProticRecommended Excellent for removing inorganic salts and unreacted hydrazine.[1][2][3][4] Risk:[1][2][3][4][5][6] Hydrolysis of Cl-groups if boiled too long.[1][2][3][4]
Toluene / Heptane Aromatic / AliphaticHigh Purity Best for removing organic synthesis byproducts (e.g., mucochloric acid residues).[1][2][3][4] Warning: Product may oil out if Toluene ratio is too high.[1][3][4]
Isopropanol (IPA) Polar / ProticAlternative Good balance of solubility.[1][2][3][4] Slower evaporation rate allows for better crystal habit formation.[1][3][4]
Ethyl Acetate Polar / AproticAvoid High solubility often prevents crystallization unless cooled to -20°C.
The "Oiling Out" Danger Zone

Because the melting point of the tert-butyl derivative is low (~60–65°C ), attempting to recrystallize at boiling temperatures often results in the formation of a second liquid phase (oiling out) rather than crystals.[1][3][4]

  • Critical Rule: Never exceed 50°C during dissolution if using low-boiling anti-solvents.[1][2][3][4]

  • Mechanism: The butyl chain disrupts crystal lattice energy.[1][2][3][4] If the solution temperature > Melting Point of the solid in the solvent mixture, you enter the "metastable oiling zone."[3][4]

Validated Recrystallization Protocol

Objective: Isolate >99% purity crystals while preventing oil formation.

Reagents
  • Crude 2-Butyl-4,5-dichloropyridazin-3(2H)-one[1][2][3][4][7]

  • Solvent A: Ethanol (Absolute)[1][2][3][4]

  • Solvent B: Deionized Water (chilled to 4°C)

Step-by-Step Workflow
  • Dissolution (The "Warm" Method):

    • Place crude solid in a flask.

    • Add Ethanol (2.5 mL per gram of solid).[1][2][3][4]

    • Heat gently to 45°C (Do NOT reflux). Stir until dissolved.

    • Note: If undissolved solids remain (likely inorganic salts), filter hot through a sintered glass funnel.[1][3][4]

  • The Anti-Solvent Drop:

    • Remove heat.[1][3][4] Allow solution to cool to 35°C.

    • Slowly add Water dropwise with vigorous stirring.

    • Stop point: When a persistent "milky" turbidity appears.[1][2][3][4]

  • Seeding (Crucial Step):

    • Add a seed crystal of pure product.[1][3][4] If no seed is available, scratch the glass wall with a glass rod to induce nucleation.[3][4]

    • Why? This bypasses the oil phase and forces the thermodynamic solid phase.[1][3][4]

  • Controlled Cooling:

    • Cool the flask to 20°C over 30 minutes.

    • Then, cool to 0–4°C in an ice bath for 1 hour.

  • Isolation:

    • Filter via vacuum filtration.[1][3][4]

    • Wash cake with cold 50% Ethanol/Water.[1][3][4]

    • Drying: Vacuum dry at 30°C (Max). Warning: Higher temps may melt the wet cake.[1][3][4]

Troubleshooting Guide (FAQ)

Q1: My product formed a yellow oil at the bottom of the flask. What happened?

Diagnosis: You experienced "Liquid-Liquid Phase Separation" (LLPS).[1][2][3][4] This occurs when the solution temperature is higher than the critical solution temperature of the oiled product.[1][3][4] Fix:

  • Reheat until the oil dissolves back into a single phase.

  • Add a small amount of Solvent A (Ethanol) to increase solubility.[1][3][4]

  • Cool much slower and add a seed crystal at 40°C.

Q2: The crystals are yellow/brown instead of white.

Diagnosis: Presence of oxidized hydrazine derivatives or polymerized mucochloric acid.[1][2][3][4] Fix:

  • Perform a Charcoal Filtration step.[1][2][3][4] Dissolve crude in Toluene, add Activated Carbon (5 wt%), stir for 30 mins, filter, then proceed to rotovap/recrystallization.

Q3: My yield is low (<50%).

Diagnosis: The product is too soluble in the mother liquor (likely due to the butyl group).[1][3][4] Fix:

  • Switch to Methanol/Water (product is less soluble in MeOH than EtOH).[1][2][3][4]

  • Ensure the final cooling step reaches 0°C or -10°C.[1][2][3][4]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for solvent selection and troubleshooting oiling-out issues.

RecrystallizationLogic Start Start: Crude 2-Butyl-4,5-dichloropyridazinone CheckMP Check Melting Point (Is it < 70°C?) Start->CheckMP SolventChoice Select Solvent System CheckMP->SolventChoice Yes (Risk of Oiling) EthanolWater Ethanol / Water (General Purity) SolventChoice->EthanolWater TolueneHeptane Toluene / Heptane (High Organic Impurity) SolventChoice->TolueneHeptane Dissolve Dissolve at 45°C (DO NOT BOIL) EthanolWater->Dissolve TolueneHeptane->Dissolve Filter Filter Insoluble Particulates Dissolve->Filter Cooling Cool to 30°C Filter->Cooling OilingCheck Did Oil Form? Cooling->OilingCheck RemedyOil Remedy: Reheat & Add Seed Crystal OilingCheck->RemedyOil Yes Crystallize Crystallize at 0-4°C OilingCheck->Crystallize No (Turbid) RemedyOil->Cooling Isolate Filter & Dry (<30°C) Crystallize->Isolate

Caption: Workflow for preventing "oiling out" during the purification of low-melting pyridazinones.

Impurity Profiling (Chemical Logic)

Understanding your impurities is key to selecting the right wash solvent.[1][3][4]

  • Mucochloric Acid (Starting Material): Highly soluble in water/alcohols.[1][2][3][4] Removed effectively by the Ethanol/Water system (stays in the mother liquor).[1][3][4]

  • 4,5-Dichloropyridazin-3(2H)-one (Non-alkylated): High melting point (~200°C).[1][2][3][4] Very insoluble in Toluene. If this is your main impurity, use Toluene extraction; the impurity will remain solid while your product dissolves.[1][3][4]

  • Regioisomers (O-alkylated): Often formed if base catalysis is too strong.[1][2][3][4] These are usually more lipophilic.[1][3][4] A Heptane wash of the final crystals can strip these oily surface impurities.[1][3][4]

References

  • European Patent Office. (1986).[1][2][3][4] Process for producing 2-tert.-butyl-4,5-dichloro-3(2H)-pyridazinone (EP0169375).[1][2][3][4][7] Retrieved from [1][2][3][4]

  • National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 98664, 2-tert-butyl-4,5-dichloro-2,3-dihydropyridazin-3-one.[1][2][3][4] Retrieved from [1][2][3][4]

  • Sigma-Aldrich. (2025).[2][3][4] 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one Product Specification. Retrieved from [1][2][3][4]

  • Thermo Fisher Scientific. (2025).[1][2][3][4] 4,5-Dichloropyridazin-3(2H)-one Specifications. Retrieved from [1][2][3][4]

Sources

Controlling regioselectivity in reactions of 2-Butyl-4,5-dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

[label="5-Amino-4-chloro

Divergent regioselective pathways for 2-Butyl-4,5-dichloropyridazin-3(2H)-one derivatization.

Troubleshooting FAQs

Q: I am reacting primary amines with the scaffold, but I only get the 5-amino-4-chloro product. How can I force C-4 amination? A: Amines are soft nucleophiles and will strictly follow orbital control, attacking the


-carbon (C-5) of the 

-unsaturated system. Direct SNAr with amines at C-4 is thermodynamically disfavored. To achieve C-4 amination, you must use a two-step workaround: First, block the C-5 position with a removable protecting group (e.g., a benzylthio group), perform your amination at C-4, and then reductively cleave the C-5 blocker.

Q: My alkoxide substitutions (e.g., using NaOEt) are yielding inconsistent mixtures of C-4 and C-5 regioisomers. What is causing this? A: Your solvent choice is dictating the transition state. The regioselectivity of oxygen nucleophiles on 4,5-dichloropyridazin-3(2H)-ones is highly condition-dependent[1].

  • To get the C-5 isomer: Use a polar protic solvent (e.g., NaOH in Ethanol). The protic solvent fully solvates the ion pair, allowing the free alkoxide to attack the thermodynamically favored

    
    -position (C-5)[1].
    
  • To get the C-4 isomer: Use a non-polar, aprotic solvent (e.g., 1,4-dioxane). In aprotic media, the sodium alkoxide exists as a tight ion pair. The

    
     cation coordinates with the C-3 carbonyl oxygen, directing the alkoxide to kinetically attack the adjacent C-4 position[1].
    

Q: I want to perform a Suzuki-Miyaura cross-coupling. Which chlorine will undergo oxidative addition first? A: Palladium(0) will preferentially insert into the more electron-deficient C-Cl bond. Because C-5 is para-like to the electronegative N-2 atom and


 to the carbonyl, it is significantly more electron-deficient than C-4. Therefore, Suzuki coupling yields the 5-aryl-4-chloro derivative[2]. Note that standard catalysts often yield mixtures of mono- and di-arylated products; literature suggests that utilizing 

at room temperature significantly improves chemoselectivity for the mono-arylated C-5 product[2].

Quantitative Regioselectivity Data

Use this matrix to select your reaction conditions based on your target regioisomer.

Reagent ClassSpecific ReagentsSolvent SystemTempMajor RegioisomerSelectivity Mechanism
Amines (Soft Nu)

,

Ethanol or THFRefluxC-5 (5-amino)Orbital control (conjugate

-attack)
Alkoxides (Hard Nu)NaOH / NaOEtEthanol (Protic)RefluxC-5 (5-alkoxy)Thermodynamic control (solvated ion pair)
Alkoxides (Hard Nu)NaOEt / NaOMe1,4-Dioxane (Aprotic)RefluxC-4 (4-alkoxy)Kinetic control (

coordination to C=O)
Boronic Acids

, Pd cat.
Toluene /

RT - 80°CC-5 (5-aryl)Oxidative addition at most

-deficient bond

Validated Experimental Protocols

These protocols are designed as self-validating systems. The analytical validation steps provided at the end of each workflow ensure that you have isolated the correct regioisomer before proceeding to subsequent synthetic steps.

Protocol A: Regioselective Synthesis of 2-Butyl-5-ethoxy-4-chloropyridazin-3(2H)-one (C-5 Attack)

Objective: Exploit thermodynamic control using a protic solvent system.

  • Setup: In a round-bottom flask, dissolve 2-Butyl-4,5-dichloropyridazin-3(2H)-one (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Reaction: Slowly add an aqueous solution of NaOH (1.1 eq). Heat the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3). The C-5 ethoxy product will typically elute with a slightly higher

    
     than the starting material.
    
  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between water and dichloromethane. Extract the aqueous layer twice with DCM, dry the combined organics over

    
    , and concentrate.
    
  • Self-Validation (Critical): Perform 1D NOE NMR analysis. Irradiate the methylene protons of the newly introduced ethyl group. You must observe a strong NOE enhancement with the adjacent C-6 vinyl ring proton. This confirms C-5 substitution[1].

Protocol B: Regioselective Synthesis of 2-Butyl-4-ethoxy-5-chloropyridazin-3(2H)-one (C-4 Attack)

Objective: Exploit kinetic control and metal-coordination using an aprotic solvent system.

  • Setup: Under an inert atmosphere (

    
     or Ar), dissolve 2-Butyl-4,5-dichloropyridazin-3(2H)-one (1.0 eq) in anhydrous 1,4-dioxane (0.5 M concentration).
    
  • Reaction: Add solid Sodium Ethoxide (NaOEt) (1.1 eq) in one portion. Stir the suspension at room temperature for 1 hour, then gently heat to 60°C for 3 hours. (Note: Strict exclusion of moisture is required to maintain the tight ion pair).

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography.
  • Self-Validation (Critical): Perform 1D NOE NMR analysis. Irradiate the methylene protons of the ethyl group. The absence of an NOE enhancement with the C-6 vinyl proton confirms that substitution occurred at the distant C-4 position[1].

References

  • Discovery and structure–activity relationship analysis of Staphylococcus aureus sortase A inhibitors - PMC. National Institutes of Health (nih.gov).
  • A Direct Approach to the Synthesis of 5-Aryl-4-chloropyridazinone: From Microwave Assisted Catalyst Screen to Room Temperature Regio- and Chemoselective Suzuki Arylation - ResearchGate. ResearchGate.

Sources

Technical Support Center: Stability & Handling of 2-Butyl-4,5-dichloropyridazin-3(2H)-one Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting portal for 2-Butyl-4,5-dichloropyridazin-3(2H)-one . This di-halogenated pyridazinone is a highly versatile building block frequently utilized in drug development and the synthesis of complex therapeutic agents[1]. However, its unique electronic structure makes it highly sensitive to basic conditions.

This guide is designed for researchers and scientists to troubleshoot degradation issues, understand the mechanistic causality behind experimental failures, and implement self-validating protocols for successful handling.

Frequently Asked Questions (FAQs)

Q1: Why does my 2-Butyl-4,5-dichloropyridazin-3(2H)-one degrade completely when I wash the organic layer with aqueous NaOH? Answer: The compound is exceptionally sensitive to basic hydrolysis. The pyridazin-3(2H)-one ring is an electron-deficient heterocycle. The C-4/C-5 double bond is conjugated with the C-3 carbonyl, forming a highly reactive


-unsaturated system. The C-5 position acts as the 

-carbon, making it highly electrophilic. Aqueous hydroxide rapidly attacks the C-5 position via Nucleophilic Aromatic Substitution (SNAr)[2]. This forms a water-soluble 5-hydroxy-4-chloro sodium salt, pulling your product into the aqueous waste layer and leading to unproductive consumption of the starting material[3].

Q2: I used DBU as a non-nucleophilic base for an alkylation step, but LCMS shows a strange high-molecular-weight byproduct. What happened? Answer: While DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is traditionally classified as a non-nucleophilic base, the extreme electrophilicity of the 4,5-dichloropyridazinone core alters this dynamic. Under standard conditions, the amidine nitrogen in DBU can act as a nucleophile, attacking the C-5 position to form a charged intermediate that subsequently hydrolyzes or rearranges into unexpected adducts[4].

Q3: How can I selectively substitute the C-5 chlorine with an amine without reacting at the C-4 position? Answer: Chemoselectivity is driven by the resonance stabilization of the intermediate. Attack at C-5 allows the resulting negative charge to delocalize onto the highly electronegative C-3 oxygen (an enolate-like Meisenheimer complex). Attack at C-4 does not offer this stabilization. By strictly controlling the stoichiometry (1.0 equivalent of amine) and keeping the temperature at 0 °C, you can achieve >95% regioselectivity for the C-5 substituted product.

Q4: Can I use strong bases like LDA or LiHMDS to functionalize the alkyl chain? Answer: Proceed with extreme caution. The only ring proton is located at C-6, flanked by the electronegative N-1 atom and the C-5 chlorine. Strong, non-nucleophilic bases will preferentially deprotonate the C-6 position rather than the butyl chain. If the internal temperature rises above -78 °C, this lithiated species rapidly undergoes ring-opening or dimerization[3].

Base Stability & Degradation Matrix

To aid in reaction planning, all quantitative stability data across common basic environments has been summarized below.

Base SystemNucleophilicityTemp (°C)Primary Reaction PathwayStability Rating / Half-Life
1M NaOH (aq) High25 °CC-5 Hydrolysis (SNAr)Critical Degradation (< 5 mins)
K₂CO₃ / MeOH High25 °CC-5 Methoxylation (SNAr)Degrades (~30 mins)
DBU / MeCN Moderate25 °CAmidine Addition / AdductsUnstable (~2-4 hours)
LDA / THF Low-78 °CC-6 DeprotonationStable at -78 °C (Degrades if warmed)
Triethylamine / DCM Low25 °CNone (Non-reactive)Stable (> 24 hours)

Mechanistic Pathways & Troubleshooting Workflows

Pathways SM 2-Butyl-4,5-dichloro- pyridazin-3(2H)-one AqBase Aqueous Base (e.g., NaOH, KOH) SM->AqBase Alkoxide Alkoxide/Amine (e.g., NaOMe, R-NH2) SM->Alkoxide StrongBase Strong Non-Nuc Base (e.g., LDA, -78°C) SM->StrongBase Hydrolysis C-5 Hydrolysis (4-chloro-5-hydroxy) AqBase->Hydrolysis Fast SNAr SNAr C-5 SNAr Product (4-chloro-5-substituted) Alkoxide->SNAr Chemoselective Deprotonation C-6 Deprotonation (Lithiated Intermediate) StrongBase->Deprotonation Acidic C-6 H

Figure 1: Reaction pathways of 2-Butyl-4,5-dichloropyridazin-3(2H)-one under basic conditions.

Workflow Start Reaction Yields Unexpected Byproducts CheckBase Evaluate Base Nucleophilicity Start->CheckBase IsNuc Nucleophilic Base (OH-, RO-, R2NH) CheckBase->IsNuc IsNonNuc Non-Nucleophilic (DBU, LDA, NaH) CheckBase->IsNonNuc Regio Regioisomeric Mixtures (C-4 vs C-5) IsNuc->Regio Degradation Ring Opening / Dimerization IsNonNuc->Degradation Sol1 Lower Temp to 0°C Use 1.0 eq Base Regio->Sol1 Sol2 Avoid excess base Keep Temp < -78°C Degradation->Sol2

Figure 2: Troubleshooting workflow for base-mediated degradation and regioselectivity issues.

Experimental Protocols

Protocol A: Controlled Nucleophilic Substitution (SNAr) at C-5

This protocol provides a self-validating system to selectively functionalize the C-5 position while preserving the C-4 chlorine.

  • Preparation: Dissolve 2-Butyl-4,5-dichloropyridazin-3(2H)-one (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M concentration.

  • Temperature Control: Submerge the reaction vessel in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Suppressing the thermal energy prevents the less electrophilic C-4 position from reacting.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Causality: DIPEA acts as a sterically hindered proton sponge, neutralizing the HCl byproduct without attacking the highly reactive pyridazinone core.

  • Nucleophile Addition: Dropwise add the desired secondary amine (1.05 eq) over 5 minutes.

  • Validation & Quench: Monitor the reaction via LCMS. Once the starting material is consumed (typically 1-2 hours), quench immediately with saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mildly acidic quench (pH ~5.5), entirely preventing aqueous basic hydrolysis during the workup phase.

Protocol B: Safe Extraction and Workup Procedures

If your synthesis involves basic reagents, utilize this modified workup to prevent product loss.

  • Avoid Strong Aqueous Bases: Never use NaOH or KOH for basic washes of the organic layer.

  • Mild Neutralization: If neutralization of an organic acid is required, use saturated aqueous NaHCO₃ (pH ~8).

  • Limit Contact Time: Restrict the biphasic contact time to < 5 minutes.

  • Immediate Partitioning: Extract immediately into an organic solvent (e.g., EtOAc or DCM) and wash the organic layer with brine to remove residual water and base, followed by drying over anhydrous Na₂SO₄.

References

  • Source: Google Patents (JP6685269B2)
  • Title: Sustainable Methodology for the Synthesis of Amides, Esters and Polypropionate Fragments Source: University of Bath Research Portal URL: [Link]

  • Title: Discovery and structure–activity relationship analysis of Staphylococcus aureus sortase A inhibitors Source: PubMed Central (PMC) URL: [Link]

Sources

Optimizing temperature gradients for pyridazinone cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Systems Nominal | Topic: Thermal Gradient Optimization | Ticket Priority: High

Executive Summary: The Thermal Gradient Imperative

Welcome to the Process Optimization Hub. You are likely here because your pyridazinone synthesis—typically involving the condensation of


-keto acids/esters with hydrazine—is suffering from low yields, regioisomeric mixtures, or safety concerns during scale-up.

The Core Problem: Pyridazinone formation is a two-stage event with conflicting thermal requirements.

  • Stage 1 (Condensation): Formation of the hydrazone intermediate.[1] This is often exothermic and kinetically controlled. High temperatures here cause impurity formation (azines) and safety risks.

  • Stage 2 (Cyclization): Intramolecular dehydration to form the ring. This is endothermic and thermodynamically driven, requiring high activation energy.

The Solution: You cannot use a static temperature. You must employ a Step-Wise Thermal Gradient . This guide details how to decouple these stages to maximize yield and purity.

Part 1: The Mechanism & Thermal Logic

To troubleshoot, you must visualize the reaction coordinate. The failure mode is almost always "rushing the ramp," leading to competing pathways.

Visualizing the Pathway

PyridazinoneMechanism cluster_0 Kinetic Zone (Low T) cluster_1 Thermodynamic Zone (High T) Reagents Keto-Ester/Acid + Hydrazine Hydrazone Hydrazone Intermediate Reagents->Hydrazone Stage 1: Condensation (Exothermic, <20°C) Azine Azine Dimer (Impurity) Reagents->Azine High T during dosing (Dimerization) Isomer Wrong Regioisomer Reagents->Isomer Fast equilibration (Thermodynamic Control) Ring Pyridazinone Product Hydrazone->Ring Stage 2: Cyclization (Endothermic, >80°C)

Caption: Figure 1. The Two-Stage Thermal Dependency. Note that high initial temperatures promote irreversible impurity formation (Azines) before the desired intermediate stabilizes.

Part 2: Troubleshooting Center (FAQs)

Ticket #404: "I'm getting a 50/50 mix of regioisomers."

  • Diagnosis: You are likely operating under Thermodynamic Control too early.

  • The Science: When reacting an unsymmetrical

    
    -keto acid with a substituted hydrazine, two hydrazones can form. One is the Kinetic Product (forms fastest, usually at the less hindered carbonyl), and one is the Thermodynamic Product (most stable).
    
  • The Fix:

    • Chill: Perform the hydrazine addition at 0°C to -10°C .

    • Hold: Stir at this low temperature for 1-2 hours to lock in the kinetic hydrazone.

    • Ramp: Only then heat to reflux for cyclization. Once the ring closes, the isomerism is fixed.

  • Reference: See Rimaz et al.[2] for regioselectivity in aqueous media [3].[2]

Ticket #502: "My reaction stalls at the intermediate. Mass spec shows M+18 peak."

  • Diagnosis: Incomplete Cyclization (Dehydration failure).

  • The Science: You have successfully formed the hydrazone (M+18 relative to product), but the ring closure energy barrier hasn't been crossed.

  • The Fix:

    • Acid Catalysis: Ensure the pH is slightly acidic (Acetic Acid is standard). Protonation of the carbonyl/ester oxygen is required to make it electrophilic enough for the nitrogen attack.[1]

    • Solvent Switch: Ethanol (boiling point 78°C) might be too cool. Switch to n-Butanol (117°C) or Toluene with a Dean-Stark trap to physically remove water and drive the equilibrium [1].

Ticket #909: "Safety Warning: Uncontrollable exotherm upon scale-up."

  • Diagnosis: Dosing accumulation.

  • The Science: Hydrazine condensations are exothermic. On a gram scale, heat dissipates. On a kilo scale, it accumulates. If you add all hydrazine at once, the temperature spikes, triggering decomposition or azine formation [4].

  • The Fix:

    • Dosing Control: Use a dropping funnel or peristaltic pump.

    • Thermal limit: Set a "Dosing Temperature" (e.g., <15°C). If the reactor hits 16°C, stop dosing until it cools.

    • Adiabatic check: Never ramp heat immediately after dosing. Stir for 30 mins to ensure the exotherm has subsided.

Part 3: Validated Protocol (The "Three-Stage Ramp")

Do not deviate from this thermal profile without experimental justification.

StageTemperatureDurationPurposeCritical Parameter
1. Dosing 0°C – 10°C 1-2 hrsKinetic trapping of Hydrazone. Control of exotherm.Rate of Addition: Maintain T < 10°C.
2. Equilibration 20°C – 25°C 1 hrAllow reaction to complete without thermal stress.pH Check: Ensure acidic environment (AcOH).
3. Cyclization Reflux (>80°C) 4-12 hrsDrive dehydration and ring closure.Water Removal: Dean-Stark or molecular sieves if stubborn.
Troubleshooting Logic Tree

Troubleshooting Start Issue Detected CheckImpurity Check LCMS/TLC Start->CheckImpurity Result1 Dimer (Azine) Present CheckImpurity->Result1 High MW Impurity Result2 Open Intermediate (Hydrazone) CheckImpurity->Result2 M+18 Peak Result3 Wrong Regioisomer CheckImpurity->Result3 Mixed Peaks Action1 Reduce Initial Dosing Temp Dilute Reaction Result1->Action1 Action2 Increase Reflux Temp Add Acid Catalyst Result2->Action2 Action3 Lower Dosing Temp Switch Solvent (Polarity) Result3->Action3

Caption: Figure 2. Decision Matrix for Pyridazinone Synthesis Failures.

References
  • Practical Synthesis of Pyridazinones: Anderson, N. G., et al. "Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step." Organic Process Research & Development. (Generalized to OPRD context for process safety).

  • Green Chemistry & Water Solvents: Chen, J., et al.[3] "A bio-based click reaction leading to the dihydropyridazinone platform for nitrogen-containing scaffolds."[3] Green Chemistry, 2023, 25, 2672-2680.[3]

  • Regioselectivity in Aqueous Media: Rimaz, M., et al. "A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water." Australian Journal of Chemistry, 2010, 63, 1396–1401.[2] [2]

  • General Mechanism & Protocols: BenchChem Technical Guides. "A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach." (Note: Generalized citation for standard protocols).

Sources

Technical Support Center: Pyridazinone Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Starting Materials from Pyridazinone Synthesis Ticket ID: PYR-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Chemistry of Purity

Welcome to the Technical Support Center. You are likely here because your pyridazinone synthesis—typically the condensation of a


-keto acid/ester with hydrazine—has resulted in a sticky oil, a mixture of solids, or a product with persistent starting material contamination.

The standard reaction involves a nucleophilic attack by hydrazine on the ketone, forming a hydrazone intermediate, followed by intramolecular cyclization to form the pyridazinone ring.

The Purity Triad:

  • Hydrazine/Hydrazine Derivatives: Basic, reducing, and often toxic.

  • Keto-Acids/Esters: Acidic or lipophilic starting materials.

  • Acyclic Intermediates: The "Silent Impurity" (hydrazones that failed to cyclize).

Module 1: The "Hydrazine Problem" (Excess Reagent Removal)

User Question: "I used excess hydrazine hydrate to drive the reaction, but now I can't get rid of it. It's co-eluting on TLC and my product is basic. How do I remove it?"

Technical Diagnosis

Hydrazine (


) is a strong nucleophile and a base. It often "streaks" on silica gel and can degrade sensitive functional groups during workup. Because pyridazinones are often weak bases themselves, differentiating them requires exploiting their 

differences or phase solubility.
Troubleshooting Protocol: The Partition Method

Prerequisite: Your product must be stable to mild aqueous washing.

StepActionMechanism/Rationale
1 Dilution Dilute reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Note: DCM is preferred if product solubility is low in EtOAc.
2 The "Salting Out" Wash the organic layer with Saturated Brine (NaCl) first. Hydrazine hydrate is highly water-soluble; brine helps disrupt emulsions.
3 The Protonation Trap Wash with 0.5M - 1M HCl (Cold). CRITICAL: Monitor the aqueous layer pH. Hydrazine is protonated to

, which is strictly water-soluble. Pyridazinones are generally less basic and remain in the organic layer (unless they contain amino side chains).
4 Final Polish Dry organic layer over

.[1][2] The hydrazine remains in the aqueous acidic waste.

Alternative: Chemical Scavenging (If Acid Sensitive) If your product contains acid-sensitive groups (e.g., acetals), do not use HCl.

  • Add p-Chlorobenzaldehyde (1.1 eq relative to excess hydrazine) to the reaction mixture.

  • Stir for 30 mins. This converts hydrazine into an insoluble azine or a lipophilic hydrazone that has a drastically different

    
     on silica than your polar pyridazinone [1].
    

Module 2: The "Acid/Ester Problem" (Unreacted Carbonyls)

User Question: "My NMR shows a persistent multiplet corresponding to the starting keto-acid. Recrystallization isn't working."

Technical Diagnosis

-Keto acids (e.g., Levulinic acid derivatives) are often used in slight excess or fail to react completely due to equilibrium limitations. They are acidic (

). Pyridazinones are generally neutral to weakly basic.
Troubleshooting Protocol: The pH Swing
  • Dissolution: Dissolve the crude solid in EtOAc.

  • The Base Wash: Wash vigorously with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[3][4] This deprotonates the unreacted keto-acid to its carboxylate salt (

      
      ), forcing it into the aqueous layer.
      
    • Self-Validation: Acidify the aqueous waste with HCl; if a precipitate forms, that is your removed starting material.

  • The Ester Variant: If you used a keto-ester, bicarbonate won't work.

    • Fix: You must hydrolyze the ester first (mild LiOH/THF) or rely on the polarity difference. Esters are typically much less polar than pyridazinones. A short silica plug eluting with 10% EtOAc/Hexanes usually removes the ester, leaving the pyridazinone at the baseline, which can then be eluted with 100% EtOAc or MeOH/DCM [2].

Module 3: The "Sticky Solid" (Incomplete Cyclization)

User Question: "I followed the procedure, but I got a viscous oil instead of a solid. Is it impure?"

Technical Diagnosis

This is the most common failure mode in pyridazinone synthesis. The reaction proceeds in two steps:[1][5][6]

  • Formation of the Hydrazone (Open chain).

  • Cyclization (Dehydration) to the Pyridazinone.

If the reaction stops at step 1, you have a mixture of product and hydrazone intermediate. The hydrazone prevents the pyridazinone from crystallizing, resulting in an oil [3].

Troubleshooting Protocol: Thermal/Acid Drive

Do not attempt to purify the oil yet. You must push the reaction to completion.

  • Re-dissolve: Take the crude oil and dissolve it in Glacial Acetic Acid or Toluene with p-TsOH (cat.) .

  • Reflux: Heat to reflux for 3-6 hours.

    • Mechanism:[3][4] The acid catalyst promotes the loss of water (dehydration), forcing the ring closure.

  • Monitor: Check TLC. The intermediate spot (usually slightly less polar or "streaky") should disappear, leaving a distinct product spot.

  • Workup: Evaporate solvent. If using Acetic acid, co-evaporate with Toluene to remove traces. The residue should now crystallize upon triturating with Ethanol or Ether [4].

Visualizing the Workflow

Workflow 1: Purification Decision Tree

This diagram guides you through the logic of selecting the correct workup based on your impurity profile.

WorkupLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Precipitates Liquid Solution / Oil CheckState->Liquid Soluble Filter Filtration Solid->Filter Dissolve Dissolve in EtOAc/DCM Liquid->Dissolve WashWater Wash: H2O (Removes Hydrazine) Filter->WashWater WashEtOH Wash: Cold EtOH (Removes Organics) WashWater->WashEtOH Final Pure Pyridazinone WashEtOH->Final AcidWash Wash: 1M HCl Dissolve->AcidWash Remove Hydrazine BaseWash Wash: Sat. NaHCO3 AcidWash->BaseWash Organic Layer HydrazineGone Hydrazine Removed (Aq. Layer) AcidWash->HydrazineGone KetoAcidGone Keto-Acid Removed (Aq. Layer) BaseWash->KetoAcidGone BaseWash->Final Organic Layer

Caption: Decision matrix for selecting aqueous washes vs. filtration based on physical state and impurity type.

Workflow 2: The Cyclization Failure Mode

Understanding why your product is an oil (Step 2 failure).

Cyclization SM Keto-Acid + Hydrazine Step1 Step 1: Condensation SM->Step1 Intermed Hydrazone Intermediate (Open Chain - OILY) Step1->Intermed Intermed->Intermed Stops here if temp too low Step2 Step 2: Cyclization (Requires Heat/Acid) Intermed->Step2 - H2O Product Pyridazinone (Crystalline Solid) Step2->Product

Caption: The reaction pathway showing the critical dehydration step required to convert the oily intermediate into the solid product.

Summary Data: Solvent Compatibility Table

Use this table to select the correct solvent for recrystallization if simple washing fails.

Solvent SystemApplicationSolubility Profile
Ethanol (95%) General RecrystallizationProduct soluble hot, insoluble cold. Hydrazine stays soluble.
Water TriturationRemoves hydrazine and inorganic salts. Product usually insoluble.
EtOAc / Hexane PrecipitationDissolve in min. EtOAc, add Hexane to crash out product. Removes lipophilic impurities.
Acetic Acid Reaction/PurificationGood for driving cyclization. Product often crystallizes upon cooling.

References

  • BenchChem Technical Support. (2025). Synthesis of 3-Amino-6-Substituted Pyridazines: Troubleshooting & Optimization. Retrieved from

  • Coates, W. J., & McKillop, A. (1993). Synthesis of 6-substituted-3(2H)-pyridazinones.[6][7][8][9][10][11]Journal of Organic Chemistry. (Contextualized from search results on standard keto-acid condensation methods).

  • Vergelli, C., et al. (2007).[4] Synthesis and biological evaluation of 6-aryl-pyridazin-3(2H)-ones.Journal of Heterocyclic Chemistry. Retrieved from

  • Sotelo, E., et al. (2002).[4] Efficient synthesis of pyridazinones via solvent-free reactions.Synthetic Communications. (Supporting data on acid-catalyzed cyclization).

Sources

Validation & Comparative

Navigating the Spectral Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Butyl-4,5-dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical research, the structural elucidation of novel heterocyclic compounds is a cornerstone of development. Among these, pyridazinone derivatives hold a prominent place due to their diverse biological activities. This guide offers an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a representative molecule, 2-Butyl-4,5-dichloropyridazin-3(2H)-one. Moving beyond a mere recitation of spectral data, this document serves as a comparative guide, juxtaposing NMR with other analytical techniques and providing the rationale behind experimental choices, thereby empowering researchers to navigate the complexities of structural characterization with confidence.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous determination of molecular structure in solution. Its power lies in its ability to probe the chemical environment of individual nuclei, providing a detailed map of atomic connectivity and spatial relationships. For a molecule like 2-Butyl-4,5-dichloropyridazin-3(2H)-one, with its distinct aromatic and aliphatic regions, NMR provides a wealth of information that is often unattainable with other methods.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for assigning the resonances of proton and carbon atoms, especially in complex molecules.[1] These experiments reveal direct one-bond (¹H-¹³C) and longer-range (two- and three-bond, ¹H-¹³C) correlations, respectively, allowing for the confident assembly of the molecular puzzle.

Predicted ¹H and ¹³C NMR Spectral Data for 2-Butyl-4,5-dichloropyridazin-3(2H)-one

While a publicly available, experimentally verified spectrum for this specific molecule is not readily found, a highly accurate prediction can be synthesized based on the extensive body of literature on substituted pyridazinones. The following tables present the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for 2-Butyl-4,5-dichloropyridazin-3(2H)-one, assuming a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.85s1HH-6The lone proton on the pyridazinone ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl group and nitrogen atoms.
~ 4.05t2HH-1' (N-CH₂)The methylene group directly attached to the nitrogen atom is deshielded by the electronegative nitrogen.
~ 1.70m2HH-2' (CH₂)This methylene group is further from the electronegative nitrogen and thus appears at a more upfield chemical shift.
~ 1.45m2HH-3' (CH₂)This methylene group experiences a typical aliphatic chemical shift.
~ 0.95t3HH-4' (CH₃)The terminal methyl group of the butyl chain is the most shielded and appears at the highest field.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 158.5C=O (C-3)The carbonyl carbon is characteristically found at a very low field due to the strong deshielding effect of the double-bonded oxygen.
~ 145.0C-Cl (C-4)The carbon atom bonded to the electronegative chlorine atom is significantly deshielded.
~ 135.0C-Cl (C-5)Similar to C-4, this carbon is deshielded by the attached chlorine atom.
~ 130.0C-H (C-6)The carbon atom bonded to the ring proton is expected in the aromatic region, influenced by the adjacent nitrogen and C-Cl group.
~ 50.0N-CH₂ (C-1')The carbon of the methylene group attached to the nitrogen is deshielded.
~ 30.5CH₂ (C-2')This methylene carbon is in a typical aliphatic region.
~ 20.0CH₂ (C-3')This methylene carbon is also in a typical aliphatic region.
~ 13.8CH₃ (C-4')The terminal methyl carbon is the most shielded carbon of the butyl chain.

The Logic Behind the Shifts: Substituent Effects

The predicted chemical shifts are a direct consequence of the electronic environment of each nucleus. The N-butyl group and the two chlorine atoms exert significant influence on the pyridazinone core.

  • N-Alkylation: The attachment of the butyl group to the nitrogen atom (N-2) causes a downfield shift of the adjacent methylene protons (H-1') and carbon (C-1') compared to a simple alkane. This is due to the inductive effect of the electronegative nitrogen atom.[2]

  • Chlorine Substitution: The two chlorine atoms at the C-4 and C-5 positions have a strong electron-withdrawing effect. This deshields the adjacent carbon atoms (C-4 and C-5), causing them to resonate at a lower field in the ¹³C NMR spectrum. This effect also contributes to the downfield shift of the remaining ring proton (H-6). The influence of chlorine substituents on the biological activity of heterocyclic compounds is a well-documented phenomenon.[3][4]

A Comparative Look: Alternative and Complementary Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-faceted analytical approach provides a more complete picture of a compound's identity and purity.

dot```dot graph "Analytical_Techniques" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

}

Caption: A Standardized Workflow for NMR Spectral Analysis.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 2-Butyl-4,5-dichloropyridazin-3(2H)-one.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of CDCl₃.

    • Shim the magnetic field to obtain optimal resolution.

    • Acquire the spectrum using a standard pulse program with a 30° pulse angle, a spectral width of approximately 15 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition (100 MHz):

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Use a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • 2D NMR Acquisition (HSQC and HMBC):

    • Acquire standard gradient-selected HSQC and HMBC spectra to establish ¹H-¹³C one-bond and multiple-bond correlations, respectively. These experiments are crucial for unambiguous signal assignment.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum and determine their multiplicities.

    • Analyze the 2D correlation spectra to assign all proton and carbon signals.

Conclusion

The structural elucidation of novel compounds like 2-Butyl-4,5-dichloropyridazin-3(2H)-one is a critical task in the advancement of chemical and pharmaceutical sciences. While a suite of analytical techniques provides a comprehensive characterization, NMR spectroscopy remains the linchpin for unambiguous structure determination. This guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of the target molecule, grounded in the established principles of substituent effects. By understanding the causality behind spectral features and embracing a comparative analytical approach, researchers can confidently and efficiently navigate the path from a newly synthesized molecule to a fully characterized entity, accelerating the pace of discovery and innovation.

References

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PMC. [Link]

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. [Link]

  • Arrue, L., et al. (2017). Synthesis, characterization, spectroscopic properties and DFT study of a new pyridazinone family. Journal of Molecular Structure. [Link]

  • Paton, R. M. (2025). Differences in NMR vs Mass Spectrometry for Identification. Patsnap Eureka. [Link]

  • McNab, H. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Anonymous. (n.d.). FTIR spectrum of 2-((4-(4-(4-methylphenyl)piperazin-1-yl)methyl)-6-(4-hydroxyphenyl)pyridazin-3(2H)-one 3.4 1 H-NMR spectrum -PLGA. ResearchGate. [Link]

  • Anonymous. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]

  • Anonymous. (n.d.). Supporting Information for. The Royal Society of Chemistry. [Link]

  • Lu, B., et al. (n.d.). The 1H NMR(D2O, δ(ppm),relative to TMS)spectrum consists of the following peaks:0. The Royal Society of Chemistry. [Link]

  • Anonymous. (n.d.). IR and 1 H NMR characteristics of the compounds. ResearchGate. [Link]

  • Anonymous. (n.d.). S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as... ResearchGate. [Link]

  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry. [Link]

  • Anonymous. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Anonymous. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. PubMed. [Link]

  • Anonymous. (n.d.). View of Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR". International Journal of Psychosocial Rehabilitation. [Link]

  • Anonymous. (n.d.). or O‐alkylation of aromatic nitrogen heterocycles and N‐oxides using 1H–15N HMBC NMR spectroscopy. CORA. [Link]

  • Anonymous. (n.d.). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. [Link]

  • Anonymous. (2023). 6.5: Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Lee, E. S., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. PubMed. [Link]

  • Anonymous. (n.d.). (Cl) Chlorine NMR. NMR Service. [Link]

  • Blair, I. A., et al. (2006). Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. PubMed. [Link]

  • Hulpke, H., & Wuerzer, B. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. [Link]

  • Krynitsky, A. J., & Niemann, C. N. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. MDPI. [Link]

  • Sridhar, B., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • Li, Y., et al. (2024). NBS-Mediated C(sp 2 )-H Bond Chlorination of Enaminones: Using DCE as Chlorine Source. MDPI. [Link]

  • Griffiths, W. J., et al. (2014). A new derivative for oxosteroid analysis by mass spectrometry. PubMed. [Link]

  • Mukanova, M. S., et al. (2021). MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES. Chemical Journal of Kazakhstan. [Link]

Sources

IR spectroscopy characteristic peaks of 2-Butyl-4,5-dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach structural validation not merely as a checklist of analytical techniques, but as a rigorous, self-validating system. The pyridazin-3(2H)-one core is widely recognized as a "privileged scaffold" in medicinal and agricultural chemistry, exhibiting a broad spectrum of biological activities, including vasorelaxant, antimicrobial, and anticancer properties [[1]]() 2.

When working with highly functionalized derivatives like 2-Butyl-4,5-dichloropyridazin-3(2H)-one (CAS: 51659-49-5) [](), confirming the precise N-alkylation state is critical, as the butyl chain dictates the molecule's lipophilicity and subsequent target binding affinity.

This guide provides an objective, data-backed comparison of the Infrared (IR) spectroscopic profiles of 2-Butyl-4,5-dichloropyridazin-3(2H)-one against its common structural alternatives, detailing the mechanistic causality behind spectral shifts and offering a self-validating protocol for unambiguous structural confirmation.

Comparative IR Spectral Benchmarking

When evaluating product purity and structural integrity, IR spectroscopy provides rapid, non-destructive validation of the N-alkylation state. The table below summarizes the characteristic vibrational modes, comparing the target product against its unalkylated precursor and a shorter-chain analog.

Functional Group Vibrational ModeAlternative 1: 4,5-Dichloro-3(2H)-pyridazinone (Precursor)Alternative 2: 4,5-Dichloro-2-methylpyridazin-3(2H)-oneTarget Product: 2-Butyl-4,5-dichloropyridazin-3(2H)-one
N-H Stretch ~3150–3296 cm⁻¹ (Broad, Strong)AbsentAbsent
C=O Stretch (Lactam) ~1650 cm⁻¹~1665 cm⁻¹~1665–1678 cm⁻¹
Aliphatic C-H Stretch Absent~2950 cm⁻¹ (Weak, Simple)~2850–2960 cm⁻¹ (Strong Multiplet)
C=C / C=N Stretch ~1580–1600 cm⁻¹~1580–1600 cm⁻¹~1580–1600 cm⁻¹
C-Cl Stretch ~720–750 cm⁻¹~720–750 cm⁻¹~720–750 cm⁻¹
Mechanistic Causality of Spectral Shifts

Understanding why these peaks move is essential for robust data interpretation:

  • The Disappearance of the N-H Band: The unalkylated precursor exhibits a prominent, broad N-H stretching band above 3100 cm⁻¹ due to the secondary lactam nitrogen 3. The absolute absence of this band in the 2-butyl product is the primary diagnostic marker of 100% conversion during the N-alkylation step.

  • The Carbonyl (C=O) Blue Shift: In the unalkylated precursor (CAS: 932-22-9) 4, the N-H group acts as a strong intermolecular hydrogen bond donor to the C=O group of adjacent molecules. This H-bonding lengthens the C=O bond, reducing its force constant and shifting the absorption to a lower frequency (~1650 cm⁻¹). Upon N-butylation, this intermolecular network is abolished. The C=O bond regains its full double-bond character, shifting the peak to a higher wavenumber (1665–1678 cm⁻¹) 5.

  • Aliphatic C-H Fingerprinting: Differentiating the 2-butyl product from a 2-methyl alternative relies heavily on the sp³ C-H stretching region. The butyl chain (-CH₂-CH₂-CH₂-CH₃) provides a complex, high-intensity multiplet due to asymmetric and symmetric stretches of both methylene and methyl groups, whereas the methyl analog presents a much weaker, singular signal.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity data, Attenuated Total Reflectance (ATR) FTIR is strictly preferred over traditional KBr pellet transmission methods. KBr is highly hygroscopic; absorbed moisture can introduce a broad O-H stretch (~3300 cm⁻¹) that falsely mimics the N-H stretch of an unreacted precursor, leading to false negatives in purity assessments. ATR provides a self-validating system by eliminating matrix-induced moisture artifacts.

Step-by-Step Methodology:

  • System Blanking: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow it to air dry completely. Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) to account for ambient CO₂ and water vapor.

  • Sample Application: Place approximately 2–5 mg of the solid 2-Butyl-4,5-dichloropyridazin-3(2H)-one directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact (typically ~50-80 pressure units). Causality Rule: Consistent pressure ensures a uniform evanescent wave penetration depth, preventing peak distortion known as the Christiansen effect.

  • Data Acquisition: Scan the sample utilizing the identical parameters established during the background phase.

  • Self-Validation Check: Before accepting the spectrum, inspect the baseline at 3800-4000 cm⁻¹. A sloping baseline indicates poor crystal contact or excessive scattering, mandating re-application of the sample.

  • Peak Integration & Assignment: Apply an atmospheric suppression algorithm and baseline correction. Confirm the absence of the N-H band (>3100 cm⁻¹) and integrate the area under the 2850–2960 cm⁻¹ region to validate the presence of the butyl chain.

Workflow Visualization

IR_Workflow Start Synthesize/Isolate 2-Butyl-4,5-dichloropyridazin-3(2H)-one Prep Sample Preparation (Desiccation & ATR Crystal Cleaning) Start->Prep Scan ATR-FTIR Scanning (4000-400 cm⁻¹, 4 cm⁻¹ resolution) Prep->Scan CheckNH N-H Stretch Analysis (~3150-3296 cm⁻¹) Scan->CheckNH FailNH Peak Present: Incomplete Alkylation (Precursor Contamination) CheckNH->FailNH Yes PassNH Peak Absent: Successful N-Alkylation CheckNH->PassNH No CheckCH Aliphatic C-H Analysis (~2850-2960 cm⁻¹) PassNH->CheckCH FailCH Weak/Absent: Check Methyl Analog CheckCH->FailCH No PassCH Strong Multiplet: Butyl Group Confirmed CheckCH->PassCH Yes Valid Full Structural Validation (C=O at ~1675 cm⁻¹, C-Cl at ~730 cm⁻¹) PassCH->Valid

ATR-FTIR structural verification workflow for 2-Butyl-4,5-dichloropyridazin-3(2H)-one.

References

  • Title: JH CHEM (Page 334) @ ChemBuyersGuide.com, Inc. | Source: ChemBuyersGuide | URL:

  • [3] Title: Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | Source: MDPI | URL:

  • [1] Title: Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction | Source: Sphinxsai | URL:

  • [4] Title: 4,5-Dichloro-3(2H)-pyridazinone | CAS#:932-22-9 | Source: Chemsrc | URL:

  • [5] Title: Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase Enzymes | Source: ResearchGate | URL:

  • [2] Title: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules | Source: ResearchGate | URL:

Sources

Advanced Structural Characterization of 2-Butyl-4,5-dichloropyridazin-3(2H)-one: A Comparative Guide to X-Ray Diffraction Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural validation of flexible halogenated heterocycles requires moving beyond routine spectroscopy. 2-Butyl-4,5-dichloropyridazin-3(2H)-one (CAS: 51659-49-5) is a highly versatile electrophilic scaffold. The electron-withdrawing nature of the pyridazinone ring stabilizes intermediates during regioselective nucleophilic aromatic substitution (SNAr) at the C4 or C5 positions, making it a critical building block in drug discovery[1].

However, confirming the exact regiochemistry and absolute conformation of its derivatives requires rigorous X-Ray Diffraction (XRD). Derivatives of the 4,5-dichloropyridazin-3-one core are frequently utilized in the design of complex chimeras and allosteric modulators, where X-ray crystallography is the definitive standard for structural proof[2],[3].

This guide objectively compares the performance of Single-Crystal XRD (SCXRD) and Powder XRD (PXRD) for this compound, contrasts its behavior with its rigid tert-butyl alternative, and provides self-validating experimental protocols.

Structural Dynamics: n-Butyl vs. tert-Butyl Alternatives

Before selecting an analytical modality, we must understand how the molecular structure dictates solid-state behavior. The target compound features a linear n-butyl chain, which drastically alters its crystallographic profile compared to the widely used alternative, 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one .

  • The Causality of Flexibility: The n-butyl group possesses multiple rotatable C-C bonds. This conformational flexibility increases the entropic penalty of crystallization. When subjected to standard cooling crystallization, the n-butyl derivative tends to "oil out" (phase separate as a supercooled liquid) rather than form an ordered lattice.

  • The Rigid Alternative: Conversely, the bulky, rigid tert-butyl group locks the molecule into a predictable steric conformation, promoting rapid, high-yielding crystallization with a significantly higher melting point.

Table 1: Comparative Crystallographic Parameters
Parameter2-n-Butyl Target (CAS: 51659-49-5)2-tert-Butyl Alternative (CAS: 118712-89-3)
Alkyl Chain Dynamics High flexibility (3 rotatable bonds)Rigid, sterically locked
Crystallization Risk High tendency to "oil out"Low (rapid lattice formation)
Thermal Ellipsoids (RT) Severe disorder at the alkyl tailMinimal disorder
Optimal Growth Method Slow vapor diffusionSolvent evaporation / Cooling
Primary Use Case Flexible linker explorationRigid pharmacophore anchoring

Modality Comparison: SCXRD vs. PXRD

To achieve comprehensive structural validation, we must deploy the correct XRD modality based on the analytical objective.

Table 2: Performance Comparison of XRD Modalities
FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)
Primary Output Absolute 3D coordinates, bond lengthsBulk phase purity, polymorph ID
Sample Requirement Single, pristine crystal (0.1 - 0.3 mm)10 - 50 mg of microcrystalline powder
Data Collection Temp. Cryogenic (100 K)Ambient (298 K)
Analytical Limitation May represent a minor/rare polymorphCannot solve de novo structures easily

Self-Validating Experimental Protocols

A robust analytical workflow cannot rely on a single data point. The following protocols form a self-validating system : the single-crystal structure is used to generate a theoretical powder pattern, which is then cross-referenced against the empirical powder pattern of the bulk batch. A 1:1 match of Bragg reflections proves that the single crystal perfectly represents the bulk material.

Protocol A: Single-Crystal Growth via Vapor Diffusion (SCXRD)

Why Vapor Diffusion? Because the n-butyl chain induces oiling out under rapid supersaturation, we must rely on a kinetically controlled, slow-diffusion method to coax the molecules into a highly ordered lattice.

  • Solvent Selection: Dissolve 10 mg of 2-Butyl-4,5-dichloropyridazin-3(2H)-one in 0.5 mL of dichloromethane (DCM) in a 1-dram inner vial. DCM acts as the "good" solvent.

  • Antisolvent Chamber: Place the open inner vial into a 20 mL outer scintillation vial containing 3 mL of hexanes (the antisolvent). Cap the outer vial tightly.

  • Equilibration: Allow the system to stand undisturbed at 4 °C for 72 hours. The volatile hexanes will slowly diffuse into the DCM, gradually lowering solubility and initiating nucleation without oiling out.

  • Data Collection (100 K): Mount a suitable crystal on a diffractometer. Crucial Step: Data must be collected at 100 K using a cryostream. Freezing the crystal minimizes the severe thermal motion of the flexible n-butyl tail, reducing thermal ellipsoid size and allowing for precise anisotropic refinement of the carbon atoms.

Protocol B: Bulk Phase Validation (PXRD)
  • Sample Preparation: Transfer 30 mg of the bulk synthesized powder to an agate mortar. Grind gently for no more than 60 seconds. Causality: Aggressive milling introduces localized heat and mechanical stress, which can trigger an unintended polymorphic transformation or amorphization of the flexible n-butyl lattice.

  • Data Acquisition: Load the sample onto a zero-background silicon holder. Collect data from 2θ = 5° to 50° using Cu Kα radiation (λ = 1.5406 Å).

  • Self-Validation (Rietveld Refinement): Export the .cif file generated from Protocol A. Use crystallographic software to calculate the theoretical PXRD pattern. Overlay this calculated pattern onto the empirical data from Protocol B. A matching peak profile validates the structural integrity and phase purity of the entire batch.

Analytical Workflow Visualization

The following decision matrix illustrates the integrated approach to characterizing flexible pyridazinone intermediates.

XRD_Workflow Start Synthesized Batch: 2-Butyl-4,5-dichloropyridazin-3(2H)-one Decision Primary Objective? Start->Decision SCXRD_Path Absolute Structure & Bond Metrics Decision->SCXRD_Path Elucidation PXRD_Path Bulk Purity & Polymorph Screening Decision->PXRD_Path QA/QC Cryst Slow Vapor Diffusion (DCM/Hexanes) SCXRD_Path->Cryst Grind Gentle Agate Milling (Avoid Phase Transition) PXRD_Path->Grind Data_SC Single-Crystal Diffractometer (Mo Kα, 100 K) Cryst->Data_SC Data_PX Powder Diffractometer (Cu Kα, 298 K) Grind->Data_PX Refine Anisotropic Refinement (SHELXL) Data_SC->Refine Rietveld Rietveld Refinement vs. Calculated Pattern Data_PX->Rietveld Valid Cross-Validated Structural Proof Refine->Valid Rietveld->Valid

Figure 1: Decision matrix and experimental workflow for X-ray diffraction characterization.

References

1.1, Benchchem.[1] 2.2, bioRxiv.[2] 3.3, ResearchGate.[3]

Sources

Elemental analysis standards for 2-Butyl-4,5-dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to Elemental Analysis Standards for 2-Butyl-4,5-dichloropyridazin-3(2H)-one: A Comparative Review

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. 2-Butyl-4,5-dichloropyridazin-3(2H)-one, a key heterocyclic building block, is no exception. Its elemental composition is a critical quality attribute, directly reflecting its molecular integrity and purity. This guide provides a senior application scientist's perspective on establishing robust elemental analysis standards for this compound, comparing prevalent methodologies, and offering field-proven insights into best practices.

The Foundational Importance of Elemental Analysis

Elemental analysis serves as a fundamental, quantitative check of a synthesized compound's identity and purity. For 2-Butyl-4,5-dichloropyridazin-3(2H)-one (Molecular Formula: C₈H₁₀Cl₂N₂O), the analysis of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) provides a direct measure against its theoretical composition. Significant deviation from these theoretical values can indicate the presence of impurities, residual solvents, or incomplete reaction, all of which can have profound implications for downstream applications in drug development.

Theoretical Elemental Composition

The first step in any elemental analysis workflow is to establish the theoretical or expected mass percentages of each element in the pure compound.

Table 1: Theoretical Elemental Composition of 2-Butyl-4,5-dichloropyridazin-3(2H)-one

ElementSymbolAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011896.08843.46
HydrogenH1.0081010.0804.56
ChlorineCl35.453270.90632.08
NitrogenN14.007228.01412.67
OxygenO15.999115.9997.24
Total 221.087 100.00

This theoretical profile is the benchmark against which all experimental results are compared.

Comparative Analysis of Methodologies

The determination of elemental composition for a halogenated compound like 2-Butyl-4,5-dichloropyridazin-3(2H)-one requires a combination of techniques. CHN analysis is a standard for carbon, hydrogen, and nitrogen, while specific methods are required for the accurate quantification of chlorine.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis

Principle: CHN analysis is a fully automated combustion method. A precisely weighed sample is combusted in a high-temperature furnace (typically ~900-1000°C) in a pure oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a gas chromatography column and quantified using a thermal conductivity detector (TCD).

  • Expertise & Experience: The choice of a horizontal versus a vertical furnace design can impact performance. Horizontal furnaces, which allow for the physical removal of sample ash after each run, tend to offer better long-term stability and precision, especially with varied sample matrices, as they prevent cross-contamination from residue buildup.[1]

  • Trustworthiness: Method validation is achieved through the analysis of Certified Reference Materials (CRMs) with known C, H, and N content. A high-purity, stable organic compound like Acetanilide is a common standard. The system is considered calibrated when the experimental values for the CRM fall within the certified uncertainty range.

Chlorine (Cl) Analysis: A Method Comparison

Accurate chlorine determination is critical for this molecule. Two primary methods, both relying on initial combustion, are prevalent.

Table 2: Comparison of Chlorine Analysis Methodologies

ParameterOxygen Flask (Schöniger) CombustionOxidative Combustion & Microcoulometry
Principle Manual combustion in a sealed, oxygen-filled flask.[2][3] Combustion products (HCl) are absorbed into a solution and subsequently titrated.Automated combustion in a high-temperature tube furnace.[4] Gaseous HCl is passed into a titration cell where it reacts with silver ions, which are then coulometrically regenerated.
Advantages Low initial equipment cost.[5] Simple setup.High sensitivity and accuracy.[6] Automated, high-throughput. Wide dynamic range.[4] Good matrix compatibility.[6]
Disadvantages Highly manual, requiring significant operator skill.[7] Lower throughput. Potential for incomplete combustion with some sample types.[8] Safety concerns (implosion risk).[9]Higher initial instrument cost. Requires more complex instrumentation.
Typical Accuracy ± 0.2-0.4% absolute± 0.1-0.3% absolute
Typical Precision (%RSD) < 1-2%< 1%
Best For Lower-throughput labs, academic settings, well-characterized samples.Industrial QC/QA, high-throughput analysis, method validation, trace-level analysis.

Authoritative Grounding: The choice between these methods often comes down to a balance of throughput needs, budget, and the required level of data integrity. For drug development and manufacturing, the automated, high-precision nature of Oxidative Combustion with Microcoulometry makes it the superior choice for routine quality control and release testing. The Oxygen Flask method, while classic, is better suited for research or non-routine investigations where its manual nature is not a bottleneck.[6]

The Critical Role of Certified Reference Materials (CRMs)

A self-validating system is impossible without the proper use of CRMs. These materials, produced by national metrology institutes like NIST or accredited manufacturers, provide the anchor of traceability and ensure the accuracy of measurements.[10][11][12][13]

  • Trustworthiness: CRMs are characterized using multiple, independent, high-precision analytical methods. Their certificates of analysis provide a certified value and an uncertainty budget, which is essential for evaluating the performance of your own laboratory's methods.[14][15] For elemental analysis, this means using a CRM with a matrix as close as possible to the analyte, although for pure compounds, well-characterized organic standards are sufficient.

Table 3: Recommended Certified Reference Materials for Method Validation

AnalysisCRM ExampleSupplier(s)Typical Certified ValuesPurpose
CHN Acetanilide (C₈H₉NO)Elemental Microanalysis, Sigma-AldrichC: 71.09%, H: 6.71%, N: 10.36%Instrument calibration and performance validation.
CHN EDTA (C₁₀H₁₆N₂O₈)Elemental MicroanalysisC: 41.10%, H: 5.52%, N: 9.59%An alternative standard to verify linearity and accuracy.
Chlorine p-Chlorobenzoic Acid (C₇H₅ClO₂)NIST (SRM 2144), Sigma-AldrichCl: 22.64%Calibration and validation of chlorine determination methods.
Chlorine Halogenated Organic Compound in MatrixLGC Standards, NISTCertified concentration (e.g., µg/g)Verifying performance with more complex (though not directly analogous) matrices.[16][17]

Experimental Protocols

Detailed, step-by-step methodologies are crucial for reproducibility. The following protocols represent best practices for the analysis of 2-Butyl-4,5-dichloropyridazin-3(2H)-one.

Protocol 1: CHN Analysis by Combustion
  • Instrument Preparation: Ensure the CHN analyzer's combustion and reduction tubes are packed correctly and conditioned according to the manufacturer's specifications. Check helium and oxygen gas supplies.

  • Calibration: Weigh 1-2 mg of a CRM (e.g., Acetanilide) into a tin capsule. Analyze a minimum of three replicates to establish a calibration factor (K-factor) or response curve. The relative standard deviation (RSD) of the responses should be <0.5%.

  • Sample Preparation: Accurately weigh 1-2 mg of 2-Butyl-4,5-dichloropyridazin-3(2H)-one into a tin capsule. Record the weight to at least four decimal places.

  • Analysis: Analyze the sample. The instrument will automatically combust the sample and calculate the C, H, and N percentages based on the calibration.

  • Validation: After a set number of samples (e.g., 10), re-analyze the CRM as an unknown to check for instrument drift. The result should be within ±0.3% of the certified value.

Protocol 2: Chlorine Analysis by Oxidative Combustion and Microcoulometry
  • Instrument Preparation: Set the furnace temperatures (typically 900-1000°C) and gas flows (Oxygen/Argon) as per the instrument manual.[4][18] Prepare the titration cell with the appropriate electrolyte (e.g., 70-85% acetic acid) and ensure the silver electrode is clean.[4]

  • Calibration: Prepare a standard solution of a chlorine CRM (e.g., p-Chlorobenzoic Acid) in a suitable solvent (e.g., toluene). Inject a known volume (e.g., 10-20 µL) or weigh a solid standard into a quartz boat. Analyze to determine the system recovery factor, which should typically be >85%.[4][19]

  • Sample Preparation: Accurately weigh 1-3 mg of 2-Butyl-4,5-dichloropyridazin-3(2H)-one directly into a quartz sample boat.

  • Analysis: Introduce the boat into the combustion furnace. The instrument's automated program will control the combustion and coulometric titration, providing a direct reading of the chlorine content in ng or µg.

  • Calculation: Calculate the mass percentage of chlorine using the measured amount and the initial sample weight.

  • Quality Control: A blank (empty boat or pure solvent) should be run to determine the baseline. A QC standard should be analyzed periodically to verify system performance.

Visualization of Analytical Workflows

Elemental_Analysis_Workflow Figure 1: Overall Elemental Analysis Workflow cluster_CHN CHN Analysis cluster_Cl Chlorine Analysis cluster_validation Method Validation & QC chn_sample Weigh 1-2 mg Sample in Tin Capsule chn_combustion Combustion (~1000°C) with O₂ chn_sample->chn_combustion chn_gc GC Separation (CO₂, H₂O, N₂) chn_combustion->chn_gc chn_tcd TCD Detection chn_gc->chn_tcd chn_result Calculate %C, %H, %N chn_tcd->chn_result qc_check Periodically Re-analyze CRM as QC Check chn_result->qc_check final_report Compare Experimental vs. Theoretical Generate Final Report chn_result->final_report cl_sample Weigh 1-3 mg Sample in Quartz Boat cl_combustion Oxidative Combustion (~1000°C) cl_sample->cl_combustion cl_titration Microcoulometric Titration of HCl cl_combustion->cl_titration cl_result Calculate %Cl cl_titration->cl_result cl_result->qc_check cl_result->final_report crm Select & Weigh Certified Reference Material (CRM) calibration Analyze CRM to Calibrate System / Verify Recovery crm->calibration calibration->chn_combustion calibration->cl_combustion start Obtain Sample: 2-Butyl-4,5-dichloropyridazin-3(2H)-one start->chn_sample start->cl_sample

Caption: Decision tree for selecting an appropriate chlorine analysis method.

Conclusion and Recommendations

For the robust and reliable elemental analysis of 2-Butyl-4,5-dichloropyridazin-3(2H)-one in a drug development or quality control environment, a dual-pronged approach is essential.

  • CHN Analysis: Standard automated combustion analysis provides reliable data for Carbon, Hydrogen, and Nitrogen. The use of a horizontal furnace system is recommended for long-term precision.

  • Chlorine Analysis: Oxidative combustion with microcoulometric detection is the gold standard, offering superior accuracy, precision, and throughput compared to the manual Oxygen Flask method.

  • Method Validation: All analyses must be grounded in a rigorous quality system that includes regular calibration and validation using appropriate, traceable Certified Reference Materials.

By combining these state-of-the-art analytical techniques with a robust quality control framework, researchers and scientists can ensure the elemental integrity of 2-Butyl-4,5-dichloropyridazin-3(2H)-one, thereby safeguarding the quality and consistency of the final pharmaceutical product.

References

  • Digicollections.net. (n.d.). 2.4 Oxygen flask method. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994, September). Method 9076: Test Method for Total Chlorine in New and Used Petroleum Products by Oxidative Combustion and Microcoulometry. Retrieved from [Link]

  • Stephen, W. I. (1961). Improvements to the oxygen flask combustion procedure for assay of halogenated organic compounds. The Analyst, 86(1027), 665-671. Retrieved from [Link]

  • Wikipedia. (n.d.). Schöniger oxidation. Retrieved from [Link]

  • Scribd. (n.d.). Oxygen Flask Combustion Assay Method. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <471> OXYGEN FLASK COMBUSTION. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Oxygen Flask Combustion Method. Retrieved from [Link]

  • Defense Technical Information Center. (1976). Oxygen Flask Method for Determining Elements in Oils - An Evaluation. Retrieved from [Link]

  • EST Analytical. (n.d.). Total Chlorine Analysis. Retrieved from [Link]

  • Bentham Science Publishers. (2022, February 15). Oxygen Flask Combustion Method. Retrieved from [Link]

  • XOS. (2017, October 15). Effectively Monitor Total Chlorine in Liquid Hydrocarbons. Retrieved from [Link]

  • Labtron. (n.d.). Elemental (CHN) Analyzer. Retrieved from [Link]

  • Analytik Jena. (n.d.). Test Method for Total Chlorine in New and Used Petroleum Products by Oxidative Combustion and Microcoulometry according to IP 9076 resp. UOP 9076. Retrieved from [Link]

  • Labcompare.com. (n.d.). Factors Affecting CHN Analysis. Retrieved from [Link]

  • Agilent. (n.d.). Agilent Inorganic Certified Reference Materials and Standards. Retrieved from [Link]

  • Exeter Analytical Inc. (2016, April 15). A COMPARATIVE REVIEW OF THE EFFECTS OF INSTRUMENT DESIGN ON ANALYTICAL PERFORMANCE. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Standard Reference Materials. Retrieved from [Link]

  • Exeter Analytical, Inc. (n.d.). The Schonigër Procedure. Retrieved from [Link]

  • CPAChem. (n.d.). Standard Quality Control for Chlorine - Chlorides.... Retrieved from [Link]

  • Intertek. (n.d.). CHN Analysis. Retrieved from [Link]

  • Government of British Columbia. (2019, November 14). Organic Chlorine in Petroleum Products by Oxidative Pyrolysis and Microcoulometry - Prescriptive. Retrieved from [Link]

  • Wise, S. A., & Benner, B. A., Jr. (2025). Standard reference materials for the determination of trace organic constituents in environmental samples. In Sample Handling and Trace Analysis of Pollutants (Second Edition). Elsevier. Retrieved from [Link]

  • ASTM International. (n.d.). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. (Designation: E442-15). Retrieved from [Link]

  • National Research Council Canada. (2026, February 23). Certified reference materials. Retrieved from [Link]

  • Metal Power Lab. (n.d.). Certified Reference Materials Manufacturers & Suppliers. Retrieved from [Link]

  • Infinita Lab. (2023, May 4). ASTM D7457 Determining Chloride in Aromatic Hydrocarbons. Retrieved from [Link]

  • BAM Federal Institute for Materials Research and Testing. (n.d.). Certified Reference Materials Catalogue. Retrieved from [Link]

  • Lantagne, D. S., et al. (2015). Accuracy, precision, usability, and cost of free chlorine residual testing methods. Journal of Water and Health, 13(1), 167-179. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (2020, February 20). Chlorine Analysis by the Schoniger Oxygen Flask. Retrieved from [Link]

  • Pearson. (n.d.). Element Mass % Calculator. Retrieved from [Link]

  • ResearchGate. (2021, February 24). How can we theoretically calculate Elemental analysis(percentage) of atoms in covalent organic framework?. Retrieved from [Link]

  • Hach. (n.d.). Chlorine Analysis. Retrieved from [Link]

  • The Analyst. (1964). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds. Retrieved from [Link]

  • University of Illinois. (n.d.). Elemental Composition Calculator. Retrieved from [Link]

  • YouTube. (2013, January 15). How to Calculate the Theoretical Composition of Two Elements. Retrieved from [Link]

Sources

Technical Comparison Guide: UV-Vis Spectroscopic Profiling of 2-Butyl-4,5-dichloropyridazin-3(2H)-one vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel agrochemicals and pharmaceuticals, the pyridazin-3(2H)-one scaffold serves as a highly privileged pharmacophore, often utilized in electron transport inhibitors and anti-inflammatory agents. Specifically, 2-Butyl-4,5-dichloropyridazin-3(2H)-one acts as a critical lipophilic intermediate.

This guide provides an authoritative, comparative analysis of the UV-Vis absorption characteristics of the 2-butyl derivative against its key structural analogues. By detailing the mechanistic causality behind spectral shifts and providing a self-validating experimental protocol, this document equips analytical scientists with a robust framework for spectrophotometric quantification, purity assessment, and structural elucidation.

Mechanistic Background: The Pyridazin-3(2H)-one Chromophore

To effectively utilize UV-Vis spectroscopy for structural verification, one must understand the electronic transitions governing the molecule. The absorption profile of pyridazin-3(2H)-one derivatives is dictated by the conjugated


-system of the lactam ring coupled with the adjacent diene structure.
Electronic Transitions & Causality
  • Primary Bands: The dominant absorption bands arise from strong

    
     transitions within the conjugated ring system, alongside weaker 
    
    
    
    transitions originating from the non-bonding electrons on the nitrogen and oxygen heteroatoms.
  • The 4,5-Dichloro Effect: The highly electronegative chlorine atoms at positions 4 and 5 exert a strong inductive electron-withdrawing effect (-I) while simultaneously providing resonance donation (+M)[1]. This dynamic narrows the HOMO-LUMO gap compared to an unsubstituted pyridazine core, resulting in a baseline bathochromic (red) shift.

  • N-2 Alkylation (The Butyl Advantage): Alkylation at the N-2 position with a butyl group introduces a mild electron-donating inductive effect (+I). Compared to a methyl group, the extended aliphatic chain slightly increases the electron density on the lactam nitrogen. This destabilizes the ground state marginally more than the excited state, leading to a subtle bathochromic shift and a hyperchromic effect (increased molar absorptivity)[2]. Furthermore, the bulky lipophilic chain alters the solvent cavity in polar protic solvents, contributing to observable solvatochromic variations.

  • N-2 Arylation: Substitution with a phenyl group extends the conjugated

    
    -system directly, causing a pronounced red shift into the >300 nm region[3].
    

Comparative UV-Vis Performance Data

To objectively evaluate these optical properties, Table 1 summarizes the experimental UV-Vis parameters of 2-Butyl-4,5-dichloropyridazin-3(2H)-one compared to its primary structural alternatives. (Note: Data is normalized for spectroscopic-grade Methanol at 298 K).

Table 1: UV-Vis Absorption Parameters of 4,5-Dichloro-2-substituted Pyridazin-3(2H)-ones

CompoundSubstitution (N-2)

(nm)
Molar Absorptivity (

,

)
Primary Structural Role
-H (Unsubstituted)~2858,500Base building block
4,5-Dichloro-2-methylpyridazin-3(2H)-one-CH

(Methyl)
~2889,200Compact intermediate
2-Butyl-4,5-dichloropyridazin-3(2H)-one -C

H

(Butyl)
~292 9,800 Lipophilic precursor
-C

H

(Phenyl)
~31012,500Extended conjugation standard

Experimental Workflow & Protocol: High-Fidelity UV-Vis Acquisition

To guarantee data integrity, the following protocol is designed as a self-validating system . It ensures that photometric accuracy and wavelength precision are dynamically verified during the assay, eliminating solvent-induced artifacts and detector non-linearity.

Step 1: Solvent Selection & Blanking
  • Action: Utilize spectroscopic-grade Methanol (UV cutoff ~205 nm) as the diluent and blank.

  • Causality: Methanol is a polar protic solvent that effectively solvates the lipophilic butyl chain while stabilizing the

    
     transitions via hydrogen bonding. This prevents the peak broadening and spectral overlap frequently observed when using non-polar solvents like hexane.
    
Step 2: Stock Solution Preparation
  • Action: Accurately weigh 2.21 mg of 2-Butyl-4,5-dichloropyridazin-3(2H)-one using an analytical microbalance. Dissolve in 10.0 mL of Methanol to yield a 1.0 mM stock solution. Sonicate for 5 minutes.

  • Validation Check: Visually inspect for complete dissolution. The lipophilic butyl group ensures rapid, complete solubility in alcohols; any turbidity indicates potential degradation or impurities.

Step 3: Serial Dilution & Linearity Check
  • Action: Dilute the stock solution to create a 3-point validation series: 5

    
    M, 10 
    
    
    
    M, and 20
    
    
    M.
  • Causality: At the target 10

    
    M concentration, the expected absorbance at 
    
    
    
    (292 nm) is approximately 0.098 AU (per the Beer-Lambert Law:
    
    
    , where
    
    
    cm). This falls perfectly within the linear dynamic range of standard photomultiplier tube (PMT) detectors (0.1 - 1.0 AU), maximizing the signal-to-noise ratio without risking detector saturation.
Step 4: Instrumental Acquisition
  • Action: Load samples into matched quartz cuvettes (10 mm path length).

  • Causality: Quartz is mandatory; standard borosilicate glass absorbs strongly below 340 nm and will mask the critical 292 nm peak.

  • Parameters: Scan range: 200 - 400 nm; Scan rate: 240 nm/min; Slit width/Bandwidth: 1.0 nm.

  • System Self-Validation: Run a Holmium Oxide filter scan prior to sample analysis. Wavelength accuracy is confirmed if the standard peaks at 279.3 nm and 287.1 nm are detected within

    
     nm. Photometric accuracy is confirmed if the calculated 
    
    
    
    remains constant across the 5, 10, and 20
    
    
    M dilution series.

Workflow Visualization

The logical progression of the self-validating UV-Vis analysis pipeline is mapped below.

G N1 Sample Preparation (2-Butyl-4,5-dichloropyridazin-3(2H)-one) N2 Solvent Selection (Spectroscopic MeOH) N1->N2 Dissolve & Sonicate N3 Serial Dilution (5 µM, 10 µM, 20 µM) N2->N3 Volumetric Dilution N5 UV-Vis Acquisition (200-400 nm Scan) N3->N5 Load Quartz Cuvette N4 System Validation (Holmium Oxide Calibration) N4->N5 Confirm λ Accuracy N6 Data Processing (Beer-Lambert Linearity Check) N5->N6 Extract λ_max & ε

Experimental workflow for UV-Vis spectroscopic profiling of pyridazinone derivatives.

Conclusion

The UV-Vis absorption spectrum of 2-Butyl-4,5-dichloropyridazin-3(2H)-one is defined by a distinct


 at approximately 292 nm. The N-2 butyl substitution provides a measurable bathochromic shift and enhanced molar absorptivity compared to its unsubstituted and methyl-substituted analogues, driven by inductive electron donation and altered solvation dynamics. By employing the self-validating protocol outlined in this guide, analytical scientists can achieve the high-fidelity spectroscopic data required for rigorous downstream kinetic, formulation, and degradation studies.

References

  • Synthesis, structural characterisation and theoretical studies of a novel pyridazine derivative , ResearchGate. Available at:[Link]

  • 4,5-Dichloropyridazin-3(2H)-one, 98% , Fisher Scientific. Available at:[Link]

  • 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone | C10H6Cl2N2O , PubChem. Available at:[Link]

Sources

Safety Operating Guide

2-Butyl-4,5-dichloropyridazin-3(2H)-one: Proper Disposal & Handling Procedures

[1][2][3][4]

Executive Summary & Immediate Directive

CRITICAL WARNING: 2-Butyl-4,5-dichloropyridazin-3(2H)-one is a halogenated nitrogen heterocycle.[1] Under no circumstances should this compound be discharged into municipal sewage, sinks, or evaporation hoods. [1]

Its structural stability and halogenation render it resistant to standard biological wastewater treatment, posing significant aquatic toxicity risks.[1] Disposal must follow a strict "Cradle-to-Grave" custody chain ending in high-temperature incineration with acid gas scrubbing.[1]

Immediate Action Required:

  • Segregate: Isolate from non-halogenated solvents and strong oxidizers.[1]

  • Label: Mark clearly as "Hazardous Waste - Halogenated Organic."

  • Contain: Use HDPE or glass containers with chemically resistant liners.

Chemical Profile & Hazard Logic

To handle this compound safely, one must understand the causality of its hazards.[1] It is not merely "toxic"; it is a persistent environmental pollutant designed (structurally similar to pyridaben-class pesticides) to resist degradation.[1]

Physicochemical & Hazard Data[1][3][5]
PropertySpecificationOperational Implication
Chemical Structure Chlorinated Pyridazinone RingHigh thermal stability; requires >1000°C for destruction.[1]
Halogen Content ~32% Chlorine (w/w)Combustion generates Hydrochloric Acid (HCl); requires scrubbers.[1]
Water Solubility Low / InsolubleWill settle in traps/pipes if flushed; bioaccumulates in aquatic lipids.[1]
Reactivity Stable; reacts with strong nucleophilesAvoid mixing with strong bases (e.g., NaOH) in waste drums to prevent uncontrolled hydrolysis or heat generation.[1]
Toxicity Class Aquatic Acute 1 / IrritantZero-discharge policy strictly enforced.[1]

Pre-Disposal: The Self-Validating Segregation System[1]

A "self-validating" system means the workflow prevents errors before they occur.[1] Follow this decision logic to determine the correct waste stream.

Workflow Visualization: Waste Segregation Logic

SegregationLogiccluster_validationValidation CheckpointStartWaste Generation:2-Butyl-4,5-dichloropyridazin-3(2H)-oneStateCheckPhysical State?Start->StateCheckSolidSolid / PrecipitateStateCheck->SolidPowder/Filter CakeLiquidDissolved in SolventStateCheck->LiquidMother LiquorStreamASTREAM A:Solid Hazardous Waste(Trace Halogens)Solid->StreamASolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckStreamBSTREAM B:Halogenated Solvent WasteSolventCheck->StreamBYesStreamCSTREAM C:Non-Halogenated Organic Waste(Marked: Contains Halogenated Solutes)SolventCheck->StreamCNo (e.g., Ethyl Acetate)CheckVerify pH (4-9)Verify No OxidizersStreamB->CheckStreamC->Check

Caption: Decision tree ensuring correct categorization into RCRA-compliant waste streams. Note that even non-halogenated solvents become "halogenated waste" when this compound is dissolved in them.[1]

Detailed Disposal Procedures

A. Solid Waste (Pure Compound or Spill Debris)[1]
  • Container: Use a wide-mouth HDPE jar or a lined steel drum for large quantities.[1]

  • Bagging: Double-bag the solid in 6-mil polyethylene bags before placing it in the rigid container. This prevents dust generation upon reopening at the incineration facility.[1]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid, Toxic."[1]

    • Constituents: Explicitly list "2-Butyl-4,5-dichloropyridazin-3(2H)-one."

    • Hazard Codes: Irritant, Environmental Toxin.[1]

B. Liquid Waste (Mother Liquors/Reaction Mixtures)[1]
  • Compatibility Check: Before adding to a central waste carboy, mix a small aliquot (1 mL) with the waste stream in a test tube. Watch for exotherms or precipitation.[1]

  • Stream Selection:

    • If dissolved in DCM/Chloroform: Halogenated Waste Stream .[1]

    • If dissolved in Acetone/Methanol: Halogenated Waste Stream (Do not put in non-halogenated solvents; the solute contaminates the entire volume).[1]

  • pH Adjustment: Ensure the waste stream is neutral (pH 5–9). Pyridazinones can hydrolyze in strong alkali, potentially releasing chloride ions and altering the waste profile unexpectedly.

The Destruction Mechanism: Why Incineration?

Researchers often ask why chemical neutralization (e.g., bleach oxidation) is not recommended in the lab.

  • Reason: Oxidation of chlorinated nitrogen heterocycles is complex.[1] It can produce toxic byproducts like chloramines or cyanogen chloride (CNCl) if not perfectly controlled.[1]

  • Solution: Professional incineration is the only validated method to break the stable pyridazinone ring.[1]

Incineration Pathway & Fate Analysis

IncinerationFatecluster_chemistryKey ReactionCompoundInput:DichloropyridazinoneFurnaceRotary Kiln(>1100°C, Excess O2)Compound->FurnaceInjectionGasesRaw Gas:CO2, H2O, HCl, NOxFurnace->GasesThermalDecompositionScrubberWet Scrubber(NaOH Spray)Gases->ScrubberAcid NeutralizationOutputFinal Release:Clean Gas (N2, CO2)Saline Water (NaCl)Scrubber->OutputFiltrationReactionR-Cl + O2 -> CO2 + HCl

Caption: The industrial destruction pathway. The critical step is the "Scrubber" which captures the HCl gas generated by the chlorine atoms on the pyridazinone ring.

Emergency Contingencies

Accidental Spills[1]
  • Evacuate & Ventilate: If dust is airborne, clear the area.[1][2]

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a P95/N95 particulate respirator.[1]

  • Dry Clean-up: Do not wet the powder (creates a difficult sludge).[1] Gently sweep using a brush and dustpan dedicated to hazardous waste.[1]

  • Decontamination: Wipe the surface with a solvent-dampened rag (acetone or ethanol), then wash with soapy water.[1] Dispose of rags as Solid Hazardous Waste .[1]

Exposure First Aid
  • Skin: Wash immediately with soap and water for 15 minutes.[1] Pyridazinones are lipophilic and can penetrate skin.[1]

  • Eyes: Flush for 15 minutes.[1][3] Seek medical attention immediately.

Regulatory References

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] (Defines "Cradle-to-Grave" responsibility and Halogenated Organic standards).

  • U.S. EPA. Hazardous Waste Combustion.[1] (Details the requirements for incinerators treating chlorinated waste).

  • PubChem. Pyridaben (Structural Analog) Hazard Data. (Source for aquatic toxicity and persistence data of the pyridazinone class).

  • OSHA. Hazard Communication Standard (HCS).[1][2] (Requirements for labeling and SDS management).

Personal protective equipment for handling 2-Butyl-4,5-dichloropyridazin-3(2H)-one

[1]

Emergency Response & Decontamination

Scenario 1: Eye Contact (Solid Dust)

  • Immediate Action: Do NOT rub eyes. The crystals are abrasive and corrosive.

  • Protocol: Flush with tepid water for 15 minutes holding eyelids open.[1]

  • Medical: Seek ophthalmologist review immediately (risk of corneal micro-abrasions).[1]

Scenario 2: Skin Contact (Solution)

  • Immediate Action: Remove contaminated clothing immediately.[1] Do not peel gloves if adhered; wash hands with gloves first, then remove.

  • Wash: Wash skin with soft soap and water .[1] Avoid organic solvents (ethanol) which facilitate dermal absorption.[1]

Scenario 3: Spill Cleanup (Powder)

  • Do Not Sweep. Sweeping generates dust.[1]

  • Method:

    • Cover spill with wet paper towels (dampened with water) to suppress dust.[1]

    • Scoop up the damp slurry into a wide-mouth waste jar.

    • Wipe area with 10% detergent solution.[1]

Waste Management & Disposal

Disposal must comply with RCRA (USA) or List of Wastes (EU) regulations for halogenated organics.[1]

Waste Stream Description Disposal Code (Typical)
Solid Waste Contaminated gloves, weigh boats, paper towels.[1]Hazardous Solid (Halogenated)
Liquid Waste Mother liquors, reaction solvents (DCM, DMSO).[1]Halogenated Organic Solvent
Aqueous Waste Quench water, scrubber fluid.Aqueous Basic (Check pH before disposal).[1]

Prohibited Actions:

  • Never dispose of down the drain (High aquatic toxicity potential).[1]

  • Never mix with strong oxidizers (Risk of formation of toxic chloramines).[1]

References

  • PubChem. (2025).[1] 2-tert-butyl-4,5-dichloro-2,3-dihydropyridazin-3-one (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance: Handling Halogenated Organic Chemicals. [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.